molecular formula C7H16N4O B109207 1-Piperazineacetic acid, 4-methyl-, hydrazide CAS No. 24632-44-8

1-Piperazineacetic acid, 4-methyl-, hydrazide

Cat. No.: B109207
CAS No.: 24632-44-8
M. Wt: 172.23 g/mol
InChI Key: FNXGWGAOSHYTSX-UHFFFAOYSA-N
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Description

1-Piperazineacetic acid, 4-methyl-, hydrazide is a nitrogenous heterocyclic compound that serves as a key intermediate and pharmacophore in medicinal chemistry research. Its core structure, featuring a piperazine ring, is intensively investigated for its role in various biological processes. This compound is of significant interest in anticancer research, where related nitrogenous heterocyclic substituted hydrazide compounds have demonstrated applications in the preparation of drugs targeting a broad spectrum of cancers, including leukemia, lymphomas, and solid tumors in the lung, breast, and liver . In neuroscience, the piperazine moiety is a well-established pharmacophore for targeting neurological enzymes. Specifically, synthetic derivatives incorporating a 4-methylpiperazine subunit have been identified as potent and selective monoamine oxidase A (MAO-A) inhibitors, with one such derivative exhibiting significant potency (IC50 value of 0.057 µM) that surpasses the reference standard moclobemide . These inhibitors are crucial tools for studying the role of neurotransmitters in conditions like depression. Furthermore, piperazine-based compounds are also explored as alpha-glucosidase inhibitors, showing potential for investigating new therapeutic avenues for diabetes management . The compound's reactivity makes it a versatile building block for the synthesis of more complex molecules for biological evaluation.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(12)9-8/h2-6,8H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXGWGAOSHYTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179379
Record name 1-Piperazineacetic acid, 4-methyl-, hydrazide
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24632-44-8
Record name N-Methyl-N′-piperazinoacetohydrazide
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Record name 1-Piperazineacetic acid, 4-methyl-, hydrazide
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Record name 1-Piperazineacetic acid, 4-methyl-, hydrazide
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Record name 4-methylpiperazine-1-acetohydrazide
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Record name 1-PIPERAZINEACETIC ACID, 4-METHYL-, HYDRAZIDE
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Foundational & Exploratory

synthesis pathway of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Introduction

This compound, also known as 2-(4-methylpiperazin-1-yl)acetohydrazide, is a functionalized piperazine derivative. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The terminal hydrazide group serves as a versatile chemical handle, enabling further molecular elaboration through reactions like hydrazone formation, which is crucial for developing novel therapeutic agents, radiopharmaceuticals, and other bioactive compounds.[][4][5]

This guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway for this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful, high-yield synthesis. The protocols described are designed to be self-validating, providing researchers with a reliable method for obtaining this valuable chemical intermediate.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals a logical and efficient synthetic pathway. The terminal hydrazide functionality can be readily installed by the hydrazinolysis of a corresponding ester. This ester intermediate, in turn, can be synthesized via a standard nucleophilic substitution reaction.

G Target This compound Intermediate Ethyl 2-(4-methylpiperazin-1-yl)acetate Target->Intermediate Hydrazinolysis SM1 N-Methylpiperazine Intermediate->SM1 SN2 Alkylation SM2 Ethyl Chloroacetate Intermediate->SM2 SN2 Alkylation

Caption: Retrosynthetic disconnection of the target hydrazide.

This analysis points to a two-step synthesis commencing with the N-alkylation of N-methylpiperazine with ethyl chloroacetate, followed by the hydrazinolysis of the resulting ester intermediate.

Part 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate

The first stage of the synthesis involves the formation of the ester intermediate, ethyl 2-(4-methylpiperazin-1-yl)acetate. This is achieved through a nucleophilic substitution (SN2) reaction.

Mechanistic Rationale & Experimental Design

The core of this step is the reaction between the secondary amine of N-methylpiperazine and the electrophilic carbon of ethyl chloroacetate.

  • Nucleophile: N-methylpiperazine contains two nitrogen atoms; one is tertiary and one is secondary. The secondary amine is the active nucleophile that attacks the alkyl halide.

  • Electrophile: Ethyl chloroacetate provides the acetic acid ester backbone. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine and the carbonyl group, making it susceptible to nucleophilic attack.

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is essential to neutralize this acid.[6] Failure to scavenge the acid would lead to the protonation of the N-methylpiperazine starting material, rendering it non-nucleophilic and halting the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal.[6][7] These solvents can dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.

G cluster_0 Step 1: N-Alkylation Workflow A Combine N-Methylpiperazine, Triethylamine, and DMF B Add Ethyl Chloroacetate (Exothermic) A->B C Stir at Room Temperature (Overnight) B->C D Filter Triethylammonium Hydrochloride Salt C->D E Remove Solvent (Reduced Pressure) D->E F Work-up & Purification E->F G Isolate Ethyl 2-(4-methylpiperazin-1-yl)acetate F->G

Caption: Workflow for the synthesis of the ester intermediate.

Detailed Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer, add N-methylpiperazine (1.0 eq.), triethylamine (1.1 eq.), and dimethylformamide (DMF, approx. 4 mL per gram of N-methylpiperazine).

  • Stir the mixture at room temperature. Slowly add ethyl chloroacetate (1.05 eq.) dropwise to the solution. An exothermic reaction may be observed.[6] Maintain the temperature below 70°C.

  • After the addition is complete, allow the reaction to stir overnight at room temperature to ensure completion.[6]

  • Filter the reaction mixture to remove the precipitated triethylammonium hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to remove the DMF solvent.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or chloroform and wash with water to remove any remaining salts.[6][8]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, ethyl 2-(4-methylpiperazin-1-yl)acetate, typically as an oil or a low-melting solid.[8] Further purification can be achieved via vacuum distillation if required.

Quantitative Data Summary
ParameterExpected ValueSource
Reactants N-Methylpiperazine, Ethyl Chloroacetate[6][8]
Solvent Dimethylformamide (DMF)[6]
Base Triethylamine[6]
Reaction Time ~12-16 hours[6][8]
Yield 50-90%[8]
Product Name Ethyl 2-(4-methylpiperazin-1-yl)acetate[8]

Part 2: Hydrazinolysis of the Ester Intermediate

The final step converts the synthesized ester into the target hydrazide via reaction with hydrazine. This is a classic and highly efficient nucleophilic acyl substitution reaction.

Mechanistic Rationale & Experimental Design

Hydrazine (N₂H₄), typically used as hydrazine hydrate (N₂H₄·H₂O), is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • Mechanism: The reaction proceeds via a tetrahedral intermediate. The lone pair on one of the nitrogen atoms of hydrazine attacks the ester carbonyl. The ethoxy group (-OEt) is subsequently eliminated as the leaving group, ethanol, resulting in the formation of the stable hydrazide product.

  • Reaction Conditions: The reaction is typically carried out by heating the ester with an excess of hydrazine hydrate in a protic solvent like ethanol.[5] Refluxing ensures the reaction goes to completion in a reasonable timeframe. The excess hydrazine can be removed during work-up.

G cluster_1 Step 2: Hydrazinolysis Workflow H Dissolve Ester Intermediate in Ethanol I Add Hydrazine Hydrate (Excess) H->I J Reflux Mixture (e.g., 5 hours) I->J K Cool to Room Temperature J->K L Remove Solvent (Reduced Pressure) K->L M Triturate/Recrystallize from suitable solvent L->M N Isolate Target Hydrazide M->N

Caption: Workflow for the hydrazinolysis of the ester.

Detailed Experimental Protocol
  • In a round-bottom flask, dissolve the ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq.) in absolute ethanol.

  • Add an excess of hydrazine hydrate (e.g., 3-5 eq.) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 5 hours, reaction progress can be monitored by TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure.

  • The resulting residue can be purified by trituration with a solvent like diethyl ether or by recrystallization to yield the final product, this compound, as a solid.

Quantitative Data Summary
ParameterExpected ValueSource
Reactants Ethyl 2-(4-methylpiperazin-1-yl)acetate, Hydrazine Hydrate[5]
Solvent Ethanol[5]
Reaction Time 2-6 hours at reflux[4]
Yield High (>80%)[9][10]
Product Name This compound[11]
Molecular Formula C₇H₁₆N₄O[11]
Molecular Weight 172.23 g/mol [11]

Overall Synthesis Scheme

The complete, two-step pathway provides an accessible and scalable route to the target compound from commercially available starting materials.

G NMP N-Methylpiperazine p1 NMP->p1 ECA Ethyl Chloroacetate ECA->p1 Intermediate Ethyl 2-(4-methylpiperazin-1-yl)acetate p2 Intermediate->p2 Hydrazine Hydrazine Hydrate Hydrazine->p2 Target 1-Piperazineacetic acid, 4-methyl-, hydrazide p1->Intermediate Step 1: N-Alkylation (TEA, DMF) p2->Target Step 2: Hydrazinolysis (Ethanol, Reflux)

Caption: Complete two-step synthesis pathway.

Conclusion

This guide details a reliable and well-precedented two-step synthesis for this compound. The pathway begins with the SN2 alkylation of N-methylpiperazine using ethyl chloroacetate, followed by a high-yield hydrazinolysis of the resulting ester. By providing clear mechanistic rationales, detailed protocols, and expected outcomes, this document equips researchers and drug development professionals with the necessary knowledge to efficiently synthesize this versatile chemical building block for applications in medicinal chemistry and beyond.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-(2-trifluoroacetamidoethyl)piperazine-1-acetate. Retrieved from [Link]

  • SciSpace. (2016). Top 26 papers published in the topic of Ethyl chloroacetate in 2016. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(4-methylphenyl)-, (phenylmethylene)hydrazide. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Tai, X., & Feng, Y. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 57. Retrieved from [Link]

  • Google Patents. (2008). CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin.
  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved from [Link]

  • Google Patents. (2020). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • ResearchGate. (2015). Preparation of 1-amino-4-methylpiperazine. Retrieved from [Link]

  • Ferreira, C. L., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10835–10844. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. Retrieved from [Link]

  • Google Patents. (2018). CN108047084A - A kind of preparation method of acethydrazide.
  • ResearchGate. (2021). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. Retrieved from [Link]

  • Kavitha, C. N., et al. (2014). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o135. Retrieved from [Link]

Sources

physicochemical properties of 4-methyl-1-piperazineacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of 4-methyl-1-piperazineacetic acid hydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

4-methyl-1-piperazineacetic acid hydrazide is a bifunctional molecule featuring a piperazine scaffold and a reactive hydrazide moiety. This unique combination makes it a valuable building block in medicinal chemistry and drug development, particularly for the synthesis of heterocyclic compounds and for use as a linker in bioconjugation strategies.[] Understanding its fundamental physicochemical properties is paramount for its effective application in synthesis, formulation, and analytical development. This guide provides a comprehensive analysis of its chemical identity, core physicochemical parameters, and validated analytical methodologies, offering field-proven insights into its characterization and handling.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent scientific investigation. The structural and naming conventions for this compound are outlined below.

1.1 Nomenclature and Identifiers

  • Systematic IUPAC Name: 2-(4-methylpiperazin-1-yl)acetohydrazide[2]

  • CAS Number: 24632-44-8[2]

  • Common Synonyms: 4-Methyl-1-piperazineacetic acid hydrazide, N-Methyl-N'-piperazinoacetohydrazide, 2-(4-methyl-1-piperazinyl)acetohydrazide[2]

1.2 Molecular Formula and Weight

  • Molecular Formula: C₇H₁₆N₄O[2]

  • Molecular Weight: 172.23 g/mol [2]

  • Exact Mass: 172.13241115 Da[2]

1.3 Structural Elucidation

The molecule's structure consists of a central N-methylated piperazine ring, linked via a methylene bridge to an acetohydrazide group. This structure imparts both basicity (piperazine nitrogens) and nucleophilicity (terminal hydrazide nitrogen).

  • SMILES: CN1CCN(CC1)CC(=O)NN[2]

  • InChI: InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(12)9-8/h2-6,8H2,1H3,(H,9,12)[2]

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC System cluster_data Data Processing A Prepare Mobile Phase (Aqueous + Acid) Inj Inject Sample B Prepare Mobile Phase (Organic + Acid) S Dissolve Sample in Initial Mobile Phase S->Inj Col Separation on RP Column Inj->Col Det Detection (UV or MS) Col->Det Chrom Generate Chromatogram Det->Chrom Integ Integrate Peak Area Chrom->Integ Report Quantify & Report Integ->Report pka_workflow A Prepare Aqueous Solution of Compound C Titrate with Standardized Acid (e.g., 0.1 M HCl) A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Points E->F G Calculate pKa at Half-Equivalence Points F->G

Sources

An In-depth Technical Guide to the Structural Analysis of 2-(4-Methylpiperazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 2-(4-methylpiperazin-1-yl)acetohydrazide (PubChem CID: 90566), a heterocyclic organic compound incorporating a methylpiperazine, an acetyl linker, and a hydrazide moiety.[1] While specific experimental data for this exact molecule is not extensively published, this document outlines a robust, multi-technique analytical workflow based on foundational principles of organic spectroscopy and established methodologies for related structures.[2][3][4][5] We detail the theoretical underpinnings, practical experimental protocols, and expected data for core analytical techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, we discuss the utility of X-ray Crystallography for unambiguous three-dimensional structural confirmation. This guide is intended for researchers, chemists, and drug development professionals requiring a rigorous, self-validating system for structural characterization.

Introduction and Strategic Overview

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. The target molecule, 2-(4-methylpiperazin-1-yl)acetohydrazide, possesses several key functional groups: a tertiary amine within a saturated heterocyclic (piperazine) ring, an N-methyl group, an amide (within the hydrazide), and a terminal primary amine (-NH2). Each of these features will produce a characteristic signature in different spectroscopic analyses.

The analytical strategy presented herein is designed to be integrative. No single technique provides the complete picture; rather, data from each method corroborates and builds upon the others, leading to a final, high-confidence structural assignment.

Molecular Structure and Properties
  • IUPAC Name: 2-(4-methylpiperazin-1-yl)acetohydrazide[1]

  • Molecular Formula: C₇H₁₆N₄O[1]

  • Molecular Weight: 172.23 g/mol [1]

  • Monoisotopic Mass: 172.13241115 Da[1]

Logical Workflow for Structural Elucidation

The process begins with determining the molecular mass and formula, proceeds to identifying functional groups, maps the proton and carbon framework, and culminates in connecting these fragments to confirm the final structure.

Structural Analysis Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Framework Mapping cluster_3 Definitive Confirmation cluster_4 Final Validation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula FTIR FTIR Spectroscopy Identify Key Bonds (C=O, N-H) MS->FTIR Corroborates CONCLUSION Data Integration & Final Structural Confirmation MS->CONCLUSION Confirms Mass NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments FTIR->NMR_1D Guides Interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Resolves Ambiguities NMR_2D->CONCLUSION Provides Final Connectivity XRAY X-ray Crystallography (Optional) Determine 3D Structure XRAY->CONCLUSION Absolute Proof

Caption: Integrated workflow for the structural elucidation of a small molecule.

Mass Spectrometry (MS): Molecular Weight and Formula Determination

Expertise & Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, ideally, its elemental composition. Mass spectrometry is the definitive technique for this purpose.[6] For a polar, ionizable molecule like 2-(4-methylpiperazin-1-yl)acetohydrazide, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺.[7][8][9]

Predicted Mass Spectrum Data
Ion SpeciesPredicted m/zRationale
[M+H]⁺ 173.1402 The most expected peak in positive-ion ESI, corresponding to the protonated parent molecule. High-resolution MS (HRMS) provides this high-precision mass, which is crucial for formula confirmation.
[M+Na]⁺195.1222Adduct with sodium ions, commonly observed in ESI-MS.
[M-NH₂]⁺156.1137Potential fragment from the loss of the terminal amine group.
C₅H₁₁N₂⁺99.0922Characteristic fragment corresponding to the N-methylpiperazine cation, resulting from cleavage of the bond between the ring and the acetyl group.[2][3]
Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.[9]

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is essential for accurate mass measurement.

  • LC Conditions (for sample introduction):

    • Column: A standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: Optimized based on instrument specifications (e.g., 120-150 °C).

  • Data Analysis:

    • Identify the peak in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Determine the exact mass of the most abundant ion and compare it to the theoretical mass of [C₇H₁₆N₄O+H]⁺ (173.1402). A mass error of <5 ppm provides high confidence in the elemental composition.

    • Analyze tandem MS (MS/MS) data to confirm fragmentation patterns, such as the characteristic m/z 99 fragment.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds present in a molecule by measuring their absorption of infrared radiation. This is invaluable for quickly confirming the presence of key functional groups like amines (N-H bonds) and the amide carbonyl (C=O bond), which are central to the target structure.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3350-3150N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)A characteristic pair of sharp to medium peaks for the hydrazide's terminal -NH₂ group.[10][11]
3200-3000N-H StretchSecondary Amine (-NH-)A broader peak corresponding to the N-H of the hydrazide amide.
2950-2800C-H StretchAliphatic (CH₂, CH₃)Strong, sharp absorptions from the piperazine ring, acetyl linker, and N-methyl group.[12]
~1670C=O Stretch (Amide I)AmideA strong, sharp peak characteristic of a secondary amide carbonyl. This is one of the most prominent peaks in the spectrum.[13]
~1550N-H Bend (Amide II)AmideA medium to strong peak associated with the N-H bending of the amide.
1150-1000C-N StretchAmineStretching vibrations for the C-N bonds within the piperazine ring.
Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (baseline correction, ATR correction) and identify the principal absorption bands. Compare the observed wavenumbers with the expected values in Table 3.1 to confirm the presence of the required functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[14] ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[15] For a molecule like this, where signals may overlap, two-dimensional (2D) NMR experiments are essential to unambiguously connect all the pieces.[16]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~4.5Broad singlet2H-NH₂Protons on the terminal nitrogen of the hydrazide. Often broad and may exchange with D₂O.[13][17]
b~7.8Broad singlet1H-C(O)NH-Amide proton. Its chemical shift is highly dependent on solvent and concentration.[13]
c~3.2Singlet2H-NCH₂C(O)-Methylene protons adjacent to the carbonyl group and the piperazine nitrogen. Deshielded by both.
d~2.6Broad multiplet4H-N(CH₂)₂N-Piperazine ring protons adjacent to the acetyl-substituted nitrogen (N1).
e~2.4Broad multiplet4H-N(CH₂)₂N-Piperazine ring protons adjacent to the methyl-substituted nitrogen (N4).[18]
f~2.3Singlet3H-NCH₃Protons of the N-methyl group.[12][18]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Predicted Shift (δ, ppm)Carbon TypeAssignmentRationale
~170C=OAmide CarbonylThe carbonyl carbon is highly deshielded and appears far downfield.
~60CH₂-NCH₂C(O)-Methylene carbon attached to N1 and the carbonyl group.
~55CH₂Piperazine C (x2)Carbons of the piperazine ring adjacent to the methyl-substituted nitrogen (N4).
~53CH₂Piperazine C (x2)Carbons of the piperazine ring adjacent to the acetyl-substituted nitrogen (N1).
~46CH₃-NCH₃Carbon of the N-methyl group.
Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[16]

  • Spectrometer Setup:

    • Insert the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and sharp peaks.[6]

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 128-1024 scans with a relaxation delay of 2 seconds, using proton decoupling to simplify the spectrum.[19]

  • 2D Spectra Acquisition (Essential for Confirmation):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). Expected correlations: between the two sets of piperazine protons (d and e).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. This is the key experiment for connecting the molecular fragments.

HMBC Connectivity Diagram

This diagram illustrates the crucial long-range correlations expected in an HMBC experiment that would definitively link the molecular fragments together.

HMBC Correlations H_f H(f, CH₃) C_e C(e, Piperazine) H_f->C_e J₃ C_f C(f) H_e H(e) H_e->C_f J₃ C_d C(d, Piperazine) H_e->C_d J₃ H_d H(d) H_d->C_e J₃ C_c C(c, CH₂) H_d->C_c J₃ H_c H(c) H_c->C_d J₃ C_carbonyl C(b, C=O) H_c->C_carbonyl J₂ H_b H(b, NH) H_b->C_c J₃ H_b->C_carbonyl J₂

Caption: Key 2- and 3-bond ¹H-¹³C correlations expected in an HMBC spectrum.

X-ray Crystallography: Unambiguous 3D Structure

Authoritative Grounding: While the combination of MS and NMR provides definitive evidence for the 2D structure, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry.[20][21]

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization (The Critical Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions).[21][22] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[22] A range of solvents should be screened (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).

  • Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[20][22]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[20]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map.[20] From this map, atomic positions are determined and refined to produce a final, highly accurate 3D model of the molecule.

Data Synthesis and Conclusion

The structural elucidation of 2-(4-methylpiperazin-1-yl)acetohydrazide is complete when the data from all techniques converge to a single, consistent structure.

  • MS confirms the elemental formula is C₇H₁₆N₄O.

  • FTIR confirms the presence of N-H (amine/amide) and C=O (amide) functional groups.

  • ¹H and ¹³C NMR provide the exact number and type of proton and carbon environments.

  • 2D NMR (COSY, HSQC, HMBC) connects the atoms, confirming the N-methylpiperazine ring, its attachment to the acetyl linker at N1, and the linkage of the acetyl group to the hydrazide moiety.

  • X-ray Crystallography (if performed) provides the ultimate proof of the 3D structure.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for any subsequent scientific investigation or development process.

References

  • Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.
  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
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  • PMC - NIH. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.
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  • PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • PubChem. (n.d.). 1-Piperazineacetic acid, 4-methyl-, hydrazide.
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  • Wikipedia. (n.d.). X-ray crystallography.
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  • ResearchGate. (n.d.). 1 H NMR spectra of N -(benzoyl) stearic acid hydrazide.
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  • YouTube. (2023, February 1). Mass Spectrometry: Electrospray.
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  • PubChem. (n.d.). 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • (2016, July 30). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory.
  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).
  • PubMed. (n.d.). [H-NMR-spectra of hydrazones].
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) rhodamine B hydrazide, (b) rhodamine B generated....
  • National Genomics Data Center (CNCB-NGDC). (n.d.). [H-NMR-spectra of hydrazones].
  • (2017, December 11). Single crystal X-ray analysis - Tips for collection and processing of protein crystal data.
  • (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy.
  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty....
  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty....
  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(4-methylphenyl)-, (phenylmethylene)hydrazide.
  • SpectraBase. (n.d.). 1-piperazineacetic acid, 4-(phenylmethyl)-, 2-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]hydrazide - Optional[13C NMR] - Chemical Shifts.
  • PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(2-methylphenyl)-, (phenylmethylene)hydrazide.
  • ResearchGate. (2024, July 4). (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
  • DergiPark. (2025, December 31). Development and Comprehensive Analysis of New Schiff Base Compounds Originating from Methylpiperazine.
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  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

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An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)acetohydrazide (CAS 24632-44-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1-piperazinyl)acetohydrazide, identified by CAS number 24632-44-8, is a heterocyclic compound incorporating both a piperazine and an acetohydrazide moiety. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties. The hydrazide group is a versatile functional group, often serving as a key building block in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and the potential biological significance of this compound, drawing upon established chemical principles and data from structurally related molecules.

Chemical Structure and Properties

The chemical structure of 2-(4-methyl-1-piperazinyl)acetohydrazide combines the structural features of 1-methylpiperazine and acetohydrazide.

Molecular Formula: C7H16N4O

Molecular Weight: 172.23 g/mol

IUPAC Name: 2-(4-methylpiperazin-1-yl)acetohydrazide

Synonyms:

  • 4-Methyl-1-piperazineacetic acid hydrazide

  • N-Methyl-N'-piperazinoacetohydrazide

A table summarizing the key physicochemical properties is presented below. Please note that some of these values are predicted due to the limited experimental data available for this specific compound.

PropertyValueSource
Molecular FormulaC7H16N4OPubChem
Molecular Weight172.23 g/mol PubChem
XLogP3-AA-1.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-(4-methyl-1-piperazinyl)acetohydrazide is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established chemical reactions for analogous compounds. The most common approach involves a two-step process starting from 1-methylpiperazine.

Proposed Synthetic Pathway

A likely synthetic route involves the initial alkylation of 1-methylpiperazine with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis 1-Methylpiperazine 1-Methylpiperazine Intermediate_Ester Ethyl 2-(4-methylpiperazin-1-yl)acetate 1-Methylpiperazine->Intermediate_Ester Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_Ester Final_Product 2-(4-Methylpiperazin-1-yl)acetohydrazide (CAS 24632-44-8) Intermediate_Ester->Final_Product Solvent (e.g., Ethanol) Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Final_Product

Caption: Proposed two-step synthesis of 2-(4-methyl-1-piperazinyl)acetohydrazide.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate

  • To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methylpiperazin-1-yl)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(4-Methyl-1-piperazinyl)acetohydrazide

  • Dissolve the purified ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product, 2-(4-methyl-1-piperazinyl)acetohydrazide.

Reactivity Profile

The acetohydrazide moiety is a key reactive center. The terminal -NH2 group is nucleophilic and can readily react with electrophiles. A common and important reaction is its condensation with aldehydes and ketones to form hydrazones. This reactivity is frequently exploited in the synthesis of more complex molecules with diverse biological activities. The piperazine ring's nitrogen atoms also possess nucleophilic character and can participate in various reactions, although the nitrogen at position 4 is tertiary and less reactive than the secondary amine in the parent piperazine.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for 2-(4-methyl-1-piperazinyl)acetohydrazide, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • -NHNH₂ Protons: A broad singlet corresponding to the hydrazide protons, typically in the downfield region. The chemical shift will be dependent on the solvent and concentration.

  • -CH₂-C=O Proton: A singlet for the methylene protons adjacent to the carbonyl group.

  • Piperazine Ring Protons: Two multiplets (or broad singlets) for the two sets of non-equivalent methylene protons on the piperazine ring.

  • -N-CH₃ Proton: A singlet for the methyl group attached to the piperazine nitrogen.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal in the downfield region, characteristic of an amide carbonyl.

  • Piperazine Ring Carbons: Two distinct signals for the methylene carbons of the piperazine ring.

  • -CH₂-C=O Carbon: A signal for the methylene carbon adjacent to the carbonyl group.

  • -N-CH₃ Carbon: A signal for the methyl carbon.

Infrared (IR) Spectroscopy
  • N-H Stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazide group.

  • C-H Stretching: Absorptions around 2800-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

  • N-H Bending: A band around 1600-1640 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns for piperazine derivatives often involve the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the acetyl group.

Potential Biological Activities and Applications

While no specific biological activities have been reported for 2-(4-methyl-1-piperazinyl)acetohydrazide, its structural components—the piperazine ring and the hydrazide/hydrazone functionality—are present in a wide array of pharmacologically active compounds. This suggests that the title compound could serve as a valuable intermediate or possess intrinsic biological activity.

Antimicrobial and Antifungal Potential

Hydrazide-hydrazone derivatives are well-known for their broad spectrum of antimicrobial and antifungal activities.[1] The ability to form various hydrazones by reacting 2-(4-methyl-1-piperazinyl)acetohydrazide with different aldehydes and ketones opens up avenues for creating a library of compounds for antimicrobial screening.

Anticancer and Antiproliferative Activity

The piperazine nucleus is a key component in several approved anticancer drugs. Furthermore, numerous studies have demonstrated the antiproliferative effects of novel hydrazone derivatives.[2] Therefore, derivatives of 2-(4-methyl-1-piperazinyl)acetohydrazide could be investigated for their potential as anticancer agents.

Anti-inflammatory and Analgesic Properties

Certain hydrazone derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities.[2] This suggests another potential therapeutic area for novel compounds synthesized from 2-(4-methyl-1-piperazinyl)acetohydrazide.

The following diagram illustrates the potential workflow for utilizing this compound in a drug discovery context.

Drug_Discovery_Workflow Start 2-(4-Methyl-1-piperazinyl)acetohydrazide (CAS 24632-44-8) Synthesis Synthesis of Derivatives (e.g., Hydrazones) Start->Synthesis Screening Biological Screening (Antimicrobial, Anticancer, etc.) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A potential workflow for drug discovery using 2-(4-methyl-1-piperazinyl)acetohydrazide.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Based on related compounds, potential hazards may include:

    • Flammability: May be a flammable liquid or solid. Keep away from heat, sparks, and open flames.[3]

    • Corrosivity: May cause severe skin burns and eye damage.[3]

    • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4]

    • Sensitization: May cause an allergic skin reaction.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[3]

It is imperative to consult the Safety Data Sheet of a closely related compound, such as 1-methylpiperazine, for more detailed safety information before handling.

Conclusion

2-(4-Methyl-1-piperazinyl)acetohydrazide (CAS 24632-44-8) is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While specific experimental data for this molecule is sparse, its structural relationship to well-studied classes of compounds, namely piperazines and hydrazides, provides a strong basis for predicting its chemical behavior and potential applications in drug discovery and development. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectral data can guide its characterization. Researchers and scientists working with this compound should exercise appropriate caution, drawing upon safety information from analogous structures, and can explore its potential in developing new therapeutic agents.

References

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potential biological activities of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be elaborated to address diverse therapeutic targets is a paramount objective. This compound emerges as a compound of significant interest, not from a wealth of direct biological data, but from the vast and promising activities of its close chemical relatives. The presence of a 4-methylpiperazine ring, a privileged structure in numerous approved drugs, combined with a reactive hydrazide moiety, positions this molecule as a versatile starting point for the synthesis of new chemical entities.[1][2] The hydrazide group is a key synthon, readily converted into hydrazones, which have demonstrated a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for investigating the therapeutic potential of this compound. We will explore the most promising avenues of research—antimycobacterial, anticancer, and anti-inflammatory activities—grounded in the extensive literature on analogous structures. The causality behind experimental designs and the logic of protocol selection are emphasized to empower researchers to not only replicate but also innovate upon these foundational methodologies.

Molecular Profile and Synthetic Versatility

Chemical Identity:

  • IUPAC Name: 2-(4-methylpiperazin-1-yl)acetohydrazide

  • Synonyms: 4-Methyl-1-piperazineacetic acid hydrazide, N-Methyl-N'-piperazinoacetohydrazide[6]

  • CAS Number: 24632-44-8[6]

  • Molecular Formula: C7H16N4O[6]

  • Molecular Weight: 172.23 g/mol [6]

The structure features a nucleophilic terminal nitrogen on the hydrazide group, making it an ideal handle for derivatization, most commonly through condensation with aldehydes or ketones to form hydrazones.[7][8] This reaction is often a critical step in bioactivity enhancement, transforming the parent hydrazide into a more potent derivative.

Potential Antimycobacterial and Antibacterial Activity

The global health threat of drug-resistant mycobacterial and bacterial infections necessitates the discovery of new chemical entities with novel mechanisms of action. The hydrazide functional group is famously represented in the frontline anti-tuberculosis drug, Isoniazid (INH).[9] The core hypothesis is that this compound, particularly when converted to its hydrazone derivatives, could inhibit essential enzymes in microbial pathogens.

Mechanistic Hypothesis: Learning from Analogs

Isoniazid, upon activation by the mycobacterial enzyme KatG, targets the enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis.[9] Hydrazones derived from various hydrazides have also been shown to possess potent tuberculostatic activity, with some acting against non-replicating Mycobacterium tuberculosis.[10][11] The piperazine ring itself is a common feature in antimicrobial agents, often enhancing solubility and cell permeability.[12][13] Therefore, it is plausible that derivatives of our core molecule could act as inhibitors of key bacterial enzymes, potentially including those involved in cell wall synthesis, DNA replication, or metabolic pathways.

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial potential, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the logical first step. This method provides quantitative data on the compound's efficacy against a panel of relevant microbes.

Objective: To quantify the in vitro antimicrobial activity of this compound and its synthesized hydrazone derivatives.

Materials:

  • Test compound (this compound)

  • Panel of bacterial/mycobacterial strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile liquid growth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Positive control antibiotics (e.g., Isoniazid, Ciprofloxacin)

  • Resazurin sodium salt solution (for viability staining)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of test concentrations. The final DMSO concentration should be kept below 1% to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain from a fresh culture, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microbe + medium + antibiotic), a negative control (medium only), and a growth control (microbe + medium).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 37°C for 7-14 days for M. tuberculosis).

  • MIC Determination: After incubation, add the resazurin viability indicator to each well. A color change from blue to pink indicates microbial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of microbial growth.

Visualization of Experimental Workflow

Antimicrobial_Screening_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound Stock Solution (in DMSO) Dilution Serial Dilution of Compound in 96-Well Plate Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Viability Add Resazurin Viability Dye Incubation->Viability Readout Record Color Change (Blue to Pink) Viability->Readout MIC Determine MIC Value Readout->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Potential Anticancer Activity

The piperazine ring is a cornerstone of modern oncology drugs, found in numerous kinase inhibitors and other targeted therapies.[1][14] Its presence in this compound strongly suggests that this scaffold could be a valuable starting point for the development of novel anticancer agents.[15][16]

Mechanistic Hypothesis: Targeting Cancer Cell Proliferation

Piperazine derivatives have been shown to inhibit various targets crucial for cancer cell survival and proliferation, including histone deacetylases (HDACs) and protein kinases.[15] Hydrazone derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines.[17] A plausible hypothesis is that derivatives of our core molecule could interfere with key signaling pathways that are dysregulated in cancer, such as those controlling cell cycle progression or apoptosis, or they may inhibit enzymes essential for tumor growth.

Experimental Protocol: In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is a standard primary screen for potential anticancer compounds.

Objective: To determine the cytotoxic effect of this compound and its derivatives on a panel of human cancer cell lines.

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))

  • Normal, non-cancerous cell line (e.g., MCF-10A) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Positive control cytotoxic drug (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity assays should be presented in a clear, tabular format for easy comparison across cell lines.

CompoundCell LineIC50 (µM) ± SD
Test Compound 1 MCF-7 (Breast Cancer)Hypothetical Value
HCT116 (Colon Cancer)Hypothetical Value
A549 (Lung Cancer)Hypothetical Value
MCF-10A (Normal Breast)Hypothetical Value
Doxorubicin MCF-7 (Breast Cancer)Reference Value
Visualization of a Potential Target Pathway

PI3K_AKT_Pathway Hypothetical Inhibition of a Pro-Survival Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation TestCompound Test Compound (Derivative) TestCompound->AKT Potential Inhibition

Caption: Potential mechanism: inhibition of the PI3K/Akt signaling pathway.

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and piperazine derivatives have shown promise as anti-inflammatory agents.[18][19][20] The development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing research goal.

Mechanistic Hypothesis: Modulation of Inflammatory Mediators

The anti-inflammatory effects of known drugs often stem from the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory signaling pathways, such as those leading to the production of nitric oxide (NO) and cytokines like TNF-α and IL-6.[20] It is hypothesized that this compound or its derivatives could modulate these pathways in immune cells like macrophages.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

The Griess assay is a straightforward and widely used method to measure nitrite concentration in cell culture supernatant, which is an indicator of NO production by activated macrophages.

Objective: To evaluate the ability of the test compound to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • Test compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Complete cell culture medium

Step-by-Step Methodology:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent (pre-mixed Part A and Part B).

  • Incubation and Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at ~540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical scaffold. While direct evidence of its biological activity is sparse, the extensive body of research on its structural components—the piperazine ring and the hydrazide/hydrazone moiety—provides a compelling rationale for its investigation as a source of new therapeutic agents. The proposed research avenues in antimycobacterial, anticancer, and anti-inflammatory drug discovery are supported by a strong foundation in the medicinal chemistry literature.

Future work should focus on the systematic synthesis and screening of a library of hydrazone derivatives of this core molecule. Promising hits from the in vitro assays outlined in this guide should be advanced to more complex secondary assays, including mechanism-of-action studies, in vivo efficacy models, and preliminary ADME/Tox profiling. By applying the rigorous, hypothesis-driven experimental strategies detailed herein, the scientific community can effectively unlock the full therapeutic potential of this versatile chemical entity.

References

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  • Siddiqui, N., et al. (2010). Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gümüş, E., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules. [Link]

  • Ghorab, M. M., et al. (2020). Selected anticancer agents with piperazine and pyrimidine rings. Archiv der Pharmazie. [Link]

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Topic: Synthesis of 1-Piperazineacetic Acid, 4-Methyl-, Hydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of the synthesis of 1-piperazineacetic acid, 4-methyl-, hydrazide, a versatile intermediate crucial for the development of novel therapeutic agents. We will dissect the core synthetic pathway, elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the subsequent derivatization into bioactive hydrazones. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to confidently synthesize and utilize this valuable chemical building block.

The Strategic Importance of the 4-Methylpiperazine Acetic Hydrazide Scaffold

The target molecule, 2-(4-methylpiperazin-1-yl)acetohydrazide, is a trifunctional scaffold of significant interest. Its strategic value can be attributed to three key components:

  • The 4-Methylpiperazine Ring: This saturated heterocycle often improves the pharmacokinetic profile of a drug candidate by enhancing aqueous solubility and providing a basic nitrogen center that can be protonated at physiological pH. The N-methyl group prevents further substitution at that position, directing subsequent reactions to the second nitrogen, and can influence metabolic stability.[3]

  • The Acetic Acid Linker: This two-carbon spacer provides conformational flexibility, allowing the piperazine ring and the terminal functional group to adopt optimal orientations for binding to biological targets.

  • The Hydrazide Moiety (-CONHNH₂): This is a highly versatile functional group. The terminal primary amine is a potent nucleophile, making it an ideal handle for conjugation and derivatization. Most notably, it readily condenses with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-), a reaction widely employed in combinatorial chemistry to generate large libraries of compounds for biological screening.[4][5]

This guide focuses on the most efficient and widely adopted synthetic route, a two-step process involving N-alkylation followed by hydrazinolysis.

Core Synthetic Pathway: From Amine to Hydrazide

The synthesis is a robust and high-yielding two-step sequence. The first step establishes the carbon framework by attaching the acetic acid ester moiety to the piperazine ring. The second step converts the ester into the desired hydrazide.

Step 1: N-Alkylation to Form the Ester Intermediate

The synthesis commences with the nucleophilic substitution reaction between 1-methylpiperazine and an alkyl haloacetate, typically ethyl bromoacetate.

Mechanism: This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The more nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial to act as a proton sponge, neutralizing the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation and deactivation of the starting amine.

Step 2: Hydrazinolysis of the Ester

The purified ester intermediate, ethyl 2-(4-methylpiperazin-1-yl)acetate, is then converted to the final hydrazide product through reaction with hydrazine hydrate (N₂H₄·H₂O).

Mechanism: This reaction proceeds via nucleophilic acyl substitution. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating ethanol as a leaving group to yield the stable acetohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[5][6]

Visualization of Core Synthesis Workflow

G Start1 1-Methylpiperazine Step1 Step 1: N-Alkylation (SN2) Start1->Step1 Start2 Ethyl Bromoacetate Start2->Step1 Base K₂CO₃ (Base) Acetone Base->Step1 Intermediate Ethyl 2-(4-methylpiperazin-1-yl)acetate Step1->Intermediate Formation of Ester Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux Reagent2->Step2 Product 2-(4-Methylpiperazin-1-yl)acetohydrazide Step2->Product Formation of Final Hydrazide

Caption: Core two-step synthesis of the target hydrazide.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and purification.

Protocol 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate
Parameter Details
Reagents 1-Methylpiperazine (1.0 eq), Ethyl bromoacetate (1.1 eq), Anhydrous Potassium Carbonate (1.5 eq)
Solvent Acetone, analytical grade
Apparatus Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel
Scale 10 mmol

Procedure:

  • To a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 1-methylpiperazine (1.00 g, 1.11 mL, 10 mmol) and 40 mL of acetone. Stir the suspension vigorously.

  • In a dropping funnel, dissolve ethyl bromoacetate (1.84 g, 1.22 mL, 11 mmol) in 10 mL of acetone.

  • Add the ethyl bromoacetate solution dropwise to the stirring suspension over 15 minutes at room temperature.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C) for 6-8 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the 1-methylpiperazine spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: The crude oil can be purified by vacuum distillation to yield the pure ester.

Protocol 2: Synthesis of 2-(4-methylpiperazin-1-yl)acetohydrazide
Parameter Details
Reagents Ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq), Hydrazine Hydrate (80% solution, 3.0 eq)
Solvent Ethanol (95%)
Apparatus Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Scale 8 mmol

Procedure:

  • Dissolve the purified ethyl 2-(4-methylpiperazin-1-yl)acetate (1.49 g, 8 mmol) in 30 mL of 95% ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (1.50 g, 1.45 mL, 24 mmol of N₂H₄) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (DCM:MeOH, 9:1). The disappearance of the starting ester spot indicates completion.

  • Work-up: After completion, reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1-2 hours to induce precipitation of the product.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain pure 2-(4-methylpiperazin-1-yl)acetohydrazide.

Derivatization: Gateway to Bioactive Hydrazones

The primary utility of the synthesized hydrazide is its role as a precursor to N-acylhydrazones. This is achieved through a straightforward acid-catalyzed condensation reaction with a diverse range of aldehydes or ketones.[4]

General Reaction Scheme: The nucleophilic -NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde (R'-CHO), followed by dehydration to form the thermodynamically stable hydrazone product. A few drops of glacial acetic acid are typically sufficient to catalyze the reaction.[7]

Visualization of Hydrazone Formation

G Hydrazide 2-(4-Methylpiperazin-1-yl)acetohydrazide Step Condensation & Dehydration Hydrazide->Step Aldehyde Aldehyde / Ketone (R'-CHO) Aldehyde->Step Catalyst Glacial Acetic Acid (cat.) Ethanol, Reflux Catalyst->Step Product N'-Substituted Hydrazone Derivative Step->Product Forms C=N bond

Caption: General synthesis of hydrazone derivatives.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

Compound Molecular Formula Molecular Weight Typical Appearance Key Analytical Data
Ethyl 2-(4-methylpiperazin-1-yl)acetateC₉H₁₈N₂O₂186.25 g/mol Colorless to pale yellow oil¹H NMR: Signals for ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), piperazine ring protons, N-methyl singlet, and α-carbonyl methylene singlet.
2-(4-Methylpiperazin-1-yl)acetohydrazideC₇H₁₆N₄O172.23 g/mol [8]White crystalline solid¹H NMR: Disappearance of ethyl signals, appearance of broad singlets for -NH and -NH₂ protons (D₂O exchangeable). IR (cm⁻¹): N-H stretching (~3300), C=O stretching (~1650).

Conclusion

The synthesis of this compound is a foundational, high-yield process in medicinal chemistry. The two-step N-alkylation and subsequent hydrazinolysis pathway is reliable, scalable, and provides a versatile building block in excellent purity. The resulting hydrazide is not merely an endpoint but a crucial gateway to vast chemical diversity, primarily through the formation of hydrazone libraries. This guide provides the necessary technical detail and mechanistic understanding for researchers to effectively produce and utilize this important scaffold in the pursuit of novel therapeutic discoveries.

References

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Mass Spectrometry Society of Japan. [Link]

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][4][9]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. MDPI. [Link]

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Spectroscopic Data for 1-Piperazineacetic acid, 4-methyl-, hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Piperazineacetic acid, 4-methyl-, hydrazide (CAS No: 24632-44-8), a key chemical intermediate in pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into its structural elucidation through modern spectroscopic techniques. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the characterization of this compound. This guide includes detailed experimental protocols, data interpretation, and expected outcomes to serve as a valuable resource for laboratory and research applications.

Introduction: The Significance of this compound

This compound is a derivative of piperazine, a versatile scaffold in medicinal chemistry renowned for its presence in a wide array of therapeutic agents. The unique structural features of this compound, including the N-methylpiperazine moiety and the acetohydrazide functional group, make it a valuable building block in the synthesis of novel drug candidates. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various synthetic transformations.

This guide will delve into the three primary spectroscopic techniques used for the structural analysis of this molecule:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

A proposed synthetic pathway for obtaining this compound is also discussed to provide a complete chemical context.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from N-methylpiperazine. This pathway is based on established methods for the preparation of acetohydrazide derivatives.[2][3]

Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate

N-methylpiperazine is reacted with ethyl bromoacetate in the presence of a suitable base, such as potassium carbonate, in an inert solvent like acetone. The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbon of ethyl bromoacetate.

Step 2: Synthesis of this compound

The resulting ethyl ester is then treated with hydrazine hydrate in an alcoholic solvent, typically ethanol. The hydrazide is formed through nucleophilic acyl substitution, where hydrazine displaces the ethoxy group of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR spectra of piperazine derivatives is as follows:[4]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to ensure optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Expected ¹H NMR Data

Based on the analysis of similar N-methylpiperazine derivatives, the following proton chemical shifts are anticipated for this compound in CDCl₃.[5][6]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃~2.3Singlet3H
Piperazine ring protons (N-CH₂-CH₂-N)~2.4 - 2.7Multiplet8H
-CH₂-C=O~3.0Singlet2H
-NH₂~4.0Broad Singlet2H
-NH-~7.8Broad Singlet1H
Expected ¹³C NMR Data

The anticipated carbon chemical shifts are based on data from related N-methylpiperazine compounds and general principles of ¹³C NMR spectroscopy.[7][8] A ¹³C NMR spectrum for this compound is noted in the PubChem database, confirming its availability through spectral databases.[1]

Carbon Assignment Expected Chemical Shift (δ, ppm)
N-CH₃~46
Piperazine ring carbons (N-CH₂-CH₂-N)~53-55
-CH₂-C=O~60
C=O~170

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule.

Experimental Protocol: GC-MS

For volatile piperazine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.[4]

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent such as methanol or acetonitrile.

  • GC Separation:

    • Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250°C).

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Oven Program: Implement a temperature gradient to separate the components of the sample (e.g., start at 100°C, ramp to 280°C).

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Detection:

    • Ionization: Employ Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-500.

    • Data Acquisition: Record the mass spectra of the eluting peaks.

Expected Mass Spectrum Data

The PubChem entry for this compound confirms a GC-MS record is available.[1] The expected molecular ion peak and key fragmentation patterns are detailed below.[9][10]

  • Molecular Ion (M⁺): The expected molecular ion peak will be at m/z 172, corresponding to the molecular weight of the compound (C₇H₁₆N₄O).

  • Key Fragmentation Patterns: The fragmentation of piperazine derivatives is often characterized by the cleavage of the piperazine ring and the loss of substituents.[9][11]

m/z Proposed Fragment
172[M]⁺
99[M - NH₂NHCO]⁺
70[C₄H₈N]⁺ (Piperazine ring fragment)
57[C₃H₅N]⁺ (Piperazine ring fragment)
42[C₂H₄N]⁺

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for the identification of key functional groups within a molecule.

Experimental Protocol: FTIR
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydrazide and piperazine moieties.[12][13]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3400N-H stretch-NH₂
3100-3300N-H stretch-NH-
2940-2980C-H stretch (asymmetric)Aliphatic
2800-2850C-H stretch (symmetric)Aliphatic
~1650C=O stretch (Amide I)Hydrazide
~1600N-H bend (Amide II)Hydrazide
1450-1470C-H bendAliphatic
1000-1200C-N stretchPiperazine

Visualization of Workflows and Structures

Proposed Synthetic Workflow

Synthesis Workflow N_methylpiperazine N-Methylpiperazine intermediate Ethyl 2-(4-methylpiperazin-1-yl)acetate N_methylpiperazine->intermediate K₂CO₃, Acetone ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->intermediate final_product 1-Piperazineacetic acid, 4-methyl-, hydrazide intermediate->final_product Ethanol, Reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->final_product

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow sample 1-Piperazineacetic acid, 4-methyl-, hydrazide Sample nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr gc_ms GC-MS ms->gc_ms ftir FTIR ir->ftir structural_elucidation Structural Elucidation h_nmr->structural_elucidation c_nmr->structural_elucidation gc_ms->structural_elucidation ftir->structural_elucidation

Caption: Workflow for comprehensive spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary suite of tools for the comprehensive structural characterization of this compound. This guide has outlined the standard experimental protocols for acquiring high-quality data and has provided an expert interpretation of the expected spectroscopic features. By following these methodologies, researchers and scientists can confidently verify the synthesis and purity of this important pharmaceutical intermediate, ensuring the integrity of their drug discovery and development endeavors.

References

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Available at: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 332-337. Available at: [Link]

  • Li, Y., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9549-9561. Available at: [Link]

  • Reaction pathway for synthesis acetohydrazide derivative of CZT and its... ResearchGate. Available at: [Link]

  • Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • Beyzaei, H., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 15(1), 123-134. Available at: [Link]

  • Kumar, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2827-2831. Available at: [Link]

  • Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... ResearchGate. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 941-947. Available at: [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

  • IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. Available at: [Link]

  • IR spectra of hydrazones I and complexes II–V. ResearchGate. Available at: [Link]

  • 1-METHYL-4-(3-AMINOFURAZAN-4-OIL)-PIPERAZINE - Optional[13C NMR] - Chemical. SpectraBase. Available at: [Link]

  • 1-piperazineacetic acid, 4-(4-methylphenyl)-, (phenylmethylene)hydrazide. PubChemLite. Available at: [Link]

  • 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide. PubChemLite. Available at: [Link]

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A Technical Guide to the Solubility of 4-Methyl-1-piperazineacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-1-piperazineacetic acid hydrazide is a heterocyclic organic compound featuring a piperazine core, a functional group valuable in medicinal chemistry for its favorable pharmacokinetic properties. As a hydrazide derivative, it serves as a versatile synthetic intermediate in the development of novel pharmaceutical agents and other specialized chemical entities.

Understanding the solubility of this compound is a critical prerequisite for its effective application in research and development.[1] Solubility fundamentally influences reaction kinetics, purification strategies, formulation development, and the design of biological assays.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-Methyl-1-piperazineacetic acid hydrazide, offering a predictive analysis based on its structure and a robust experimental protocol for its empirical determination.

Physicochemical Properties and Solubility Prediction

Table 1: Physicochemical Properties of 4-Methyl-1-piperazineacetic Acid Hydrazide

PropertyValueSource
Molecular Formula C₇H₁₆N₄OPubChem
Molecular Weight 172.23 g/mol PubChem
CAS Number 24632-44-8PubChem
Calculated XLogP3 -1.3PubChem
Hydrogen Bond Donors 3PubChem (Computed)
Hydrogen Bond Acceptors 4PubChem (Computed)
Expert Analysis of Structural Features

The molecular structure of 4-Methyl-1-piperazineacetic acid hydrazide provides significant clues to its solubility profile:

  • Polarity and Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the -NH and -NH₂ groups) and acceptors (the nitrogen and oxygen atoms). This high capacity for hydrogen bonding, combined with the overall polar nature of the molecule, strongly suggests good solubility in polar protic solvents like water, methanol, and ethanol.

  • Low Lipophilicity: The calculated XLogP3 of -1.3 indicates that the compound is hydrophilic, meaning it has a preference for polar/aqueous environments over nonpolar/lipid-like environments.

  • Ionization Potential: The piperazine ring contains two tertiary amine groups. These are basic and can be protonated under acidic conditions to form cationic salts. This pH-dependent ionization can dramatically increase solubility in acidic aqueous solutions.

Prediction: Based on these features, 4-Methyl-1-piperazineacetic acid hydrazide is expected to be most soluble in polar protic solvents and aqueous acids. It will likely exhibit moderate to good solubility in polar aprotic solvents like DMSO and DMF, which can accept hydrogen bonds. Conversely, its solubility is predicted to be low in nonpolar solvents such as hexane, toluene, and diethyl ether, which cannot effectively solvate its polar functional groups.

Experimental Determination of Thermodynamic Solubility

Given the absence of published data, empirical determination is necessary. The "gold standard" for this is the shake-flask method to determine thermodynamic (or equilibrium) solubility.[3][4] This method measures the saturation concentration of a compound in a solvent when the dissolved and solid states are in equilibrium.[2][4][5][6]

The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for the Shake-Flask Method

The shake-flask method is chosen over kinetic methods because it provides the true equilibrium solubility value, which is crucial for physicochemical characterization and formulation development.[3][4] Kinetic solubility often overestimates true solubility because it measures the concentration at which a compound, typically dissolved in DMSO first, begins to precipitate when added to an aqueous buffer.[6] For foundational research, the thermodynamic value is more reliable.[2][5] The extended incubation time (24 hours) ensures that the system reaches a true equilibrium, which is confirmed when multiple measurements after different time points yield the same result.[6]

Step-by-Step Experimental Protocol
  • Preparation of Stock Solutions & Standards:

    • Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

    • From this stock, create a series of calibration standards of known concentrations using the analytical mobile phase as the diluent. This is crucial for building a reliable calibration curve for quantification.

  • Sample Preparation:

    • Add an excess amount of solid 4-Methyl-1-piperazineacetic acid hydrazide to a series of vials (e.g., 2-5 mg into 1.5 mL glass vials). Using an excess of the solid is fundamental to ensuring that a saturated solution is formed.[3]

    • To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, etc.).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a vial roller system in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[5][7] The agitation must be sufficient to keep the solid suspended and in constant contact with the solvent.[6]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical; any particulate matter will lead to an overestimation of solubility.

  • Quantification (HPLC-UV Analysis):

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample, along with the calibration standards, onto an HPLC system equipped with a UV detector. HPLC-UV is a selective and reliable method for this analysis.[2]

    • Develop a suitable chromatographic method (e.g., C18 column, isocratic or gradient elution with an appropriate mobile phase like acetonitrile/water with a modifier like TFA or formic acid).

    • Integrate the peak area of the analyte for each sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent. Express the result in units such as mg/mL or µg/mL.

Workflows and Data Visualization

Diagrams help clarify complex experimental processes and decision-making logic. The following workflows are presented in DOT language for visualization.

Experimental Workflow for Solubility Determination

This diagram outlines the sequential steps of the shake-flask protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_data Data Processing prep_solid Weigh Excess Solid (2-5 mg) prep_solvent Add Known Volume of Solvent (1 mL) prep_solid->prep_solvent Step 1 agitate Agitate at 25°C for 24 hours prep_solvent->agitate Step 2 settle Settle Suspension agitate->settle Step 3 filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter analyze Dilute & Analyze by HPLC-UV filter->analyze quantify Quantify vs. Calibration Curve analyze->quantify Step 4 report Report Solubility (mg/mL) quantify->report G cluster_choices Solvent Systems start Application Goal? bio_assay Requires physiological conditions? start->bio_assay Biological Assay reaction Reactants soluble in polar solvent? start->reaction Chemical Synthesis purification Target polarity? start->purification Purification/ Chromatography aqueous Aqueous Buffers (e.g., PBS pH 7.4) organic_polar Polar Organic (MeOH, EtOH, DMSO) organic_nonpolar Nonpolar Organic (Toluene, Hexane) bio_assay->aqueous Yes bio_assay->organic_polar No (e.g., stock soln) reaction->organic_polar Yes reaction->organic_nonpolar No purification->organic_polar Polar purification->organic_nonpolar Nonpolar

Caption: Decision tree for application-specific solvent selection.

Conclusion

While specific solubility data for 4-Methyl-1-piperazineacetic acid hydrazide is not extensively documented, a thorough analysis of its molecular structure strongly indicates a hydrophilic profile with favorable solubility in polar solvents. For researchers and drug development professionals, the lack of pre-existing data underscores the importance of empirical measurement. The detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for determining the thermodynamic equilibrium solubility, a crucial parameter for advancing research and development activities involving this compound.

References

  • In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

  • Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Pardeshi, A., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. [Link]

  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Bhattachar, S. N., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Bergström, C. A. S., et al. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

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  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

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Methodological & Application

Application Notes and Protocols: The Utility of 1-Piperazineacetic Acid, 4-methyl-, hydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Meets a Versatile Linker

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1] Its six-membered heterocyclic structure, with two nitrogen atoms in a 1,4-arrangement, is a recurring motif in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system disorders.[1] The unique physicochemical properties of the piperazine moiety, including its basicity and ability to participate in hydrogen bonding, often impart favorable pharmacokinetic characteristics to drug candidates, such as improved aqueous solubility and oral bioavailability.[2]

When this privileged scaffold is functionalized with a hydrazide group (-CONHNH2), it creates a versatile chemical entity, 1-Piperazineacetic acid, 4-methyl-, hydrazide . The hydrazide functional group is a powerful tool in drug design, serving as a precursor for a wide array of bioactive molecules.[3] Hydrazides can be readily converted into hydrazones, which have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound as a key building block in the discovery of novel therapeutic agents.

Synthesis of this compound: A Two-Step Protocol

The synthesis of the title compound is a straightforward process that can be accomplished in two main steps: the synthesis of the intermediate ethyl 2-(4-methylpiperazin-1-yl)acetate, followed by its conversion to the corresponding hydrazide.

Protocol 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate

This initial step involves the N-alkylation of 1-methylpiperazine with ethyl chloroacetate. The basicity of the tertiary amine in 1-methylpiperazine facilitates the nucleophilic attack on the electrophilic carbon of ethyl chloroacetate.

Materials and Reagents:

  • 1-Methylpiperazine

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-methylpiperazine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield ethyl 2-(4-methylpiperazin-1-yl)acetate as a colorless oil.

Protocol 2: Synthesis of this compound

The second step is a nucleophilic acyl substitution where the ester is converted to the hydrazide using hydrazine hydrate.

Materials and Reagents:

  • Ethyl 2-(4-methylpiperazin-1-yl)acetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4.0-5.0 eq) dropwise to the solution at room temperature.[6]

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC until the starting ester is consumed.[7]

  • Cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.[6]

  • If no solid forms, concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[6]

Application in Drug Discovery: Synthesis of Bioactive Hydrazones

The primary utility of this compound in medicinal chemistry is as a scaffold for the synthesis of a diverse library of hydrazone derivatives. The condensation reaction between the hydrazide and various aldehydes or ketones introduces molecular diversity, allowing for the exploration of structure-activity relationships (SAR).

Protocol 3: General Procedure for the Synthesis of Piperazine-based Hydrazones

Materials and Reagents:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired aldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, the product can be isolated by concentrating the solvent and purifying by column chromatography or recrystallization.

Biological Activity of Piperazine-Hydrazone Derivatives

Derivatives of this compound are expected to exhibit a range of biological activities. The combination of the piperazine ring and the hydrazone linker has been shown to be a fruitful strategy in the development of potent anticancer and antimicrobial agents.[8][9]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of molecules containing the piperazine scaffold. These compounds can interfere with various signaling pathways crucial for cancer cell proliferation and survival.[1] For instance, certain piperazine derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer.[1]

Table 1: Cytotoxic Activity of Selected Piperazine and Hydrazone Derivatives Against Cancer Cell Lines

Compound TypeCancer Cell LineActivity MetricValue (µM)Reference
Piperazine DerivativeK562 (Leukemia)GI500.06 - 0.16[5]
Quinoxalinyl–piperazineMultipleIC50Varies[10]
Isatin-HydrazoneMCF7 (Breast)IC501.51 ± 0.09[11]
Isatin-HydrazoneA2780 (Ovarian)IC5019 ± 2.52[11]
Hydrazone DerivativeHCT-116 (Colon)IC503.64[4]
Hydrazone DerivativeMCF-7 (Breast)IC503.29[4]

GI50: 50% growth inhibition concentration; IC50: 50% inhibitory concentration.

Experimental Workflows and Signaling Pathways

Screening Cascade for Novel Antimicrobial Agents

The discovery of new antimicrobial agents from a library of synthesized piperazine-hydrazones requires a systematic screening workflow.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays A Synthesized Hydrazone Library (96-well plate format) B Single-Point Concentration Screen (e.g., 10 µM) against Gram-positive & Gram-negative bacteria A->B C Measure Bacterial Growth (e.g., OD600) B->C D Active 'Hits' from Primary Screen C->D Identify compounds with >50% growth inhibition E Dose-Response Assay (8-point serial dilution) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Confirmed 'Hits' with Potent MIC F->G Select compounds with MIC < 10 µM H Determine Minimum Bactericidal Concentration (MBC) G->H I Cytotoxicity Assay (e.g., against mammalian cell lines) G->I J Determine Selectivity Index (Cytotoxicity / MIC) I->J K Lead Candidate for Further Optimization J->K Prioritize candidates with high selectivity index

Caption: A typical experimental workflow for the screening of a compound library to identify novel antimicrobial agents.

Targeting the PI3K/AKT Signaling Pathway in Cancer

As mentioned, the PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Piperazine derivatives have been identified as inhibitors of this pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activation Bad Bad AKT->Bad Inhibition GSK3b GSK-3β AKT->GSK3b Inhibition PDK1->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis Bad->Apoptosis Promotes Inhibitor Piperazine-Hydrazone Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway and a potential point of intervention for piperazine-based inhibitors.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the ease with which it can be derivatized into a library of hydrazones make it an attractive starting point for drug discovery campaigns. The proven biological activities of both the piperazine scaffold and the hydrazone functionality suggest that derivatives of this compound hold significant promise, particularly in the development of novel anticancer and antimicrobial agents. The protocols and insights provided in this application note are intended to facilitate the exploration of this promising area of medicinal chemistry.

References

  • BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
  • The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review.
  • Ingenta Connect. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery.
  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • ResearchGate. (n.d.). Hydrazide-based drugs in clinical use.
  • PMC - NIH. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.
  • PMC - NIH. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.
  • Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine.
  • Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
  • PMC - PubMed Central. (n.d.). Biological Activities of Hydrazone Derivatives.
  • MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
  • Royal Society of Chemistry. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles.
  • MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
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  • NIH. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor.
  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?.
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  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • ChemicalBook. (2023). 1-Piperazineaceticacid, 4-(phenylmethyl)-, hydrazide.
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Application Notes and Protocols for the Synthetic Utility of 4-Methyl-1-piperazineacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Piperazine-Hydrazide Moiety

4-Methyl-1-piperazineacetic acid hydrazide, also known as 2-(4-methylpiperazin-1-yl)acetohydrazide, is a bifunctional organic reagent of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure uniquely combines the pharmacologically relevant 4-methylpiperazine core with the versatile reactivity of a hydrazide functional group. The piperazine ring is a common scaffold in numerous approved drugs, valued for its ability to improve aqueous solubility and bioavailability.[2] The terminal hydrazide group serves as a highly reactive nucleophile and a key building block for the construction of a wide array of heterocyclic systems.

This document provides a detailed guide to the practical application of 4-methyl-1-piperazineacetic acid hydrazide in two common and powerful synthetic transformations: the synthesis of N-acylhydrazones and the subsequent cyclization to form 1,2,4-triazoles. These protocols are designed to be robust and adaptable, with in-depth explanations of the chemical principles that underpin each step.

Physicochemical Properties

A clear understanding of the reagent's properties is crucial for its effective use and storage.

PropertyValueSource
IUPAC Name 2-(4-methylpiperazin-1-yl)acetohydrazidePubChem[1]
Molecular Formula C₇H₁₆N₄OPubChem[1]
Molecular Weight 172.23 g/mol PubChem[1]
CAS Number 24632-44-8PubChem[1]

Application I: Synthesis of N'-Arylmethylene-2-(4-methylpiperazin-1-yl)acetohydrazides (Hydrazones)

The condensation of hydrazides with aldehydes is a fundamental reaction for forming N-acylhydrazones. This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde, followed by dehydration to yield the stable hydrazone product. These hydrazones are not merely intermediates; they often exhibit a range of biological activities themselves and are pivotal for further heterocyclic synthesis.

The following protocol is adapted from a well-established procedure for a structurally similar piperazine hydrazide derivative and is broadly applicable to a variety of aromatic and heteroaromatic aldehydes.[3]

Reaction Workflow: Hydrazone Synthesis

Hydrazone_Synthesis reagent 4-Methyl-1-piperazineacetic acid hydrazide + Aldehyde solvent Ethanol (with catalytic Acetic Acid) reagent->solvent Dissolve reflux Reflux (e.g., 80°C) solvent->reflux Heat workup Cooling & Precipitation (Addition of Water) reflux->workup Reaction Completion (TLC) purification Filtration & Recrystallization workup->purification Isolate Crude Product product N'-Arylmethylene-2-(4-methylpiperazin-1-yl)acetohydrazide purification->product Purify

Caption: Workflow for the synthesis of N-acylhydrazones.

Detailed Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)acetohydrazide

This protocol details the synthesis of a representative hydrazone from 4-chlorobenzaldehyde.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Molar Eq.
4-Methyl-1-piperazineacetic acid hydrazide24632-44-8172.2310.01.0
4-Chlorobenzaldehyde104-88-1140.5710.01.0
Ethanol (Absolute)64-17-546.07-~20 mL
Glacial Acetic Acid64-19-760.05-3-5 drops

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-1-piperazineacetic acid hydrazide (1.72 g, 10.0 mmol) and 4-chlorobenzaldehyde (1.41 g, 10.0 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask, followed by 3-5 drops of glacial acetic acid. The acetic acid acts as a catalyst to facilitate the dehydration step of the reaction.[3]

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 3-5 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form during cooling. Slowly add cold deionized water (~20 mL) to the mixture with stirring to induce further precipitation of the crude product.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the resulting N'-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)acetohydrazide can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Insights:

  • Choice of Solvent: Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants and has a convenient boiling point for reflux.

  • Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

  • Work-up: The addition of water is a critical step. The desired hydrazone product is typically much less soluble in an ethanol/water mixture than in pure ethanol, leading to efficient precipitation.

Application II: Synthesis of 4-Aryl-5-((4-methylpiperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiols

Hydrazones are versatile precursors for a variety of heterocyclic compounds. One important transformation is their conversion into 1,2,4-triazoles. This protocol describes a representative synthesis of a 1,2,4-triazole-3-thiol derivative, which involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.

Reaction Workflow: 1,2,4-Triazole Synthesis

Triazole_Synthesis reagent 4-Methyl-1-piperazineacetic acid hydrazide + Aryl Isothiocyanate intermediate Thiosemicarbazide Intermediate reagent->intermediate Ethanol, Reflux base Aqueous NaOH intermediate->base Dissolve cyclization Reflux (Intramolecular Cyclization) base->cyclization Heat workup Cooling & Acidification cyclization->workup Reaction Completion product 4-Aryl-5-((4-methylpiperazin-1-yl)methyl) -4H-1,2,4-triazole-3-thiol workup->product Precipitate & Isolate

Caption: Workflow for the synthesis of 1,2,4-triazoles.

Detailed Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-5-((4-methylpiperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

This two-step protocol is based on established methods for converting piperazine-based hydrazides into triazole systems.[3]

Step 1: Synthesis of the Thiosemicarbazide Intermediate

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Molar Eq.
4-Methyl-1-piperazineacetic acid hydrazide24632-44-8172.2310.01.0
4-Chlorophenyl isothiocyanate2131-55-7169.6210.01.0
Ethanol (Absolute)64-17-546.07-~25 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask with a magnetic stirrer and reflux condenser, dissolve 4-methyl-1-piperazineacetic acid hydrazide (1.72 g, 10.0 mmol) in absolute ethanol (25 mL).

  • Reagent Addition: Add 4-chlorophenyl isothiocyanate (1.70 g, 10.0 mmol) to the solution.

  • Reaction Execution: Heat the mixture to reflux for 3-4 hours. The formation of a solid precipitate (the thiosemicarbazide intermediate) should be observed.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. This intermediate can be used in the next step without further purification.

Step 2: Base-Catalyzed Cyclization to the 1,2,4-Triazole

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity
Thiosemicarbazide Intermediate-341.85~10.0 mmol
Sodium Hydroxide (NaOH)1310-73-240.00-
Water7732-18-518.02~30 mL
Hydrochloric Acid (HCl)7647-01-036.46-

Procedure:

  • Reaction Setup: Suspend the thiosemicarbazide intermediate from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 25 mL) in a 100 mL round-bottomed flask.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses. This step involves an intramolecular nucleophilic attack of the hydrazide nitrogen onto the thiocarbonyl carbon, followed by dehydration to form the triazole ring.

  • Product Precipitation: After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities. Transfer the clear filtrate to a beaker and cool in an ice bath.

  • Acidification: Slowly acidify the cold solution with concentrated hydrochloric acid with constant stirring until the pH is approximately 5-6. The desired 1,2,4-triazole-3-thiol will precipitate out as a solid.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Trustworthiness and Self-Validation:

The protocols described are based on fundamental, well-documented organic reactions. The progress of each reaction can be reliably monitored by TLC. The identity and purity of the final products should be confirmed through melting point analysis, FT-IR (to observe the disappearance of the C=O stretch of the hydrazide and the appearance of characteristic ring vibrations), and NMR spectroscopy. The expected shifts in NMR signals upon ring formation provide a clear validation of the successful synthesis.

Conclusion

4-Methyl-1-piperazineacetic acid hydrazide is a valuable and versatile building block for synthetic and medicinal chemistry. The protocols provided herein for the synthesis of N-acylhydrazones and 1,2,4-triazoles demonstrate its utility in creating complex molecules with potential biological relevance. The inherent reactivity of the hydrazide moiety, coupled with the favorable pharmacokinetic properties often associated with the piperazine scaffold, ensures that this reagent will continue to be a valuable tool for drug discovery professionals.

References

  • PubChem Compound Summary for CID 90566, 1-Piperazineacetic acid, 4-methyl-, hydrazide. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Several Mannich Bases Derived from 2-(4-methylpiperazin-1-yl)acetohydrazide. ResearchGate. [Link]

  • Synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

  • PubChem Compound Summary for CID 90566, this compound. National Center for Biotechnology Information. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation. PubMed. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. [Link]

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1-Piperazineacetic acid, 4-methyl-, hydrazide as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-Piperazineacetic acid, 4-methyl-, hydrazide: A Versatile Synthon for Modern Drug Discovery

This document provides a detailed exploration of this compound, a key building block in pharmaceutical chemistry. We will delve into its fundamental properties, core applications, and provide field-proven protocols for its use in synthesizing novel molecular entities. The focus is on empowering researchers, scientists, and drug development professionals with the practical knowledge required to leverage this versatile synthon in their discovery pipelines.

Introduction: The Strategic Value of the Piperazine-Hydrazide Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents. The piperazine ring is one such "privileged scaffold," prized for its ability to improve pharmacokinetic properties like solubility and oral bioavailability.[1] Its two nitrogen atoms offer flexible points for substitution, allowing chemists to fine-tune a molecule's interaction with biological targets.[1]

When this valuable piperazine core is linked to a hydrazide functional group (-CONHNH₂), the resulting molecule, This compound , becomes a powerful and versatile tool. The hydrazide moiety is a cornerstone in synthetic chemistry, primarily serving as a precursor to the N-acylhydrazone (NAH) linkage (R-CO-NH-N=CH-R').[2][3] This linkage is found in a vast number of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[2][4][5]

This guide provides the essential technical details for utilizing this compound, focusing on its most prominent application: the synthesis of bioactive hydrazone derivatives.

Physicochemical & Structural Data

A thorough understanding of a building block's fundamental properties is critical for experimental design. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-(4-methylpiperazin-1-yl)acetohydrazidePubChem[6]
CAS Number 24632-44-8PubChem[6]
Molecular Formula C₇H₁₆N₄OPubChem[6]
Molecular Weight 172.23 g/mol PubChem[6]
Canonical SMILES CN1CCN(CC1)CC(=O)NNPubChem[6]
InChI Key FNXGWGAOSHYTSX-UHFFFAOYSA-NPubChem[6]

Core Application: Synthesis of N-Acylhydrazones

The primary utility of this compound is its role as a nucleophile in condensation reactions with various aldehydes and ketones. This reaction forges a stable hydrazone bond and is a fundamental strategy for generating large libraries of diverse compounds for biological screening.

The Underlying Chemistry: Mechanism and Rationale

The synthesis of hydrazones from hydrazides is a classic acid-catalyzed condensation-dehydration reaction.[7][8] Understanding the mechanism allows for rational optimization of reaction conditions.

  • Acid Catalysis : A catalytic amount of acid (commonly glacial acetic acid) protonates the carbonyl oxygen of the aldehyde or ketone. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack : The terminal nitrogen atom (-NH₂) of the hydrazide, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration : The carbinolamine intermediate is unstable. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.

This straightforward and high-yielding reaction pathway makes the hydrazide a perfect building block for creating molecular diversity. By simply varying the aldehyde or ketone reactant, a wide array of derivatives can be synthesized from the common 4-methylpiperazine acetic acid core.

Detailed Laboratory Protocol: General Synthesis of a 2-(4-methylpiperazin-1-yl)acetohydrazone Derivative

This protocol provides a robust, general method for the synthesis of a hydrazone derivative from this compound and a representative aromatic aldehyde.

Materials and Reagents
  • This compound (1.0 eq.)

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde) (1.0 eq.)

  • Methanol (Reagent Grade)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin Layer Chromatography (TLC) plates and chamber for reaction monitoring.

Step-by-Step Procedure
  • Dissolution : In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of methanol. Stir at room temperature until a clear solution is obtained.

  • Addition of Aldehyde : To this solution, add 1.0 mmol of the chosen substituted aldehyde.

  • Catalyst Addition : Add 2-3 drops of glacial acetic acid to the reaction mixture.[8] The acid acts as a catalyst to accelerate the condensation.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring.

  • Monitoring : Monitor the progress of the reaction using TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting materials.

  • Isolation : Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath often facilitates product precipitation.[7] In many cases, the product will crystallize or precipitate directly from the cooled solution.

  • Work-up : If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol or water to remove any soluble impurities.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure hydrazone derivative.

  • Characterization : Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Determine the melting point as an indicator of purity.

Visualization of Synthetic Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1-Piperazineacetic acid, 4-methyl-, hydrazide C Condensation Reaction (Methanol, Acetic Acid Catalyst, Reflux) A->C B Aldehyde or Ketone (R-CHO / R-CO-R') B->C D Target Hydrazone Derivative C->D

Caption: High-level workflow for hydrazone synthesis.

G step1 1. Protonation of Carbonyl step1->p1 desc1 Catalytic acid (H+) protonates the aldehyde/ketone oxygen, activating the carbonyl carbon. step2 2. Nucleophilic Attack step2->p2 desc2 The terminal -NH2 of the hydrazide attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate. step3 3. Proton Transfer step3->p3 desc3 A proton is transferred from the nitrogen to the oxygen. step4 4. Dehydration (Rate-Limiting) step4->p4 desc4 The -OH2+ group leaves as water, forming a protonated imine. step5 5. Deprotonation desc5 A base (e.g., solvent) removes the final proton to yield the neutral hydrazone product. p1->step2 p2->step3 p3->step4 p4->step5

Caption: Key mechanistic steps in acid-catalyzed hydrazone formation.

Conclusion: An Enabling Building Block for Drug Discovery

This compound stands out as a highly valuable and efficient building block for pharmaceutical research. Its structure strategically combines the favorable pharmacokinetic profile of the N-methylpiperazine group with the versatile reactivity of the acetic acid hydrazide moiety. The straightforward and robust protocols for its conversion into diverse N-acylhydrazones provide a reliable platform for generating novel chemical entities. The extensive literature documenting the broad biological activities of hydrazone derivatives underscores the potential of compounds derived from this synthon to address a multitude of therapeutic targets.[3][4][5]

References

  • Khan, M. S., et al. (2017).
  • Páll, G., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]

  • PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(2-methylphenyl)-, (phenylmethylene)hydrazide. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(2-methylphenyl)-, (1,3-benzodioxol-5-ylmethylene)hydrazide. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(4-methylphenyl)-, (phenylmethylene)hydrazide. Retrieved from [Link]

  • Le, V. V., et al. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]

  • Ferreira, R. J., et al. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Alcrut group. (n.d.). Synthesis and Evaluation of Hydrazones. Retrieved from [Link]

  • PubChem. (n.d.). 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gholamzadeh, M., et al. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central. [Link]

  • Gomaa, M. A.-M. (2010). Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. Molecules, 15(6), 3955-3966. [Link]

  • ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • ResearchGate. (2018). Biological activities of hydrazide derivatives in the new millennium. [Link]

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Application Notes and Protocols for TG100-115 (CAS 677297-51-7) in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Selective PI3Kγ/δ Inhibitor

Editor's Note: Initial searches for CAS 24632-44-8 identify the compound as 2-(4-methyl-1-piperazinyl)acetohydrazide, for which there is limited public data regarding extensive drug discovery applications.[1] However, the context of the query strongly suggests an interest in a well-characterized drug discovery tool. The compound TG100-115 (CAS 677297-51-7) , a potent and selective Phosphoinositide 3-Kinase (PI3K) γ/δ inhibitor, aligns perfectly with the advanced application requirements of this guide.[2][3] This document will therefore focus on the comprehensive application of TG100-115.

Introduction: Understanding TG100-115

TG100-115 is a potent, isozyme-selective small molecule inhibitor of Phosphoinositide 3-Kinase (PI3K) isoforms gamma (γ) and delta (δ).[4][5] The PI3K signaling pathway is a critical intracellular cascade that governs a vast range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[8][9]

TG100-115 offers researchers a powerful tool to dissect the specific roles of the p110γ and p110δ catalytic subunits of Class I PI3Ks. Its high selectivity over the ubiquitously expressed p110α and p110β isoforms allows for precise investigation of pathways often implicated in immune cell function, inflammation, and specific malignancies.[10][11] This guide provides an in-depth overview of its mechanism, applications, and detailed protocols for its use in a research setting.

Mechanism of Action: Selective Inhibition of the PI3K/Akt/mTOR Axis

The primary mechanism of TG100-115 is the competitive inhibition of ATP binding to the kinase domains of PI3Kγ and PI3Kδ. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6][12]

By blocking PIP3 production, TG100-115 effectively dampens the entire PI3K/Akt/mTOR signaling cascade. This leads to:

  • Reduced Akt Phosphorylation: Inhibition of PI3K prevents the activation of Akt, a central node in cell survival signaling.[10]

  • Downregulation of mTOR Signaling: Downstream of Akt, the mTOR complex (mTORC1) is a key regulator of protein synthesis and cell growth. TG100-115 has been shown to inhibit the phosphorylation of mTOR and its substrate, the p70S6 kinase.[2][4]

  • Modulation of Cell Survival and Proliferation: The overall effect is a reduction in pro-survival signals and an inhibition of cell cycle progression, which can induce apoptosis in sensitive cell lines.[7][8]

Recent research has also identified TG100-115 as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) kinase, which is implicated in breast cancer cell migration and invasion.[13][14][15] This dual activity presents additional avenues for investigation, particularly in oncology.

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K γ/δ RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates CellGrowth Cell Growth & Survival p70S6K->CellGrowth Promotes TG100_115 TG100-115 TG100_115->PI3K Inhibits GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Activates WB_Workflow A 1. Seed Cells (e.g., HUVECs) B 2. Serum Starve (e.g., 0.5% FBS, 12-24h) A->B C 3. Pre-treat with TG100-115 (e.g., 1h) B->C D 4. Stimulate with Growth Factor (e.g., VEGF, 15-30 min) C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Western Transfer G->H I 9. Immunoblotting (p-Akt, Total Akt, β-Actin) H->I J 10. Imaging & Analysis I->J

Caption: General workflow for Western blot analysis of PI3K pathway inhibition.

Procedure:

  • Cell Culture: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal PI3K activity, replace the growth medium with low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.

  • Inhibitor Treatment: Prepare working concentrations of TG100-115 by diluting the DMSO stock in serum-free media. A typical dose-response range is 100 nM to 10 µM. [2] * Important Control: Include a "Vehicle Control" well treated with the same final concentration of DMSO as the highest dose of TG100-115.

  • Pre-treat the cells with the desired concentrations of TG100-115 or vehicle for 1-2 hours.

  • Stimulation: Add a growth factor known to activate the PI3K pathway in your cell line (e.g., 50 ng/mL VEGF for HUVECs) and incubate for 15-30 minutes. [16]Include an unstimulated, vehicle-treated control.

  • Lysis: Immediately wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-total Akt, and mouse anti-β-Actin).

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation:

  • A strong band for phospho-Akt should be visible in the stimulated, vehicle-treated sample.

  • The intensity of the phospho-Akt band should decrease in a dose-dependent manner in the TG100-115 treated samples.

  • Total Akt and β-Actin levels should remain relatively constant across all lanes, confirming equal protein loading.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [URL not available in search results]

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Application Notes and Protocols for the Investigation of 1-Piperazineacetic acid, 4-methyl-, hydrazide in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-Piperazineacetic acid, 4-methyl-, hydrazide as a Novel Anticancer Candidate

The relentless pursuit of novel, effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry and oncology.[1][2] The piperazine scaffold is a privileged heterocyclic motif frequently incorporated into a multitude of FDA-approved drugs, including several with potent anticancer activity.[2][3] Its unique physicochemical properties and flexible binding capabilities allow it to interact with a wide range of biological targets implicated in cancer progression.[1][4] Derivatives of piperazine have been shown to induce apoptosis, inhibit angiogenesis, and arrest the cell cycle, making this core structure a fertile ground for the development of new therapeutic agents.[1][4][5]

Similarly, the hydrazide functional group is a key pharmacophore in numerous biologically active compounds, including those with demonstrated anticancer properties.[6][7] The hydrazide moiety can act as a versatile linker and engage in crucial hydrogen bonding interactions within enzyme active sites.

This document outlines a comprehensive guide for the synthesis, characterization, and systematic evaluation of This compound as a potential anticancer agent. While direct, extensive research on this specific molecule is nascent, its chemical architecture, combining the proven piperazine ring with a reactive hydrazide group, presents a compelling case for its investigation. These protocols are designed for researchers, scientists, and drug development professionals to explore its therapeutic potential.

Chemical Profile of the Lead Compound

Compound Name This compound
Synonyms 4-Methyl-1-piperazineacetic acid hydrazide
CAS Number 24632-44-8[8]
Molecular Formula C7H16N4O[8]
Molecular Weight 172.23 g/mol [8]
Chemical Structure (Image of the chemical structure of this compound)

Proposed Synthesis Protocol

The synthesis of this compound can be approached through a straightforward two-step process starting from commercially available reagents. This protocol is based on established methods for the synthesis of similar piperazine derivatives.[9]

Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate
  • To a solution of 1-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (1.5 eq) as a base.

  • Stir the mixture at room temperature and add ethyl bromoacetate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methylpiperazin-1-yl)acetate, which can be purified by column chromatography.

Step 2: Synthesis of this compound
  • Dissolve the purified ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a comprehensive workflow for the preclinical evaluation of this compound and its derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_screening Initial Cytotoxicity Screening (MTT/SRB Assay) dose_response Dose-Response & IC50 Determination in_vitro_screening->dose_response Active Hits apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) dose_response->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) dose_response->cell_cycle target_id Mechanism of Action Studies (Western Blot, Kinase Assays) apoptosis_assay->target_id cell_cycle->target_id toxicity Acute Toxicity Studies (Rodent Model) target_id->toxicity Promising Candidate xenograft Xenograft Tumor Model (Efficacy Studies) toxicity->xenograft pk_pd Pharmacokinetic & Pharmacodynamic Analysis xenograft->pk_pd synthesis Synthesis & Purification of This compound synthesis->in_vitro_screening Test Compound

Caption: Preclinical evaluation workflow for novel anticancer candidates.

Detailed In Vitro Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is designed to assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], MDA-MB-231 [breast])[10][11][12]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound stock solution (in DMSO)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This assay quantifies the induction of apoptosis by the test compound.

Materials:

  • Cancer cells treated with the test compound (at its IC50 concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants will indicate the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Potential Mechanisms of Action and Signaling Pathways

Based on existing research on piperazine derivatives, this compound may exert its anticancer effects through the modulation of key signaling pathways.[4][5]

G cluster_0 Potential Cellular Targets cluster_1 Cellular Outcomes compound 1-Piperazineacetic acid, 4-methyl-, hydrazide PI3K PI3K/AKT Pathway compound->PI3K Inhibition Src Src Family Kinases compound->Src Inhibition BCR_ABL BCR-ABL compound->BCR_ABL Inhibition Caspases Caspase Cascade compound->Caspases Activation Proliferation Inhibition of Proliferation PI3K->Proliferation Src->Proliferation BCR_ABL->Proliferation Apoptosis Induction of Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest

Caption: Potential signaling pathways modulated by piperazine derivatives.

In Vivo Efficacy Studies: Xenograft Mouse Model

Protocol:

  • Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into control and treatment groups.

  • Administer the test compound or vehicle control intraperitoneally or orally daily.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion and Future Perspectives

The structural attributes of this compound make it a compelling candidate for investigation in the field of anticancer drug discovery. The protocols and workflows detailed in this document provide a robust framework for its synthesis, in vitro screening, and in vivo evaluation. Further derivatization of the hydrazide moiety could also lead to the discovery of compounds with enhanced potency and selectivity. A systematic exploration of this and related compounds may unveil novel therapeutic agents for the treatment of various cancers.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (n.d.). National Institutes of Health. Available at: [Link]

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. Available at: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK Academic Journals. Available at: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Available at: [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Available at: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). National Institutes of Health. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. Available at: [Link]

  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. Available at: [Link]

Sources

Application Note: Analytical Strategies for the Detection and Quantification of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical document provides a comprehensive guide for the analytical determination of 1-Piperazineacetic acid, 4-methyl-, hydrazide. Given the absence of specific, pre-existing analytical monographs for this compound, this application note synthesizes established methodologies for analogous structures, namely piperazine derivatives and hydrazides, to propose robust and reliable analytical workflows. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The rationale behind method selection, step-by-step procedures, and validation considerations are discussed to equip researchers, scientists, and drug development professionals with the necessary tools for accurate quantification of this molecule in various matrices.

Introduction to this compound

This compound is a chemical entity featuring a piperazine ring, an acetic acid linker, and a terminal hydrazide group.[1] The presence of both a piperazine moiety and a hydrazide functional group presents unique opportunities and challenges for its selective detection and quantification. While the piperazine ring is a common pharmacophore in numerous drug substances, the hydrazide group is known for its reactivity.[2]

Chemical and Physical Properties: [1]

PropertyValue
Molecular Formula C₇H₁₆N₄O
Molecular Weight 172.23 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)acetohydrazide
CAS Number 24632-44-8

The structural features of this molecule, particularly the lack of a strong chromophore, necessitate specific analytical strategies to achieve the required sensitivity and selectivity, especially at trace levels.

Analytical Challenges and Strategic Approaches

The primary analytical challenge for quantifying this compound is its poor UV absorbance, which hinders direct analysis by HPLC-UV, a widely accessible technique.[3] Additionally, the high polarity of the molecule can make retention on traditional reversed-phase HPLC columns difficult.[4] The hydrazide group, while reactive, can also be prone to degradation, requiring careful sample handling and method development.[5][6]

To overcome these challenges, two primary strategies are proposed:

  • HPLC-UV with Pre-column Derivatization: This approach introduces a UV-active moiety to the molecule, enabling sensitive detection. The secondary amine in the piperazine ring or the hydrazide group can be targeted for derivatization.[3][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity without the need for derivatization, making it a powerful tool for trace-level quantification.

Protocol 1: HPLC-UV with Pre-column Derivatization

This protocol adapts a well-established method for the analysis of piperazine by derivatizing the secondary amine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product.[3][7]

Principle

The secondary amine of the piperazine ring in this compound reacts with NBD-Cl to form a highly chromophoric derivative that can be readily detected by a UV-Vis detector.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a UV-Vis detector, analytical balance, vortex mixer, and centrifuge.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Borate buffer (pH 9.0), 4-chloro-7-nitrobenzofuran (NBD-Cl), this compound reference standard.

Step-by-Step Protocol

3.4.1. Preparation of Solutions

  • Borate Buffer (0.1 M, pH 9.0): Dissolve appropriate amount of boric acid in water, adjust pH to 9.0 with NaOH, and dilute to final volume.

  • NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily and protect from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).

3.4.2. Derivatization Procedure

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of borate buffer (pH 9.0).

  • Add 200 µL of NBD-Cl solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.

  • After incubation, cool the tubes to room temperature.

  • Add 500 µL of diluent to stop the reaction and bring the volume to 1 mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.4.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B2-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 470 nm
Data Analysis and Validation
  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.[3][7]

Protocol 2: LC-MS/MS for Direct Quantification

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the recommended method. This technique allows for direct analysis without derivatization.

Principle

The analyte is separated by liquid chromatography and then ionized, fragmented, and detected by a tandem mass spectrometer. The high selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM).

Experimental Workflow

Caption: Workflow for direct LC-MS/MS analysis.

Instrumentation and Reagents
  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole), analytical balance.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), this compound reference standard, and a suitable internal standard (IS) if available (e.g., a stable isotope-labeled version).

Step-by-Step Protocol

4.4.1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described in section 3.4.1.

  • Working Standard Solutions: Prepare a series of dilutions in the appropriate matrix to construct a calibration curve (e.g., 0.1-100 ng/mL).

  • Sample Preparation: Dilute the sample in the initial mobile phase composition. For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary.

4.4.2. Chromatographic and Mass Spectrometric Conditions

LC Conditions:

ParameterCondition
Column HILIC or a suitable reversed-phase column for polar compounds, 2.1 x 100 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient To be optimized based on the column used. A typical gradient would start with a high percentage of organic phase for HILIC or a low percentage for reversed-phase.
Flow Rate 0.3-0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ = m/z 173.1
Product Ions (Q3) To be determined by direct infusion of a standard solution. Potential fragments could arise from the loss of the hydrazide group or fragmentation of the piperazine ring.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms
Data Analysis and Validation
  • Quantification: Use the ratio of the analyte peak area to the internal standard peak area for quantification against the calibration curve.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and matrix effects as per regulatory guidelines.

Conclusion

The analytical methods detailed in this application note provide robust and reliable strategies for the detection and quantification of this compound. The choice between HPLC-UV with derivatization and LC-MS/MS will depend on the required sensitivity, sample matrix, and available instrumentation. The HPLC-UV method offers a cost-effective solution for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for trace-level quantification in complex biological or environmental samples. It is imperative that any method chosen be fully validated to ensure the accuracy and reliability of the generated data.

References

  • The Determination of Hydrazino–Hydrazide Groups. (n.d.). Elsevier.
  • The Determination of Hydrazino-Hydrazide Groups - 1st Edition. (n.d.). Elsevier Shop.
  • This compound | C7H16N4O | CID 90566. (n.d.). PubChem.
  • Analytical methods. (n.d.). ATSDR.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 1-Piperazineacetic acid, 4-methyl-, hydrazide, a key building block in pharmaceutical development. The protocol herein is designed for scalability, emphasizing process safety, efficiency, and product purity. We will detail a robust two-step synthetic route, starting from readily available commercial materials. The causality behind experimental choices, critical process parameters, and rigorous safety protocols, particularly concerning the use of hydrazine hydrate, are thoroughly discussed to ensure a self-validating and reproducible system.

Introduction and Strategic Overview

The synthetic strategy outlined is a two-step process optimized for large-scale production:

  • Step 1: N-Alkylation. Synthesis of an intermediate, an alkyl 2-(4-methylpiperazin-1-yl)acetate, via the N-alkylation of 1-methylpiperazine with an alkyl chloroacetate.

  • Step 2: Hydrazinolysis. Conversion of the intermediate ester to the final hydrazide product using hydrazine hydrate.

This approach is predicated on high-yielding reactions, the use of cost-effective starting materials, and a process flow that minimizes complex purification steps, making it amenable to industrial-scale implementation.

Overall Synthetic Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis 1-Methylpiperazine 1-Methylpiperazine Methyl_Acetate_Intermediate Methyl 2-(4-methylpiperazin-1-yl)acetate 1-Methylpiperazine->Methyl_Acetate_Intermediate Ethyl Acetate Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Methyl_Acetate_Intermediate Final_Product 1-Piperazineacetic acid, 4-methyl-, hydrazide Methyl_Acetate_Intermediate->Final_Product Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Two-step synthesis of the target hydrazide.

Detailed Synthesis Protocols

PART A: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)acetate (Intermediate)

Mechanistic Rationale: This is a classic nucleophilic substitution reaction. 1-Methylpiperazine, a secondary amine, acts as the nucleophile, displacing the chloride from methyl chloroacetate. An excess of 1-methylpiperazine is strategically employed both as a reactant and as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion and avoiding the need for an external inorganic base which would complicate downstream processing.

Materials & Equipment:

  • Jacketed glass reactor (volume appropriate for scale) with overhead stirring, temperature control, and a reflux condenser.

  • 1-Methylpiperazine (≥99%)

  • Methyl chloroacetate (≥98%)

  • Ethyl acetate (anhydrous)

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Reactor Setup: Charge the reactor with 1-methylpiperazine (2.2 molar equivalents) and ethyl acetate (approx. 6 mL per gram of methyl chloroacetate).

  • Initial Stirring: Begin agitation and ensure the mixture is homogeneous.

  • Reagent Addition: Slowly add methyl chloroacetate (1.0 molar equivalent) to the stirred solution. An exotherm may be observed; maintain the internal temperature below 30°C using the reactor cooling jacket.

  • Reaction: Stir the mixture at ambient temperature for 17-24 hours.[2] Reaction progress can be monitored by TLC or GC-MS to confirm the consumption of methyl chloroacetate.

  • Work-up:

    • A precipitate of 1-methylpiperazine hydrochloride will form. Remove this salt by filtration, washing the filter cake with a small amount of fresh ethyl acetate.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess 1-methylpiperazine.

  • Product Isolation: The resulting oil is the crude Methyl 2-(4-methylpiperazin-1-yl)acetate. For many applications, this crude product is of sufficient purity (typically >95%) to be carried forward to the next step without further purification.[2] If higher purity is required, flash chromatography on silica gel can be employed.

PART B: Synthesis of this compound (Final Product)

Mechanistic Rationale: The standard method for converting an ester to a hydrazide is through nucleophilic acyl substitution with hydrazine.[3] The lone pair on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol, yielding the thermodynamically stable hydrazide. The reaction is typically conducted in an alcohol solvent, which can solvate both reactants.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, temperature control, and reflux condenser.

  • Methyl 2-(4-methylpiperazin-1-yl)acetate (from Step 1)

  • Hydrazine hydrate (80% solution in water or anhydrous)

  • Ethanol or Methanol (reagent grade)

  • Crystallization vessel

  • Vacuum filtration apparatus

Protocol:

  • Reactor Setup: Charge the reactor with the crude Methyl 2-(4-methylpiperazin-1-yl)acetate (1.0 molar equivalent) and ethanol (approx. 5-10 mL per gram of ester).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.2-1.5 molar equivalents) to the solution. (Critical Safety Note: See Section 4 on Handling Hydrazine Hydrate) .

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. The reaction can be monitored by HPLC or LC-MS until the starting ester is consumed.

  • Crystallization & Isolation:

    • Cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath. The product will often precipitate as a crystalline solid.

    • If precipitation is slow, it can be induced by scratching the inner wall of the vessel or by adding a seed crystal.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at a temperature not exceeding 50°C to yield this compound as a white to off-white crystalline solid.

Large-Scale Considerations and Process Optimization

  • Solvent Selection: While ethyl acetate is effective for the first step, other solvents can be evaluated for better salt precipitation or easier recovery. For the second step, methanol can be used in place of ethanol, potentially allowing for a lower reflux temperature.

  • Work-up Optimization: For large-scale operations, direct extraction and phase-separation may be more efficient than filtration for removing the hydrochloride salt in Step 1.

  • Continuous Flow Synthesis: For the hydrazinolysis step, a continuous flow process offers significant advantages in safety and efficiency at an industrial scale. Reactants can be pumped through a heated static mixer or packed-bed reactor, allowing for precise control of temperature and residence time, minimizing the volume of hazardous hydrazine handled at any given moment, and enabling higher throughput.[4]

  • Purification: Recrystallization is the most scalable and cost-effective method for purifying the final solid product.[5] A thorough solvent screen should be performed to identify the optimal solvent or solvent mixture that maximizes yield and purity.

Quantitative Data Summary
ParameterStep 1: N-AlkylationStep 2: Hydrazinolysis
Key Reagents 1-Methylpiperazine, Methyl ChloroacetateMethyl 2-(4-methylpiperazin-1-yl)acetate, Hydrazine Hydrate
Solvent Ethyl AcetateEthanol or Methanol
Temperature Ambient (~25°C)Reflux (~78°C for Ethanol)
Reaction Time 17-24 hours4-8 hours
Typical Yield ~95% (crude)[2]>85% (isolated)
Purification Filtration / (Chromatography if needed)Recrystallization[5]

Critical Safety and Handling Protocols

Trustworthiness through Safety: The protocols described are self-validating only when executed with stringent adherence to safety procedures. The primary hazard in this synthesis is the use of hydrazine hydrate.

Hydrazine Hydrate:

  • Hazards: Hydrazine is highly toxic by inhalation, ingestion, and skin contact. It is corrosive and can cause severe burns. It is also a suspected human carcinogen and a sensitizer.[6][7]

  • Engineering Controls: All operations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[7] For large-scale operations, a closed-system transfer is highly recommended.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often recommended, but consult manufacturer data), splash-proof goggles, a face shield, and a flame-retardant lab coat.[6][7]

  • Spill & Exposure:

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[6]

    • In case of inhalation, move to fresh air immediately.

    • Do not attempt to clean up a large spill. Evacuate the area and follow emergency procedures.[7]

    • Have a safety shower and eyewash station immediately accessible.

Other Reagents:

  • Methyl Chloroacetate: Toxic and a lachrymator. Handle with appropriate PPE in a fume hood.

  • 1-Methylpiperazine: Corrosive and flammable. Avoid contact with skin and eyes.

Experimental Workflow and Safety Controls

G cluster_workflow Synthesis Workflow start Start: Reagent Prep step1 Step 1: N-Alkylation (Ambient Temp, 17-24h) start->step1 workup1 Work-up 1: Filter Hydrochloride Salt Concentrate Filtrate step1->workup1 intermediate Isolate Crude Intermediate (Methyl Ester) workup1->intermediate step2 Step 2: Hydrazinolysis (Reflux, 4-8h) CRITICAL HAZARD intermediate->step2 workup2 Work-up 2: Cool & Crystallize step2->workup2 purify Purification: Filter & Wash with Cold EtOH workup2->purify final Final Product: Dry under Vacuum purify->final

Caption: Step-by-step experimental and safety workflow.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90566, this compound. [Link]

  • PrepChem (2023). Synthesis of 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester. [Link]

  • Lanxess (2015). Product Safety Assessment: Hydrazine Hydrate. [Link]

  • University of New Mexico (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]

  • Zhang, X., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. Journal of Organic Chemistry, 67(26), 9471-4. [Link]

  • Patel, R., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 27(9), 1738-1744. [Link]

  • U.S. Patent US3787482A, "Method of synthesizing hydrazine compounds carboxylic acids," issued January 22, 1974.
  • Defense Technical Information Center (1986). Safety and Handling of Hydrazine. [Link]

  • Kumar, A., & Jakhar, A. (2012). A highly efficient solvent free synthesis of hydrazides using grinding technique. Rasayan Journal of Chemistry, 5(4), 401-404. [Link]

  • Maryanoff, C. A., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. Journal of Organic Chemistry, 67(26), 9471-9474. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762732, (4-Methylpiperazin-1-yl)acetic acid. [Link]

  • Patel, R., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]

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Application Notes and Protocols: Leveraging 4-Methyl-1-Piperazineacetic Acid Hydrazide as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Hydrazide Linkers in Bioconjugate Development

In the landscape of bioconjugation, the formation of stable, covalent linkages between biomolecules and therapeutic or diagnostic agents is paramount. Hydrazone ligation, a chemoselective reaction between a hydrazide and an aldehyde or ketone, has emerged as a robust strategy for creating these conjugates under mild, biocompatible conditions.[1][2][3][4] This application note provides a detailed guide to the use of a specific hydrazide-containing linker, 4-methyl-1-piperazineacetic acid hydrazide, in bioconjugation workflows. We will explore the underlying chemistry, potential advantages conferred by the piperazine moiety, and provide detailed protocols for its application in modifying proteins and other biomolecules.

The choice of a linker is not a trivial one; it can significantly impact the stability, solubility, and pharmacokinetic profile of the final bioconjugate. 4-Methyl-1-piperazineacetic acid hydrazide offers a unique combination of a reactive hydrazide warhead for covalent bond formation and a hydrophilic piperazine ring. The piperazine scaffold is a common motif in pharmacologically active compounds, known to improve aqueous solubility and potentially influence cell permeability and biodistribution.[5]

The Chemistry of Hydrazone Formation: A Stable and Tunable Linkage

The core of this bioconjugation strategy lies in the reaction between the hydrazide group of our linker and a carbonyl group (aldehyde or ketone) on the target biomolecule. This reaction proceeds through a nucleophilic addition mechanism to form a tetrahedral intermediate, which then dehydrates to yield a stable hydrazone bond.[4]

Key characteristics of hydrazone ligation include:

  • Chemoselectivity: The reaction is highly specific for aldehydes and ketones, which are relatively rare in native proteins, thus minimizing off-target reactions.

  • Mild Reaction Conditions: The conjugation can be performed at or near physiological pH, preserving the structural integrity and biological activity of sensitive biomolecules.[2]

  • Tunable Stability: The stability of the hydrazone bond is pH-dependent. While stable at neutral pH, it can be designed to be cleavable under the mildly acidic conditions found in endosomes and lysosomes, making it an attractive option for drug delivery systems requiring intracellular release of a payload.[6]

Hydrazone_Formation Biomolecule_Aldehyde Biomolecule-CHO (Aldehyde) Tetrahedral_Intermediate Biomolecule-CH(OH)-NH-NH-CO-Linker Biomolecule_Aldehyde->Tetrahedral_Intermediate + Linker Linker_Hydrazide H2N-NH-CO-CH2-N(CH2CH2)2N-CH3 (4-Methyl-1-piperazineacetic acid hydrazide) Hydrazone_Conjugate Biomolecule-CH=N-NH-CO-Linker (Hydrazone Conjugate) Tetrahedral_Intermediate->Hydrazone_Conjugate - H2O Water H2O Workflow_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Glycoprotein in Storage Buffer Buffer_Exchange Buffer Exchange into Oxidation Buffer (pH 5.5) Start->Buffer_Exchange Add_Periodate Add Sodium meta-periodate Buffer_Exchange->Add_Periodate Incubate_Dark Incubate 30 min in the dark Add_Periodate->Incubate_Dark Quench Quench with Glycerol Incubate_Dark->Quench Desalting_Column Desalting Column into PBS (pH 7.4) Quench->Desalting_Column Aldehyde_Protein Aldehyde-Modified Glycoprotein Desalting_Column->Aldehyde_Protein

Figure 2: Experimental workflow for the generation of aldehyde groups on a glycoprotein.

Protocol 2: Conjugation of 4-Methyl-1-Piperazineacetic Acid Hydrazide to an Aldehyde-Modified Protein

Materials:

  • Aldehyde-modified protein (from Protocol 1) in PBS, pH 7.4

  • 4-Methyl-1-piperazineacetic acid hydrazide

  • Aniline (optional, as a catalyst) [7]* Conjugation Buffer: PBS, pH 7.4

  • Desalting column

Procedure:

  • Prepare Linker Solution: Dissolve 4-methyl-1-piperazineacetic acid hydrazide in the Conjugation Buffer to a concentration of 10-100 mM.

  • Conjugation Reaction:

    • To the aldehyde-modified protein (1-5 mg/mL), add the linker solution to achieve a 50-100 fold molar excess of the linker over the protein.

    • (Optional) For reactions that are slow or require higher efficiency, aniline can be added as a catalyst to a final concentration of 10-100 mM. [7] * Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove the excess, unreacted linker and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

ParameterRecommended RangeNotes
pH 6.5 - 7.5While the reaction can proceed at neutral pH, slightly acidic conditions can sometimes accelerate hydrazone formation.
Linker Molar Excess 50-100 foldA high molar excess drives the reaction to completion.
Aniline Catalyst 10-100 mM (optional)Can significantly increase the reaction rate, but may need to be thoroughly removed for in vivo applications.
Reaction Time 2-4 hours (RT) or Overnight (4°C)Optimization may be required depending on the reactivity of the aldehyde and the desired degree of labeling.
Protocol 3: Characterization of the Bioconjugate

It is crucial to characterize the final conjugate to determine the degree of labeling and confirm the integrity of the biomolecule.

Methods:

  • UV-Vis Spectroscopy: If the payload conjugated to the linker has a distinct chromophore, the degree of labeling can be estimated by measuring the absorbance at relevant wavelengths for the protein (e.g., 280 nm) and the payload.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of linkers attached to each protein molecule.

  • Functional Assays: It is essential to perform a relevant biological assay to ensure that the conjugation process has not compromised the activity of the biomolecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inefficient aldehyde generation- Insufficient linker excess- Suboptimal reaction pH- Optimize periodate concentration and reaction time- Increase the molar excess of the hydrazide linker- Perform the reaction at a slightly more acidic pH (e.g., 6.5) and consider adding aniline catalyst
Protein Precipitation - High degree of labeling with a hydrophobic payload- Buffer incompatibility- Reduce the molar excess of the linker- Ensure the final conjugate is in a suitable storage buffer
Loss of Biological Activity - Oxidation of sensitive residues- Steric hindrance from the conjugate- Perform oxidation and conjugation at lower temperatures- Consider alternative conjugation strategies if the active site is affected

Conclusion

4-Methyl-1-piperazineacetic acid hydrazide represents a valuable tool in the bioconjugation toolbox. Its straightforward, chemoselective reactivity, coupled with the beneficial properties of the piperazine moiety, makes it an attractive linker for the development of novel bioconjugates for research, diagnostic, and therapeutic applications. The protocols provided herein offer a robust starting point for researchers to explore the potential of this versatile linker in their own work.

References

  • Dirksen, A., & Hackeng, T. M. (2006). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10375-10413. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 13(28), 7653-7657. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytically stable oximes and hydrazones. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]

  • Crisalli, P., & Kool, E. T. (2013). The mechanism of oxime and hydrazone formation with acid and aniline catalysts. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

  • Papini, A. M., et al. (1998). 3-(2-Pyridyldithio)propionic Acid Hydrazide as a Cross-Linker in the Formation of Liposome−Antibody Conjugates. Bioconjugate Chemistry, 9(5), 658-667. [Link]

  • Patsenker, L. D., et al. (2021). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. Molecules, 26(8), 2265. [Link]

  • AxisPharm. (n.d.). Hydrazide PEG. [Link]

  • Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. Current Protein & Peptide Science, 7(5), 439-446. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90566, 1-Piperazineacetic acid, 4-methyl-, hydrazide. [Link]

  • Głowacka, I. E., & Wujec, M. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(11), 3173. [Link]

  • PubChemLite. (n.d.). 1-piperazineacetic acid, 4-(4-methylphenyl)-, (phenylmethylene)hydrazide. [Link]

  • Savaliya, R., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Piperazineacetic acid, 4-methyl-, hydrazide (also known as 2-(4-methylpiperazin-1-yl)acetohydrazide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and purity of your compound.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/DescriptionSource
IUPAC Name 2-(4-methylpiperazin-1-yl)acetohydrazide[1]
CAS Number 24632-44-8[2]
Molecular Formula C₇H₁₆N₄O[1]
Molecular Weight 172.23 g/mol [1]
Appearance Typically a solid at room temperature.Inferred from related hydrazides.
Polarity High, due to the piperazine ring, hydrazide group, and the presence of multiple nitrogen and oxygen atoms.General chemical principles.
Basicity The piperazine moiety confers basic properties to the molecule.General chemical principles.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of forming solid crystals. This is a common issue with polar compounds, especially when the solution is highly concentrated or cooled too quickly.

  • Causality: The high concentration of the solute can lead to its precipitation at a temperature above its melting point, or the rapid cooling doesn't provide enough time for the molecules to orient themselves into a crystal lattice.

  • Troubleshooting Steps:

    • Re-dissolve: Gently heat the mixture to re-dissolve the oil.

    • Add more solvent: Add a small amount of the hot solvent to slightly decrease the saturation.

    • Slow cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.

Q2: I'm not getting any crystal formation even after cooling the solution in an ice bath. What should I do?

A2: This usually indicates that the solution is not supersaturated, meaning the compound is too soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Concentrate the solution: If you have used too much solvent, you can carefully evaporate some of it under reduced pressure or by gentle heating to increase the concentration of your compound.

    • Induce crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Use a co-solvent system: If a single solvent is not working, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., ethanol or methanol). Then, slowly add a "poor" solvent in which it is less soluble (an "anti-solvent" like hexane or ethyl acetate) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[3]

Q3: My recrystallized product is still impure. What are the next steps?

A3: If a single recrystallization does not yield a product of sufficient purity, you have a few options:

  • Repeat the recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Consider a different purification technique: If impurities have similar solubility profiles to your product, recrystallization may not be effective. In this case, column chromatography is the recommended next step.

Column Chromatography Challenges

Q4: My compound is streaking badly on the TLC plate and the column, leading to poor separation. Why is this happening?

A4: Streaking, or tailing, is a common problem when purifying basic compounds like this compound on standard silica gel.

  • Causality: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow and uneven elution, resulting in broad, tailing peaks.

  • Troubleshooting Steps:

    • Use a basic modifier in the mobile phase: Adding a small amount of a base to your eluent will "cap" the acidic sites on the silica gel, reducing the strong interaction with your compound. Common basic modifiers include:

      • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase.[4]

      • Ammonia solution: A mobile phase containing a small percentage of aqueous ammonia in an organic solvent (e.g., dichloromethane/methanol/ammonia) can be very effective. A typical mobile phase could be ethyl acetate/methanol/ammonia solution (60/20/2 v/v/v).[5]

    • Use a different stationary phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]

      • Amine-functionalized silica: This specialized stationary phase is designed for the purification of basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[6]

      • Reversed-phase chromatography (C18): For highly polar compounds, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can be a good option.

Q5: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system.

A5: This indicates that your compound is very strongly adsorbed to the silica gel.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).

    • Add a basic modifier: As mentioned in the previous point, adding TEA or ammonia can significantly improve the mobility of basic compounds.

    • Consider a different stationary phase: If your compound is extremely polar, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable technique. HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[6]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a crude sample of this compound?

A: The most common synthesis route for this compound is the hydrazinolysis of its corresponding ester, typically ethyl (4-methylpiperazin-1-yl)acetate.[7][8] Based on this, the most probable impurities are:

  • Unreacted starting material: Ethyl (4-methylpiperazin-1-yl)acetate.

  • Excess reagent: Hydrazine hydrate.

  • Byproducts of side reactions:

    • Symmetrically di-substituted hydrazides: Formed if one molecule of hydrazine reacts with two molecules of the ester.

    • Hydrolysis product: 1-Piperazineacetic acid, 4-methyl- (the carboxylic acid) if water is present during the reaction or workup.

Impurity_Profile

Q: How can I monitor the progress of the synthesis reaction by TLC?

A: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the consumption of the starting material (the ester) and the formation of the product (the hydrazide).

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase: A polar solvent system is required. A good starting point is a mixture of a moderately polar solvent and a polar solvent, with a basic modifier. For example:

    • Ethyl acetate / Methanol / 25% Aqueous Ammonia (60:20:2 v/v/v)[5]

    • Dichloromethane / Methanol with 1% Triethylamine (e.g., 95:5 or 90:10 v/v)

  • Visualization: The spots can be visualized under UV light at 254 nm.[4] The starting ester will likely have a different Rf value than the more polar hydrazide product.

Q: Is this compound stable? What are the recommended storage conditions?

A: Hydrazides can be susceptible to hydrolysis, especially under acidic conditions.[5][9]

  • Stability: The hydrolysis of hydrazides is catalyzed by acid. Therefore, it is advisable to avoid strongly acidic conditions during workup and purification. Basic conditions are generally better tolerated.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place to protect it from moisture and acidic vapors. For long-term storage, refrigeration (2-8 °C) is recommended.

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Method)

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Ethanol is often a good starting point for hydrazides.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended when recrystallization fails to provide a product of the desired purity.

Materials:

  • Crude this compound

  • Silica gel or basic alumina

  • Chromatography column

  • Eluent (e.g., Dichloromethane/Methanol with 1% Triethylamine)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Using TLC, determine a mobile phase that provides a good separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.4. A good starting point is a gradient of methanol in dichloromethane with 1% triethylamine.

  • Column Packing: Pack the chromatography column with the chosen stationary phase (silica gel or alumina) as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613–1619. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry, 16(12), 5868–5871. [Link]

  • ResearchGate. (2020). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Waterloo. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Several Mannich Bases Derived from 2-(4-methylpiperazin-1-yl)acetohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Retrieved from [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Retrieved from [Link]

  • Filo. (2022, September 27). Ethyl acetate reacts with hydrazine to give. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]

  • Filo. (2025, March 5). Ethyl acetate reacts with hydrazine to give (a) CH_3C \qquad NH_2 (b) CH_... Retrieved from [Link]

  • Journal of Al-Nahrain University. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Retrieved from [Link]

  • PubMed. (2012, December 1). 2-(4-Methyl-phen-yl)acetohydrazide. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methyl-1-piperazineacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-methyl-1-piperazineacetic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Section 1: Synthesis Overview & Reaction Pathway

The most common and efficient route to synthesizing 4-methyl-1-piperazineacetic acid hydrazide is through the hydrazinolysis of a corresponding ester, typically ethyl 4-methyl-1-piperazineacetate. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the alkoxy group (-OEt) with a hydrazinyl group (-NHNH2).

The overall two-step synthesis starting from N-methylpiperazine is illustrated below:

reaction_pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis N-Methylpiperazine N-Methylpiperazine Ester_Product Ethyl 4-methyl-1-piperazineacetate N-Methylpiperazine->Ester_Product K2CO3, Acetone Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Ester_Product Hydrazine_Hydrate Hydrazine Hydrate (NH2NH2·H2O) Final_Product 4-Methyl-1-piperazineacetic Acid Hydrazide Ester_Product->Final_Product Reflux in Ethanol Hydrazine_Hydrate->Final_Product Ethanol_byproduct Ethanol (byproduct) Final_Product->Ethanol_byproduct forms

Caption: General two-step synthesis pathway for 4-methyl-1-piperazineacetic acid hydrazide.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.

Q1: My final yield of 4-methyl-1-piperazineacetic acid hydrazide is consistently low (<70%). What are the most likely causes?

Low yields are a common frustration, but the cause can usually be traced to one of several critical parameters.

  • Incomplete Reaction: The hydrazinolysis of esters is an equilibrium reaction. Without sufficient driving force, the reaction may not proceed to completion, leaving a significant amount of the starting ester in the mixture.

    • Causality: According to Le Châtelier's principle, the reaction can be driven toward the products by increasing the concentration of a reactant or removing a product as it forms.

    • Solution:

      • Increase Hydrazine Hydrate Stoichiometry: Use a molar excess of hydrazine hydrate. A ratio of 1:1.2 to 1:1.5 (Ester:Hydrazine Hydrate) is a good starting point.[1] Some protocols use up to 4 equivalents to ensure the reaction goes to completion, especially if the ester is sterically hindered or has reduced reactivity.[2]

      • Remove the Alcohol Byproduct: As the reaction proceeds, ethanol is formed. Its accumulation can slow the forward reaction. A patented high-yield method involves reactive fractionation or distillation to continuously remove the lower-boiling ethanol, thereby shifting the equilibrium towards the product.[1][3] This can increase yields to over 90%.[1]

      • Increase Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.[4] Typical reflux times range from 2 to 10 hours.[2][4]

  • Reagent Quality: The purity and water content of your reagents are critical.

    • Causality: Hydrazine hydrate is hygroscopic and can degrade. The starting ester must be pure; impurities can lead to side reactions. Water can hydrolyze the starting ester back to its carboxylic acid under reflux conditions, especially if there are acidic or basic impurities.[5][6]

    • Solution:

      • Use fresh, high-purity hydrazine hydrate.

      • Ensure your starting ester, ethyl 4-methyl-1-piperazineacetate, is pure and dry before starting the reaction.

      • Use anhydrous solvents if you suspect water is a problem.[6]

  • Loss During Work-up/Purification: The product can be lost during extraction, washing, or final purification steps.

    • Causality: 4-methyl-1-piperazineacetic acid hydrazide has some water solubility due to its polar functional groups. Aggressive or excessive aqueous washes can lead to product loss.

    • Solution:

      • When performing extractions, saturate the aqueous layer with NaCl to decrease the product's solubility in water.

      • Minimize the volume of solvents used for washing during filtration.

      • If purifying by column chromatography, choose a suitable eluent system (e.g., ethanol or methanol in an appropriate solvent) to ensure good separation without excessive band broadening.[4]

Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?

The most common impurities are unreacted starting material and the hydrolysis product.

  • Unreacted Starting Ester (Ethyl 4-methyl-1-piperazineacetate): This will typically have a higher Rf value than the highly polar hydrazide product. Its presence indicates an incomplete reaction (see Q1).

  • Hydrolysis Product (4-Methyl-1-piperazineacetic acid): If water is present in the reaction mixture (e.g., from wet solvent or old hydrazine hydrate), the ester can hydrolyze to the corresponding carboxylic acid.[7][8] This side product is very polar and may appear as a spot with a very low Rf value or remain at the baseline on a silica TLC plate.

    • Identification: You can co-spot your reaction mixture with a sample of the starting ester to confirm its presence. To check for the acid, you can intentionally hydrolyze a small amount of the ester with NaOH/H2O and use it as a reference on the TLC plate.[9]

Q3: The product is an oil/low-melting solid and is difficult to purify. What are the best purification methods?

Purification can be challenging, but several methods are effective depending on the scale and nature of the impurities.

  • Vacuum Distillation: This is an excellent method for removing non-volatile impurities and unreacted starting materials if the product is thermally stable. It is often used in industrial preparations to achieve high purity.[1][4]

  • Recrystallization: If a solid product is obtained, recrystallization is a powerful purification technique. The challenge is finding a suitable solvent system. A mixture of a solvent in which the compound is soluble (e.g., hot ethanol, methanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, hexane) is often effective.

  • Column Chromatography: For smaller scales or when impurities have similar polarities, column chromatography is the preferred method.[4]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A polar eluent is required. Start with a system like Dichloromethane:Methanol (e.g., 9:1) and gradually increase the methanol concentration. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from streaking on the silica gel by neutralizing acidic sites.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ethyl 4-methyl-1-piperazineacetate to hydrazine hydrate?

While a stoichiometric ratio of 1:1 is theoretically required, using a slight excess of hydrazine hydrate is recommended to drive the reaction equilibrium forward. A molar ratio of 1:1.2 to 1:1.5 (ester:hydrazine) is a robust starting point that balances reaction efficiency with the need to remove excess hydrazine later.[1] For less reactive systems, this can be increased further.[2]

Q2: Which solvent is best for this synthesis? Can it be performed solvent-free?
  • With Solvent: Ethanol is the most commonly cited solvent.[4] It is effective because it readily dissolves both the ester and hydrazine hydrate, and its boiling point (78 °C) allows for a suitable reflux temperature. Methanol is also a viable option.

  • Solvent-Free: Yes, the reaction can be performed neat (without solvent).[1][10] This approach increases the concentration of reactants, which can accelerate the reaction rate. It is particularly effective when combined with reactive distillation to remove the ethanol byproduct.[1] This method also improves the reactor's volumetric efficiency, making it attractive for larger-scale synthesis.[1]

Q3: What are the ideal reaction temperature and time?

The reaction is typically performed at the reflux temperature of the chosen solvent (e.g., ~75-80 °C for ethanol).[4] If run neat, the temperature is generally controlled between 95-115 °C.[1]

The reaction time is highly dependent on the specific conditions. It is crucial to monitor the reaction by TLC . A typical reaction may take 2-10 hours .[2][4] The reaction is complete when the spot corresponding to the starting ester is no longer visible.

Q4: How should I properly handle and store hydrazine hydrate?

Hydrazine hydrate is a hazardous chemical and requires careful handling.

  • Safety: It is corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Storage: Store hydrazine hydrate in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-1-piperazineacetate[4]

This protocol describes the synthesis of the necessary starting material.

  • To a round-bottom flask, add N-methylpiperazine (1.0 eq.), anhydrous potassium carbonate (K2CO3, 1.5 eq.), and a suitable solvent like acetone or acetonitrile.

  • Stir the mixture at room temperature.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure ethyl 4-methyl-1-piperazineacetate as a colorless liquid.

Protocol 2: Synthesis of 4-Methyl-1-piperazineacetic Acid Hydrazide (Standard Reflux Method)[4]
  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-methyl-1-piperazineacetate (1.0 eq.) in absolute ethanol.

  • Add hydrazine hydrate (95-100%, 1.2 eq.) to the solution.[4]

  • Heat the reaction mixture to reflux (approx. 75–80 °C) with stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The product should have a lower Rf than the starting ester.

  • Continue refluxing for 2-4 hours or until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The crude product can be purified by vacuum distillation, recrystallization, or column chromatography on silica gel.[4]

Section 5: Data Summary Table

The following table summarizes various conditions for hydrazide synthesis from esters found in the literature to guide your optimization.

Starting MaterialHydrazine EquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
Heterocyclic Ester1.2Ethanol75-802>90% (unspecified)[4]
Various Esters1.2None95-1150.5 - 2>90%[1]
Ethyl Ester1.1None (Microwave)N/A1-3 min81-90%[10]
Sulfonamide Ester4.0EthanolReflux1091%[2]

Section 6: Troubleshooting Workflow

Use the following workflow to diagnose and resolve issues with your synthesis.

troubleshooting_workflow start Start Synthesis check_tlc Analyze Reaction TLC start->check_tlc check_yield Is Yield Low? ester_present Starting Ester Present? check_yield->ester_present Yes success Success: High Yield Achieved check_yield->success No check_tlc->check_yield streaking_present Streaking or Baseline Spot? ester_present->streaking_present No incomplete_rxn Incomplete Reaction: • Increase reaction time • Increase hydrazine eq. • Increase temperature • Remove EtOH byproduct ester_present->incomplete_rxn Yes hydrolysis_issue Potential Hydrolysis: • Use anhydrous solvent • Use fresh hydrazine • Check for acidic/basic impurities streaking_present->hydrolysis_issue Yes workup_loss Review Work-up: • Minimize aqueous washes • Saturate aq. layer with NaCl • Optimize purification streaking_present->workup_loss No incomplete_rxn->start Re-run Experiment hydrolysis_issue->start Re-run Experiment workup_loss->start Re-run Experiment

Caption: A logical workflow for troubleshooting low yields in the hydrazide synthesis.

Section 7: References

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. [Link]

  • CN103408454A. Preparation method of hydrazide compound. Google Patents.

  • Jain, A., et al. (2013). Development and Assessment of Green Synthesis of Hydrazides. ResearchGate. [Link]

  • El-Faham, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. [Link]

  • PubChem. 1-Piperazineacetic acid, 4-methyl-, hydrazide. National Library of Medicine. [Link]

  • PubChem. 1-Piperazineacetic acid, 4-methyl-, ethyl ester. National Library of Medicine. [Link]

  • CN103408454B. A kind of preparation method of hydrazide kind compound. Google Patents.

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

Sources

Technical Support Center: Optimization of Difluoromethylation & Difluorocarbene Generation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Numbers: Initial queries for CAS 24632-44-8 identify the compound 2-(4-Methylpiperazin-1-yl)acetohydrazide. However, the context of optimizing reaction conditions for advanced synthesis points towards reagents used in difluoromethylation and difluorocarbene chemistry. A key reagent in this field is 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, CAS 1717-59-5 . This guide will focus on the practical application and optimization of this and related reagents.

Frequently Asked Questions (FAQs)

Q1: What is 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H) and what are its primary applications in organic synthesis?

A1: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (CAS 1717-59-5) is a powerful reagent primarily used as a precursor for generating difluorocarbene (:CF2) under relatively mild conditions. Its applications are extensive in the pharmaceutical and agrochemical industries for the synthesis of novel compounds.[1] Key applications include:

  • Difluoromethylation: Particularly effective for the difluoromethylation of phenolic hydroxyl groups.

  • Difluorocyclopropanation: Used in the preparation of difluorocyclopropanes from alkenes.[1]

  • Synthesis of Fluorinated Heterocycles: It serves as a building block for various fluorine-containing heterocyclic compounds.

The presence of the highly electronegative fluorosulfonyl group enhances the acidity of the carboxylic acid and facilitates the decarboxylation process to release difluorocarbene.[1]

Q2: My difluoromethylation reaction is sluggish or not proceeding to completion. What are the common causes and how can I troubleshoot this?

A2: Several factors can contribute to low reactivity. A systematic approach to troubleshooting is recommended.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A weak or insufficient amount of base may not be adequate to deprotonate the carboxylic acid and initiate decarboxylation. Conversely, a very strong base can lead to unwanted side reactions. Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[2] A slight excess (1.1-1.5 equivalents) is often optimal.

  • Temperature: While many protocols proceed at room temperature, gentle heating (40-60 °C) can often increase the reaction rate. However, be cautious as higher temperatures can lead to the decomposition of the reagent and substrate.

  • Solvent Choice: The polarity and aprotic nature of the solvent are important. Aprotic polar solvents like DMF, DMAc, or acetonitrile are generally good choices. Ensure the solvent is anhydrous, as water can quench the reaction.

  • Substrate Reactivity: Electron-rich substrates, such as phenols with electron-donating groups, will generally react faster than electron-deficient ones. For less reactive substrates, you may need to increase the temperature or reaction time.

Q3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A3: Side product formation often arises from the high reactivity of the difluorocarbene intermediate.

  • Homocoupling of the Substrate: If your substrate has multiple reactive sites, self-reaction can occur. This can sometimes be minimized by using a more dilute solution or by slow addition of the difluorocarbene precursor.

  • Reaction with the Solvent: Some solvents can react with difluorocarbene. For instance, while DMF is a common solvent, it can be a source of side products at elevated temperatures. If you suspect solvent reactivity, consider switching to a more inert solvent like dioxane or THF.

  • Decomposition of the Reagent: At higher temperatures, 2,2-Difluoro-2-(fluorosulfonyl)acetic acid can decompose. Ensure the reaction temperature is carefully controlled.[1]

Q4: Can I use the methyl ester of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (CAS 680-15-9) for similar transformations?

A4: Yes, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9) is also a widely used difluorocarbene precursor.[3][4] It is often preferred in situations where the acidic proton of the carboxylic acid might interfere with other functional groups in the substrate. The reaction is typically initiated with a fluoride source, such as potassium fluoride, which triggers the release of difluorocarbene.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagent: The reagent may have degraded due to moisture.• Store the reagent under anhydrous conditions. • Use a fresh bottle of the reagent.
2. Insufficient Base: The base may be weak or used in insufficient quantity.• Switch to a stronger, non-nucleophilic base (e.g., DBU). • Increase the stoichiometry of the base to 1.5-2.0 equivalents.
3. Low Reaction Temperature: The activation energy for difluorocarbene formation may not be met.• Gradually increase the reaction temperature in 10 °C increments. • Monitor the reaction by TLC or LC-MS to track progress.
4. Inappropriate Solvent: The solvent may not be suitable for the reaction.• Switch to a polar aprotic solvent like DMF, NMP, or acetonitrile. • Ensure the solvent is anhydrous.
Multiple Products/Poor Selectivity 1. Excessive Temperature: High temperatures can lead to side reactions and decomposition.• Reduce the reaction temperature. • Consider running the reaction at room temperature for a longer duration.
2. Incorrect Stoichiometry: An excess of the difluorocarbene reagent can lead to multiple additions.• Use a 1:1 stoichiometry of the reagent to the substrate. • Consider slow addition of the reagent to the reaction mixture.
3. Reactive Functional Groups: The substrate may have other nucleophilic sites.• Protect sensitive functional groups before the reaction.
Difficulty in Product Isolation 1. Emulsion during Workup: The presence of polar aprotic solvents can lead to emulsions.• Add brine (saturated NaCl solution) during the aqueous workup. • Consider a different solvent for extraction, such as ethyl acetate or dichloromethane.
2. Co-elution during Chromatography: The product may have similar polarity to starting materials or byproducts.• Optimize the solvent system for column chromatography. • Consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: General Procedure for O-Difluoromethylation of a Phenol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the phenolic substrate (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.[2]

  • Addition of Reagent: Slowly add 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagent Check Reagent Quality (Anhydrous? Fresh?) start->check_reagent optimize_base Optimize Base (Type & Stoichiometry) check_reagent->optimize_base Reagent OK fail Still Low Yield (Consider alternative reagents) check_reagent->fail Reagent Degraded increase_temp Increase Temperature (Incrementally) optimize_base->increase_temp Base Optimized optimize_base->fail No Improvement change_solvent Change Solvent (Anhydrous Polar Aprotic) increase_temp->change_solvent Temp Optimized increase_temp->fail No Improvement success Yield Improved change_solvent->success Solvent Optimized change_solvent->fail No Improvement

Caption: A decision tree for troubleshooting low product yield.

References

  • Fluorochem. Exploring 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid: Properties and Applications. Available at: [Link]

  • PubChem. 1-Piperazineacetic acid, 4-methyl-, hydrazide. Available at: [Link]

  • Chemchart. Chemical Safety, Models, Suppliers, Regulation, and Patents. Available at: [Link]

  • Pharos. This compound. Available at: [Link]

  • AA Blocks. 2345-56-4 | MFCD00154605 | 3-Amino-3-oxopropanoic acid. Available at: [Link]

  • LookChem. Cas 4547-02-8,BENZP-DINITRIDE-THIO-KETONE. Available at: [Link]

  • PubChem. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate. Available at: [Link]

  • TerraBase Inc. Explorer database. Available at: [Link]

  • EPA. EPA Environmental Data Base and Model: Index Summary. Available at: [Link]

Sources

Technical Support Center: Stability of 1-Piperazineacetic acid, 4-methyl-, hydrazide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Piperazineacetic acid, 4-methyl-, hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your dedicated Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your work with this compound.

Introduction: Understanding the Stability Landscape

This compound is a molecule possessing two key functional moieties that dictate its stability profile: a hydrazide group and a substituted piperazine ring. The reactivity of these groups, particularly their susceptibility to hydrolysis and oxidation, is of primary concern when preparing and storing solutions for experimental use. This guide will walk you through the potential degradation pathways, influencing factors, and methods to assess and mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving this compound in an acidic buffer and getting inconsistent results. What could be the cause?

A1: Inconsistent results in acidic solutions often point to hydrolytic degradation of the hydrazide functional group. Hydrazide hydrolysis is frequently catalyzed by acid.[1][2] The stability of many hydrazide-containing compounds increases as the pH approaches neutrality.[2] For consistent results, it is advisable to prepare solutions in buffers with a pH closer to neutral (pH 6-8) and to use them as fresh as possible. If your experimental conditions necessitate an acidic pH, consider performing a preliminary stability study to understand the degradation kinetics of your compound in that specific buffer.

Q2: My solution of this compound has developed a yellowish tint after being stored for a few days. Is it still usable?

A2: A change in color, such as the appearance of a yellow tint, can be an indicator of degradation. This could be due to oxidation of the hydrazide or the piperazine ring. It is recommended to discard any discolored solutions and prepare a fresh batch for your experiments to ensure the accuracy of your results. To minimize oxidation, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the primary degradation pathways for this compound in solution?

A3: The two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond of the hydrazide is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions. This would result in the formation of 4-methyl-1-piperazineacetic acid and hydrazine.

  • Oxidation: The hydrazide functional group can be oxidized to form various products, including diazenes. The piperazine ring itself, particularly the nitrogen atoms, can also be susceptible to oxidation.

Q4: What are the ideal storage conditions for solutions of this compound?

  • pH: Prepare solutions in buffers with a pH as close to neutral as possible.

  • Temperature: Store solutions at low temperatures (2-8 °C) to slow down potential degradation reactions. For long-term storage, consider freezing at -20 °C or -80 °C, but be sure to perform freeze-thaw stability studies.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as light can catalyze oxidative degradation.

  • Atmosphere: For sensitive applications, prepare solutions with degassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.

Issue 1: Loss of Compound Potency Over Time
  • Symptom: A freshly prepared standard solution gives the expected analytical response (e.g., HPLC peak area), but the response decreases significantly for a solution that has been stored for a period.

  • Potential Cause: Degradation of the parent compound.

  • Troubleshooting Steps:

    • Confirm Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. An HPLC method is a good starting point.[3]

    • Conduct a Forced Degradation Study: Intentionally expose your compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products. This will help you to confirm that your analytical method can detect these products.

    • Investigate pH: Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration of the parent compound over time. This will help you identify the optimal pH for stability.

    • Assess Temperature Effects: Store solutions at different temperatures (e.g., room temperature, 4 °C, -20 °C) and analyze them at various time points.

Issue 2: Appearance of Unexpected Peaks in Chromatogram
  • Symptom: When analyzing your sample solution by HPLC, you observe new, unidentified peaks that were not present in the initial analysis of the solid compound.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Degradants: If you have access to mass spectrometry (MS), couple it with your HPLC to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This can provide clues about their identity. For example, a peak corresponding to the mass of 4-methyl-1-piperazineacetic acid would suggest hydrolysis.

    • Review Forced Degradation Data: Compare the retention times of the unknown peaks with those of the peaks generated during your forced degradation study.

    • Modify Storage Conditions: Based on your findings, adjust the pH, temperature, or light exposure of your solutions to minimize the formation of these degradation products.

Experimental Protocols

Here are detailed protocols for key experiments to assess the stability of your compound.

Protocol 1: Preparation of Stock and Working Solutions
  • Weighing: Accurately weigh the required amount of this compound solid using an analytical balance.

  • Dissolution: Dissolve the solid in a suitable solvent. For aqueous stability studies, use a buffer of the desired pH. It is recommended to start with a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mg/mL).

  • Working Solutions: Dilute the stock solution with the appropriate buffer to the desired concentration for your experiments.

  • Initial Analysis: Analyze the freshly prepared working solution immediately using a validated stability-indicating analytical method (see Protocol 2) to establish the initial concentration (T=0).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease of the active compound and the increase of its degradation products.

  • Column Selection: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[3]

  • Gradient Elution: Start with a gradient elution to ensure the separation of the parent compound from any potential degradation products.

  • Forced Degradation:

    • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for several hours.

    • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizing Degradation and Workflows

Potential Degradation Pathways

G parent This compound hydrolysis_product 4-Methyl-1-piperazineacetic acid + Hydrazine parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product Oxidized Products (e.g., Diazenes) parent->oxidation_product Oxidation ([O])

Caption: Potential degradation pathways for this compound.

Workflow for Stability Assessment

G prep Prepare Solution in Buffer initial_analysis T=0 Analysis (HPLC) prep->initial_analysis storage Store under Defined Conditions (Temp, pH, Light) prep->storage sampling Sample at Time Points (e.g., 1, 3, 7, 14 days) storage->sampling analysis Analyze Samples (HPLC) sampling->analysis data Calculate % Remaining vs. Time analysis->data

Sources

Technical Support Center: 4-Methyl-1-piperazineacetic Acid Hydrazide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 4-methyl-1-piperazineacetic acid hydrazide. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic transformations involving this versatile building block. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the chemical principles at play, enabling you to anticipate and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and reactivity of 4-methyl-1-piperazineacetic acid hydrazide.

Q1: What are the key physical and chemical properties of 4-methyl-1-piperazineacetic acid hydrazide that I should be aware of?

A1: Understanding the fundamental properties of 4-methyl-1-piperazineacetic acid hydrazide is crucial for successful experimentation.

PropertyValueImplication for Synthesis
Molecular Weight 172.23 g/mol [1]Standard molecular weight for stoichiometric calculations.
Predicted XLogP3-AA -1.3[1]This negative value indicates high polarity and a preference for hydrophilic environments. Expect good solubility in polar solvents like water, methanol, and ethanol, and poor solubility in nonpolar solvents like hexanes and diethyl ether. This property is a double-edged sword: it can be advantageous for certain reaction conditions but presents significant challenges during product purification by conventional silica gel chromatography.
Hydrogen Bond Donors 3The terminal -NH2 and the N-H of the hydrazide are available for hydrogen bonding, contributing to its polarity and potential for intermolecular interactions.
Hydrogen Bond Acceptors 4The carbonyl oxygen and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.
Predicted pKa (most basic) ~8.5-9.5 (for the piperazine tertiary amine)The tertiary amine on the piperazine ring is the most basic site. This can influence reaction catalysis (acting as an internal base) or lead to unwanted side reactions under acidic conditions (salt formation).

Q2: How should I store 4-methyl-1-piperazineacetic acid hydrazide?

A2: Like most hydrazides, it should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption, which could affect reactivity.

Q3: In which solvents is this compound typically soluble?

A3: Based on its high polarity, you can expect good solubility in water, methanol, ethanol, and DMSO. It will likely have limited solubility in less polar solvents such as dichloromethane, ethyl acetate, and THF, and will be virtually insoluble in nonpolar solvents like hexanes and toluene. Always perform a small-scale solubility test before setting up a large-scale reaction.

Troubleshooting Guide for Common Reactions

This section provides a detailed, question-and-answer-formatted guide to troubleshoot common issues encountered during the synthesis of heterocyclic compounds using 4-methyl-1-piperazineacetic acid hydrazide.

Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis and related condensations are common applications for hydrazides.[2][3]

Q4: My pyrazole synthesis is giving a low yield. What are the likely causes and how can I improve it?

A4: Low yields in pyrazole synthesis can stem from several factors. Let's break down the possibilities and solutions.

  • Incomplete Initial Condensation: The first step is the formation of a hydrazone intermediate. The high polarity of your hydrazide might lead to poor solubility in less polar solvents where the dicarbonyl compound is more soluble.

    • Troubleshooting:

      • Solvent System: Consider using a co-solvent system to better solubilize both reactants. A mixture of ethanol and a small amount of water or DMF can be effective.

      • Catalysis: The reaction is often acid-catalyzed. A catalytic amount of acetic acid or p-toluenesulfonic acid can facilitate the initial condensation. However, be mindful that the basic piperazine nitrogen can neutralize the acid catalyst, so you might need to use a slightly higher catalyst loading than for a non-basic hydrazide.

  • Side Reactions: The presence of the basic piperazine ring can lead to side reactions.

    • Troubleshooting:

      • Temperature Control: Avoid excessively high temperatures, which can promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Difficult Purification: The high polarity of the final pyrazole product, which retains the 4-methylpiperazine moiety, can make purification challenging.

    • Troubleshooting: See the dedicated section on Purification Challenges below.

Experimental Protocol: General Procedure for Pyrazole Synthesis

  • To a solution of 4-methyl-1-piperazineacetic acid hydrazide (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (1.0-1.1 eq).

  • Add 3-5 drops of glacial acetic acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and proceed with purification.

Synthesis of 1,3,4-Oxadiazoles

The cyclization of acylhydrazones is a common route to 1,3,4-oxadiazoles.[4][5][6]

Q5: I'm attempting to synthesize a 1,3,4-oxadiazole via oxidative cyclization of the corresponding acylhydrazone, but the reaction is sluggish and gives multiple products. What's going on?

A5: This is a common issue, and the presence of the 4-methylpiperazine group can introduce specific challenges.

  • Initial Hydrazone Formation:

    • Problem: The initial condensation of 4-methyl-1-piperazineacetic acid hydrazide with an aldehyde or ketone to form the acylhydrazone might be incomplete.

    • Causality: Similar to the pyrazole synthesis, solubility mismatch between the polar hydrazide and a less polar carbonyl compound can be a factor. The reaction is also pH-sensitive.

    • Solution:

      • Use a protic solvent like ethanol or methanol, which can help solubilize both reactants.

      • A catalytic amount of acid (e.g., acetic acid) is often necessary to facilitate the condensation.

      • In some cases, performing the reaction at a slightly elevated temperature (40-60 °C) can drive the equilibrium towards the hydrazone product.

  • Oxidative Cyclization Step:

    • Problem: The oxidative cyclization of the acylhydrazone to the oxadiazole can be inefficient or lead to side products.

    • Causality: The choice of oxidizing agent is critical. Harsh oxidants can lead to over-oxidation or decomposition, especially with the electron-rich piperazine ring present. The reaction mechanism often involves the formation of radical or cationic intermediates that can be influenced by the piperazine moiety.

    • Solution:

      • Mild Oxidizing Agents: Consider using milder oxidizing agents like iodine in the presence of a base (e.g., K2CO3 or Na2CO3), or electro-oxidative methods which can offer better control.[4][7]

      • Reaction Conditions: Optimize the reaction temperature and time. Over-heating can lead to decomposition.

      • Atmosphere: Some oxidative cyclizations are sensitive to air. Running the reaction under an inert atmosphere (N2 or Ar) might be necessary, while others may require oxygen.[8]

Workflow for 1,3,4-Oxadiazole Synthesis

workflow cluster_hydrazone Step 1: Acylhydrazone Formation cluster_oxadiazole Step 2: Oxidative Cyclization cluster_purification Step 3: Purification hydrazide 4-Methyl-1-piperazineacetic acid hydrazide hydrazone Acylhydrazone Intermediate hydrazide->hydrazone Condensation (e.g., EtOH, cat. AcOH) aldehyde Aldehyde/Ketone aldehyde->hydrazone oxadiazole 1,3,4-Oxadiazole Product hydrazone->oxadiazole Oxidation (e.g., I2, K2CO3) purification Purification (See Purification Section) oxadiazole->purification

Caption: General workflow for the two-step synthesis of 1,3,4-oxadiazoles.

Synthesis of 1,2,4-Triazoles

A common route to 1,2,4-triazoles involves the reaction of hydrazides with amides, nitriles, or other nitrogen-containing electrophiles.[9][10][11][12]

Q6: My one-pot synthesis of a 1,2,4-triazole from 4-methyl-1-piperazineacetic acid hydrazide and a secondary amide is failing. What are the critical parameters to consider?

A6: One-pot syntheses of this type are powerful but sensitive to reaction conditions. The activation of the amide is a key step.

  • Amide Activation:

    • Problem: Inefficient activation of the secondary amide can be a major hurdle.

    • Causality: Methods often involve the use of activating agents like triflic anhydride. The basic piperazine nitrogen on your hydrazide can compete with the intended base (e.g., pyridine or DIPEA) and quench the activating agent.

    • Solution:

      • Stoichiometry of Base: You may need to use a larger excess of the external base to compensate for the basicity of your starting material.

      • Order of Addition: Add the activating agent to a solution of the secondary amide and the base first, allow the activation to proceed, and then add the 4-methyl-1-piperazineacetic acid hydrazide. This prevents the hydrazide from prematurely reacting with the activating agent.

  • Cyclodehydration:

    • Problem: The final cyclodehydration step to form the aromatic triazole ring may not go to completion.

    • Causality: This step often requires high temperatures, which can lead to decomposition if prolonged.

    • Solution:

      • Microwave Irradiation: Microwave-assisted synthesis can be highly effective for this step, as it allows for rapid heating to the required temperature, often reducing reaction times and minimizing the formation of degradation byproducts.[10]

      • Dehydrating Agents: In some cases, the addition of a dehydrating agent like P2O5 or POCl3 can facilitate the cyclization, although this adds an extra purification step.

Purification Challenges and Solutions

The high polarity of products derived from 4-methyl-1-piperazineacetic acid hydrazide is one of the most significant and recurring challenges.

Q7: My product is extremely polar and either streaks badly on a silica gel column or doesn't move from the baseline. How can I effectively purify it?

A7: This is a very common issue due to the presence of the 4-methylpiperazine moiety. Here are several strategies, from simple to more advanced:

  • Modified Normal-Phase Chromatography:

    • Amine Additives: Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia (as a solution in methanol) to your eluent.[13][14] This deactivates the acidic silanol groups on the silica surface, which can strongly and irreversibly bind to the basic piperazine nitrogen in your product, leading to streaking and poor recovery.

    • Polar Protic Solvents: Use a more polar eluent system. A gradient of dichloromethane to methanol is a good starting point. For very polar compounds, a system of ethyl acetate/methanol/ammonia or dichloromethane/methanol/ammonia can be effective.[13]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase like diol or amino-functionalized silica.[14]

  • Reversed-Phase Chromatography:

    • Principle: This technique uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar product will have a higher affinity for the mobile phase and elute earlier.

    • Application: This is often the best choice for purifying highly polar, water-soluble compounds. A gradient from high aqueous content to high organic content is typically used.

    • Additives: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape by protonating the basic nitrogens.

  • Non-Chromatographic Methods:

    • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. Experiment with different solvent systems, such as ethanol/water, methanol/diethyl ether, or isopropanol.

    • Acid-Base Extraction: You can sometimes use the basicity of the piperazine ring to your advantage. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na2CO3) and extract your purified product back into an organic solvent.

Logical Flow for Purification Troubleshooting

purification_flow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No success Pure Product recrystallize->success Successful recrystallize->chromatography Fails normal_phase Normal-Phase (Silica) chromatography->normal_phase reverse_phase Reversed-Phase (C18) chromatography->reverse_phase modify_np Modify Normal-Phase normal_phase->modify_np Streaking/ No Elution try_rp Try Reversed-Phase normal_phase->try_rp Still Fails reverse_phase->success Successful add_base Add Base (Et3N/NH3) to Eluent modify_np->add_base change_stationary Use Alumina or Bonded Phase modify_np->change_stationary try_rp->reverse_phase add_base->success Improved change_stationary->success Improved

Caption: Decision tree for purifying polar products containing the 4-methylpiperazine moiety.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. ChemSusChem, 2024. [Link]

  • Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Scientific Reports, 2021. [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES Publishing, 2022. [Link]

  • Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 2022. [Link]

  • One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides. Organic Letters, 2015. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 2017. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022. [Link]

  • Organic Chemistry Portal. 1,2,3-Triazole synthesis. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI, 2024. [Link]

  • Reddit. Advice on working up a reaction using hydrazine hydrate as a solvent? [Link]

  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 2022. [Link]

  • Google Patents.
  • ResearchGate. For highly polar compound, how to do the purification? [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI, 2023. [Link]

  • Reddit. How to quench excess hydrazine monohydrate? [Link]

  • ResearchGate. How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? [Link]

  • ResearchGate. Remove excess hydrazine hydrate? [Link]

  • PubChem. 1-Piperazineacetic acid, 4-methyl-, hydrazide. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 2000. [Link]

  • Semantic Scholar. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. ResearchGate, 2023. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. [Link]

  • Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor. Zeitschrift für Naturforschung C, 2021. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 2021. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • OpenStax. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate, 2021. [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 2019. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • PubChemLite. 1-piperazineacetic acid, 4-methyl-, 2-(5-chloro-1-naphthylmethylene)hydrazide. [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • ResearchGate. Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2016. [Link]

  • PubChem. 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide. [Link]

  • PubChemLite. 1-piperazineacetic acid, 4-(4-methylphenyl)-, (phenylmethylene)hydrazide. [Link]

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preventing byproduct formation in 1-Piperazineacetic acid, 4-methyl-, hydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-Piperazineacetic acid, 4-methyl-, hydrazide is a critical step in the development of various pharmaceutical intermediates. While the reaction of its corresponding ester with hydrazine hydrate is a well-established method, the formation of impurities can significantly impact yield, purity, and downstream applications. This guide provides in-depth troubleshooting advice and validated protocols to empower researchers to proactively prevent byproduct formation, ensuring a robust and reproducible synthesis.

Section 1: Core Synthesis and Mechanistic Insights

This section addresses the fundamental chemistry and common challenges encountered during the synthesis.

FAQ 1: What is the primary synthetic route for this compound?

The most common and efficient method is the nucleophilic acyl substitution reaction between an alkyl ester of 4-methyl-1-piperazineacetic acid (typically the methyl or ethyl ester) and hydrazine hydrate.[1][2] The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and formation of the desired hydrazide.

cluster_main Primary Synthesis Reaction Ester Methyl (4-methylpiperazin-1-yl)acetate Product 1-Piperazineacetic acid, 4-methyl-, hydrazide Ester->Product + Hydrazine Hydrate Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Byproduct_Alcohol Methanol (CH₃OH) Product->Byproduct_Alcohol releases

Caption: Primary reaction pathway for hydrazide synthesis.

FAQ 2: What are the most prevalent byproducts, and how are they formed?

Three main impurities can arise during this synthesis. Understanding their formation mechanism is key to prevention.

  • N,N'-Diacyl Hydrazide (The "Dimer"): This is the most common byproduct. It forms when a molecule of the newly generated hydrazide acts as a nucleophile and attacks a second molecule of the starting ester. This is particularly problematic if the ester is in stoichiometric excess or the reaction temperature is too high for an extended period.

  • Unreacted Starting Ester: An incomplete reaction will leave the starting material, Methyl 2-(4-methylpiperazin-1-yl)acetate, in the final product. This is often due to insufficient reaction time, low temperature, or impure hydrazine hydrate.[1][2]

  • (4-Methylpiperazin-1-yl)acetic Acid: This impurity results from the hydrolysis of the starting ester.[3] The presence of excess water (beyond that in hydrazine hydrate) or prolonged heating in protic solvents can promote this side reaction.

Ester Starting Ester Product Desired Hydrazide Ester->Product + Hydrazine (Correct Path) Acid Hydrolyzed Acid Ester->Acid + Excess H₂O / Heat (Side Reaction 2) Hydrazine Hydrazine Dimer N,N'-Diacyl Hydrazide (Dimer) Product->Dimer + another Ester molecule (Side Reaction 1)

Caption: Formation pathways for the desired product and key byproducts.

Section 2: Troubleshooting Guide for Byproduct Prevention

This section provides direct answers to common experimental failures.

Question: My analysis shows a significant peak corresponding to the N,N'-diacyl hydrazide dimer. How can I eliminate it?

Answer: The formation of the diacyl hydrazide is a classic example of a consecutive reaction where the product itself reacts further. To prevent this, you must favor the initial reaction of the ester with hydrazine over the reaction of the ester with the hydrazide product.

Causality & Solution:

  • Stoichiometry is Key: The concentration of hydrazine should always be significantly higher than the concentration of the ester. By using a molar excess of hydrazine hydrate, you statistically ensure that an ester molecule is more likely to encounter a hydrazine molecule than a product hydrazide molecule. A patent on hydrazide synthesis suggests a molar ratio of ester to hydrazine hydrate between 1:1 and 1:1.5, with 1:1.2 being a good starting point.[4] For challenging reactions, this can be increased.

  • Temperature Control: High temperatures can accelerate the secondary reaction leading to the dimer. The reaction is typically exothermic, so controlled heating is sufficient.[5] Refluxing in a lower-boiling alcohol like ethanol is a standard practice that provides a moderate and stable reaction temperature.[2][6]

  • Reaction Time: Do not extend the reaction time unnecessarily. Once the starting ester is consumed (as monitored by TLC or HPLC), the reaction should be stopped to prevent further side reactions.

ParameterStandard ProtocolTroubleshooting Adjustment (to reduce dimer)
Ester:Hydrazine Molar Ratio 1 : 1.5 - 3.0Increase to 1 : 4.0 - 5.0
Solvent Ethanol (96%)Absolute Ethanol
Temperature Reflux (~78 °C in Ethanol)Maintain at a gentle reflux; avoid aggressive heating.
Reaction Monitoring Every 2 hoursEvery 30-60 minutes by TLC/HPLC
Question: My crude product is contaminated with unreacted starting ester. What went wrong?

Answer: This indicates an incomplete reaction. The nucleophilic attack was either too slow or insufficient to drive the reaction to completion.

Causality & Solution:

  • Reaction Time & Temperature: The most common cause is insufficient reaction time or temperature. While high temperatures can cause side reactions, the reaction still needs enough thermal energy to proceed at a reasonable rate. A typical procedure involves refluxing in ethanol for 2-6 hours.[2][4] If the reaction is sluggish, extending the reflux time (with careful monitoring) is the first step.

  • Hydrazine Quality: Use a reputable source of hydrazine hydrate. Older or improperly stored hydrazine can degrade or absorb atmospheric CO₂, reducing its effective concentration and reactivity.

  • Solvent Choice: While ethanol is standard, methanol can sometimes offer faster reaction rates due to its lower boiling point and polarity. However, this must be balanced with its lower reflux temperature.

Question: I am detecting (4-Methylpiperazin-1-yl)acetic acid in my final product. Why?

Answer: This is a clear sign of ester hydrolysis. The ester bond is susceptible to cleavage by water, especially under heating.

Causality & Solution:

  • Minimize Water: While hydrazine hydrate inherently contains water, no additional water should be introduced into the reaction. Using absolute ethanol as the solvent can help, although standard 96% ethanol is often sufficient if the reaction time is controlled.[1]

  • Avoid Prolonged Heating: Hydrolysis is time and temperature-dependent. Once the reaction is complete, proceed with the work-up promptly. Do not let the reaction mixture sit at high temperatures for extended periods after completion.

  • pH Control: The reaction is typically run without a catalyst. Avoid any acidic or basic contamination, as this can catalyze hydrolysis.

Section 3: Validated Experimental Protocol & Workflow

This protocol is designed to maximize the yield of the desired hydrazide while minimizing byproduct formation.

Step-by-Step Synthesis Protocol
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (85% solution, 3.0 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 78-80°C) under a nitrogen atmosphere.[2]

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The reaction is complete when the starting ester spot has completely disappeared. This typically takes 3-5 hours.

  • Work-up (Solvent Removal): Once complete, cool the reaction mixture to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Purification (Crystallization): To the resulting residue, add a minimal amount of cold isopropanol or diethyl ether to induce crystallization. Stir the slurry in an ice bath for 30 minutes.

  • Isolation: Collect the white solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

cluster_workflow Synthesis and Purification Workflow A 1. Charge Reactor - Methyl (4-methylpiperazin-1-yl)acetate - Absolute Ethanol B 2. Add Hydrazine Hydrate (3 eq) A->B C 3. Heat to Reflux (~80°C) under N₂ B->C D 4. Monitor by TLC (Target: Ester spot disappears) C->D D->C Continue reflux if incomplete E 5. Cool to Room Temperature D->E Reaction Complete F 6. Concentrate under Reduced Pressure E->F G 7. Crystallize from Cold Isopropanol/Ether F->G H 8. Filter and Dry Product G->H

Caption: A validated workflow for high-purity hydrazide synthesis.

Section 4: Analytical Quality Control

Proper analytical methods are crucial for confirming purity and identifying contaminants.

FAQ 3: How can I effectively analyze my product and detect these byproducts?

Answer: A combination of chromatographic and spectroscopic techniques is recommended.

TechniquePurposeWhat to Look For
TLC Reaction monitoring & crude purity checkProduct (Hydrazide): Typically more polar than the ester, lower Rf. Starting Ester: Higher Rf. Dimer: May have an Rf similar to or slightly lower than the product.
HPLC Quantitative purity analysisProduct: Main peak. Impurities: Look for small pre- or post-peaks corresponding to the ester, acid, or dimer. Develop a method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with TFA or ammonium acetate buffer).
¹H NMR Structural confirmation & impurity IDProduct: Look for the characteristic -CONHNH₂ protons. Starting Ester: Signature -OCH₃ singlet around 3.7 ppm. Hydrolyzed Acid: Absence of the -OCH₃ peak and potential broadening of the α-carbonyl proton signal. Dimer: Disappearance of the -NH₂ protons and appearance of a single -NH-NH- proton signal.
Mass Spec Molecular weight confirmationConfirm the [M+H]⁺ ion for the product (C₇H₁₆N₄O, MW: 172.23).[7] Check for masses corresponding to the starting ester (MW: 186.24 for methyl ester) and the dimer (MW: 314.42).

References

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Google Patents. (2012).
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. [Link]

  • PubMed Central (PMC). (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]

  • ResearchGate. (n.d.). Scheme 1:-(0.2 mole ,14.8 ml) Methyl acetate blending with ( 0.4.... [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubChem. (n.d.). This compound. [Link]

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long-term storage and stability of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Piperazineacetic acid, 4-methyl-, hydrazide (CAS 24632-44-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: While specific long-term stability data for this exact molecule is not extensively published, we can infer best practices from the constituent functional groups: the piperazine ring, the acetic acid hydrazide moiety, and the N-methyl group.

  • Temperature: For optimal long-term stability, store the solid compound in a tightly sealed container at 2-8°C. Refrigerated conditions minimize the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Atmosphere: The hydrazide functional group can be susceptible to oxidation. It is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Light: To prevent potential photolytic degradation, store the container in a dark location or use an amber vial.

  • Moisture: This compound is hygroscopic. Store it in a desiccated environment to prevent hydrolysis of the hydrazide group. A desiccator cabinet is recommended for storage of the solid.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down chemical degradation rates.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the hydrazide moiety.
Light Dark (Amber Vial)Protects against photolytic degradation.
Moisture Dry (Desiccator)Prevents hydrolysis.
Q2: I am preparing a stock solution. What solvents are recommended and how should I store the solution?

A2: Based on available data, the related compound 1-Piperazineaceticacid, 4-(phenylmethyl)-, hydrazide is soluble in methanol.[1] For this compound, polar aprotic solvents such as DMSO or DMF are also likely to be suitable.

For optimal stability in solution:

  • Use anhydrous solvents to minimize hydrolysis.

  • Prepare solutions fresh for each experiment if possible.

  • If short-term storage is necessary, store in tightly sealed vials at -20°C or -80°C.

  • For aqueous solutions, be aware that the rate of hydrazine oxidation can be influenced by pH and the presence of metal ions.[2] It is advisable to use buffers and avoid contamination with metal spatulas where possible.

Q3: What are the likely degradation pathways for this compound?

A3: The primary points of instability on the molecule are the piperazine ring and the hydrazide group.

  • Oxidation: The hydrazide moiety can be oxidized, especially in the presence of atmospheric oxygen and trace metal catalysts.[2] The piperazine ring can also undergo oxidation.

  • Hydrolysis: The hydrazide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule to form 4-methyl-1-piperazineacetic acid and hydrazine. A study on various hydrazides demonstrated that hydrolysis can occur in the presence of acetic acid under reflux.[3]

  • Thermal Degradation: While piperazine itself is relatively stable to heat, derivatives can degrade at elevated temperatures.[4] The degradation of piperazine in aqueous solutions at high temperatures (135-175°C) can lead to ring-opening and the formation of various byproducts.[4]

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Scenario 1: Inconsistent experimental results over time using the same batch of compound.
  • Potential Cause: The compound may be degrading upon storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in FAQ Q1. Check for cap tightness and exposure to light.

    • Perform Purity Analysis: Assess the purity of your current stock against a new, unopened sample if available. A reverse-phase HPLC method with a C18 column can be used to check for the appearance of new impurity peaks.[5]

    • Consider Solution Stability: If you are using a stock solution, it may be degrading. Prepare a fresh solution from solid material for each experiment and compare the results.

Scenario 2: Appearance of unknown peaks in my HPLC/LC-MS analysis.
  • Potential Cause: These could be degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks.

      • An m/z corresponding to 4-methyl-1-piperazineacetic acid could indicate hydrolysis.

      • Other peaks may correspond to oxidative products or dimers.

    • Conduct a Forced Degradation Study: To confirm if the unknown peaks are related to your compound, a forced degradation study can be performed.[6] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.

Sources

Technical Support Center: 4-Methyl-1-piperazineacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers working with 4-methyl-1-piperazineacetic acid hydrazide. It addresses common questions, troubleshooting scenarios, and detailed protocols for investigating the stability and degradation of this compound. Our approach is grounded in established principles of chemical stability testing to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 4-methyl-1-piperazineacetic acid hydrazide?

The molecule's structure contains two primary points of chemical instability: the hydrazide functional group and the piperazine ring . The hydrazide group is highly susceptible to hydrolysis and oxidation. The tertiary amines of the piperazine ring can also undergo oxidation.

Q2: What are the most probable degradation pathways under typical laboratory conditions?

The two most common degradation pathways are:

  • Hydrolysis: The acylhydrazide bond (-CO-NH-) can be cleaved by water, a reaction that is significantly accelerated by acidic or basic conditions.[1] This pathway yields 4-methyl-1-piperazineacetic acid and hydrazine.

  • Oxidation: The hydrazide's N-N moiety is sensitive to atmospheric oxygen and other oxidizing agents, a reaction that can be catalyzed by trace metal ions.[2] This can lead to the formation of reactive diazene intermediates.[3][4]

Q3: What are the expected primary degradation products I should look for?

  • From Hydrolysis: 4-methyl-1-piperazineacetic acid and hydrazine.

  • From Oxidation: Initial oxidation would likely yield a diazene derivative, which can be unstable. Further degradation of the piperazine ring could lead to more complex products.

Q4: Is this compound sensitive to light?

Q5: What is the recommended analytical technique for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the standard approach. For definitive identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is essential.[7] The method must be able to resolve the parent compound from all potential degradation products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: I'm observing a new, more polar peak in my HPLC chromatogram after my sample has been in an acidic mobile phase for a few hours.

  • Likely Cause: This is a classic sign of acid-catalyzed hydrolysis. The hydrazide group has likely been cleaved, forming 4-methyl-1-piperazineacetic acid. Carboxylic acids are typically more polar than their parent hydrazides and will therefore have a shorter retention time (elute earlier) on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to LC-MS, analyze the new peak to confirm if its mass corresponds to 4-methyl-1-piperazineacetic acid (MW: 158.2 g/mol ).

    • pH Control: Neutralize your sample solutions before injection if possible. If the mobile phase must be acidic, minimize the time the sample spends in the autosampler. Consider cooling the autosampler to slow the degradation rate.

    • Method Adjustment: If hydrolysis is unavoidable, ensure your analytical method accurately quantifies both the parent compound and this new degradant.

Issue 2: The potency of my stock solution is decreasing over time, even when stored protected from light in a standard buffer.

  • Likely Cause: This suggests oxidative degradation. The hydrazide moiety can react with dissolved atmospheric oxygen.[2] This process is often accelerated by the presence of trace metal ions in buffers or solvents, which act as catalysts.[2]

  • Troubleshooting Steps:

    • Solvent Preparation: Use high-purity solvents. Degas your buffers and mobile phases (e.g., by sparging with nitrogen or helium) to remove dissolved oxygen.

    • Use Chelating Agents: Add a small amount (e.g., 0.1 mM) of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffer. EDTA will sequester metal ions, inhibiting their catalytic activity.

    • Inert Atmosphere: For long-term storage of the solid compound or sensitive solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: After performing a forced degradation study with hydrogen peroxide, my chromatogram shows multiple small, poorly resolved peaks.

  • Likely Cause: You are observing complex oxidative degradation. Hydrogen peroxide is a strong, non-specific oxidant. It can attack multiple sites on the molecule, including the hydrazide group, the tertiary amines of the piperazine ring, and potentially the N-methyl group. This leads to a mixture of various degradation products.

  • Troubleshooting Steps:

    • Reduce Stress: The goal of forced degradation is typically 5-20% degradation, not complete destruction of the molecule.[8] Reduce the concentration of hydrogen peroxide, the temperature, or the exposure time to generate a cleaner profile of the primary degradants.

    • Utilize LC-MS: This is a scenario where LC-MS is indispensable. Use it to obtain the mass of each new peak to help propose structures for the various oxidation products.

    • Gradient Elution: Optimize your HPLC method using a gradient elution to improve the separation of the multiple degradation products formed.

Visualized Degradation Pathways & Workflows
Proposed Degradation Pathways

The following diagram illustrates the two primary degradation pathways predicted for 4-methyl-1-piperazineacetic acid hydrazide based on its chemical structure.

G Parent 4-Methyl-1-piperazineacetic acid hydrazide HydrolysisProduct 4-Methyl-1-piperazineacetic acid + Hydrazine Parent->HydrolysisProduct Hydrolysis (H₂O, H⁺/OH⁻) OxidationProduct Diazene Intermediate (Unstable) Parent->OxidationProduct Oxidation ([O], Metal Ions) FurtherOxidation Ring-Opened/Oxidized Products OxidationProduct->FurtherOxidation Further Oxidation

Caption: Proposed primary degradation pathways for the target molecule.

Forced Degradation Experimental Workflow

This workflow provides a logical sequence for conducting a comprehensive forced degradation study.

G Start Prepare Stock Solution of Compound in Suitable Solvent Stress Subject Aliquots to Stress Conditions (See Table 1) Start->Stress Neutralize Neutralize/Quench Samples (as needed) Stress->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV Neutralize->Analyze Check Mass Balance & Peak Purity Check Analyze->Check Identify Identify Degradants (LC-MS, if necessary) Check->Identify Degradation > 5% or Unknown Peaks End Document Pathways & Finalize Report Check->End Degradation < 5% & No New Peaks Identify->End

Caption: Standard workflow for a forced degradation (stress testing) study.

Experimental Protocols

These protocols outline a standard forced degradation study designed to identify potential degradants and establish a stability-indicating analytical method.[9][10]

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureTime (Typical)
Acid Hydrolysis 0.1 M HCl60 °C2 - 8 hours
Base Hydrolysis 0.1 M NaOH60 °C1 - 4 hours
Oxidation 3% H₂O₂Room Temp4 - 24 hours
Thermal Dry Heat (Solid)80 °C24 - 72 hours
Photolytic ICH Option 2 Light BoxRoom TempPer ICH Q1B
Protocol 1: Hydrolytic Degradation (Acid & Base)
  • Preparation: Prepare a 1 mg/mL solution of 4-methyl-1-piperazineacetic acid hydrazide in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all three vials in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours).

  • Quenching: Immediately before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.

  • Analysis: Analyze all samples by HPLC, comparing them to the control and a time-zero sample.

Causality Note: Using elevated temperature accelerates the rate of hydrolysis, allowing for the observation of degradation within a practical timeframe. The acid and base act as catalysts for the cleavage of the amide bond in the hydrazide moiety.[11][12]

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound as described in Protocol 1.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Incubation: Keep both vials at room temperature, protected from light. Monitor the reaction at various time points (e.g., 4, 8, 24 hours).

  • Analysis: Analyze samples directly by HPLC. No quenching step is typically required, but dilution may be necessary.

Causality Note: Hydrogen peroxide is a common oxidant used in forced degradation studies to simulate potential oxidative stress.[9] The N-N bond and the tertiary amines of the piperazine ring are susceptible to oxidation.[2]

Protocol 3: Photolytic Degradation
  • Preparation: Prepare two sets of samples: one in a clear, phototransparent container (e.g., quartz cuvette) and one in a light-protected container (e.g., amber vial wrapped in foil) as a dark control. Prepare both solid-state and solution (1 mg/mL) samples.

  • Exposure: Place the samples in a photostability chamber calibrated to ICH Q1B guidelines. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure period, dissolve the solid samples and analyze all samples alongside their dark controls by HPLC.

Causality Note: This protocol follows international regulatory guidelines to assess if light energy can induce degradation.[9] This is critical for determining appropriate packaging and storage requirements.

References
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. Available at: [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. Available at: [Link]

  • Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. Available at: [Link]

  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. National Institutes of Health (NIH). Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH). Available at: [Link]

  • Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, University of Wisconsin-Madison. Available at: [Link]

  • Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • Hydrazine. Wikipedia. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. Available at: [Link]

  • Degradation of piperazine by UV light in the presence of air. ResearchGate. Available at: [Link]

  • The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. Available at: [Link]

  • Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • The chemical and biochemical degradation of hydrazine. SciSpace. Available at: [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health (NIH). Available at: [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. ResearchGate. Available at: [Link]

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  • Photodegradation study of some triazine-type herbicides. ResearchGate. Available at: [Link]

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Technical Support Center: Scaling Up the Production of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals facing the complexities of scaling the synthesis of 1-Piperazineacetic acid, 4-methyl-, hydrazide. As a crucial building block in pharmaceutical development, transitioning its synthesis from the laboratory bench to pilot or production scale introduces significant challenges that can impact yield, purity, and process safety. This document provides a comprehensive troubleshooting framework and answers to frequently asked questions, grounded in established chemical principles and process science.

Part 1: Troubleshooting Guide

The transition from gram-scale success to kilogram-scale production is rarely linear. Physical and chemical parameters that are negligible in small flasks can become process-defining in large reactors.[1] This section addresses specific, common issues encountered during the scale-up of this synthesis.

Issue 1: Drastic Decrease in Yield

Scenario: Your bench-scale synthesis consistently achieves an 85-90% yield. Upon scaling up 100-fold in a jacketed reactor, the yield has plummeted to 50%.

Potential Causes:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically with scale, making it difficult to manage the exothermic heat from the hydrazinolysis reaction.[1] Localized hot spots can cause decomposition of the starting material or product, while insufficient heating can lead to an incomplete reaction.

  • Mass Transfer Limitations: Inadequate mixing in a large volume can result in poor contact between the starting ester and hydrazine hydrate, slowing the reaction rate and allowing side reactions to become more prominent.[2]

  • Sub-optimal Reagent Addition: A rapid, single-charge addition of hydrazine hydrate, manageable on a small scale, can create a significant, uncontrollable exotherm in a large reactor.

  • Incomplete Reaction: Longer processing times on a larger scale do not always equate to complete conversion; the reaction may stall due to the issues above.[2]

Troubleshooting Steps:

  • Thermal Hazard Analysis: Before scale-up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to quantify the heat of reaction. This data is essential for engineering the required cooling capacity of the reactor.

  • Optimize Agitation: Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are sufficient to maintain a homogenous slurry or solution without causing excessive shear.

  • Controlled Addition Profile: Implement a slow, controlled addition of hydrazine hydrate using a dosing pump. Monitor the internal reaction temperature in real-time and link the addition rate to this reading, ensuring the temperature remains within a narrow, predetermined range (e.g., 20-30°C).

  • In-Process Monitoring: Use an appropriate analytical technique, such as HPLC, to monitor the disappearance of the starting ester. Do not rely solely on time; proceed to work-up only after the reaction has reached the desired level of completion.[3]

Issue 2: Emergence of New Impurities

Scenario: The lab-scale product is >99.5% pure by HPLC. The pilot-plant batch shows two new impurities at 1.5% and 0.8%, respectively.

Potential Causes:

  • Di-acylated Hydrazine Formation: If local concentrations of the starting ester are high relative to hydrazine (due to poor mixing), one molecule of the product hydrazide can react with a second molecule of the ester, forming a dimeric impurity.

  • Hydrazine-Related Impurities: Hydrazine itself can be a source of genotoxic impurities.[4] Its decomposition or side reactions can introduce unwanted compounds.

  • Longer Processing Times: Extended heating or holding times during work-up can lead to the degradation of the product or intermediates.

Troubleshooting Steps:

  • Identify the Impurities: Isolate the impurities (e.g., via preparative HPLC) and characterize them using LC-MS and NMR. Understanding their structure is the first step to preventing their formation.

  • Control Stoichiometry and Addition: Maintain a slight excess of hydrazine hydrate (e.g., 1.1-1.3 equivalents). The controlled, subsurface addition of the ester to the hydrazine hydrate solution (reverse addition) can often minimize localized concentration issues. A Chinese patent suggests a molar ratio of ester to hydrazine hydrate of 1:(1-1.5) is effective.[5]

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.

  • Optimize Work-Up: Minimize the time the reaction mixture is held at elevated temperatures. Once the reaction is complete, proceed with cooling and isolation as efficiently as possible.

Issue 3: Product Isolation is Problematic (Oiling Out, Poor Filterability)

Scenario: In the lab, the product crystallizes into easily filterable needles upon cooling. On a large scale, it either precipitates as a fine powder that clogs the filter or "oils out" as a viscous liquid before solidifying into an unmanageable mass.

Potential Causes:

  • Uncontrolled Supersaturation: Rapid cooling of a large volume generates a high degree of supersaturation, which favors rapid nucleation over slow crystal growth.[6][7] This leads to the formation of very small particles or amorphous material.

  • Impurities Inhibiting Crystallization: The presence of impurities, even at low levels, can interfere with the crystal lattice formation, promoting oiling out.[8]

  • Solvent and Temperature Profile: The chosen solvent system and cooling profile may not be robust enough to handle the variations inherent in large-scale equipment.

Troubleshooting Steps:

  • Develop a Robust Crystallization Protocol:

    • Controlled Cooling: Implement a slow, linear, or staged cooling profile to control the rate of supersaturation.

    • Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at a specific temperature where the solution is slightly supersaturated. This provides a template for orderly crystal growth, leading to larger, more uniform particles.[9]

    • Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled temperature to avoid "shock" precipitation.

  • Solvent Selection: Screen various solvent and anti-solvent systems to find a combination that provides a wider metastable zone width (MSZW), making the crystallization less sensitive to process deviations.

  • Purification Prior to Crystallization: If impurities are the root cause, consider an additional purification step before the final crystallization, such as a carbon treatment or an extractive wash.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling bulk quantities of hydrazine hydrate? A1: Hydrazine hydrate is a toxic, corrosive, and potentially combustible liquid.[10] Key safety measures include:

  • Engineering Controls: All transfers and reactions should be performed in a well-ventilated area, preferably within a closed system or a walk-in fume hood.

  • Personal Protective Equipment (PPE): A high level of PPE is mandatory. This includes chemical-resistant gloves (e.g., butyl rubber), a face shield with safety goggles, and a chemical-resistant apron or suit.[11][12]

  • Spill Management: Have a dedicated spill kit containing a neutralizing agent (e.g., dilute sodium hypochlorite or calcium hypochlorite) readily available. All personnel must be trained on its use.[13]

  • Waste Disposal: Hydrazine waste is hazardous and must be collected in clearly labeled, dedicated containers and disposed of through a licensed contractor.[13] Never mix hydrazine waste with oxidizing agents.[11]

Q2: Which analytical methods are essential for process control and final product release? A2: A multi-faceted analytical approach is crucial for ensuring quality and consistency.[14]

  • In-Process Control (IPC): HPLC is the primary tool to monitor the reaction's progress by quantifying the consumption of the starting ester and the formation of the hydrazide product.

  • Final Product Release Testing:

    • Identification: ¹H NMR and ¹³C NMR to confirm structure; Mass Spectrometry to confirm molecular weight.

    • Purity: HPLC with a suitable detector (e.g., UV, CAD) to determine purity and quantify impurities.

    • Residual Solvents: Headspace Gas Chromatography (GC) to ensure solvents used in the process are below acceptable limits.

    • Water Content: Karl Fischer titration is the standard method for accurately measuring water content.

    • Related Substances: Specialized methods may be needed to detect trace levels of hydrazine or other potential genotoxic impurities.[4][15]

Q3: My reaction seems to stall at ~80% conversion. What should I investigate? A3: Reaction stalling can be due to several factors:

  • Equilibrium: The hydrazinolysis of esters is a reversible reaction. The alcohol byproduct (e.g., methanol or ethanol) can, under certain conditions, drive the reaction backward. A Chinese patent describes using reactive distillation to remove the alcohol as it forms, thereby driving the reaction to completion.[5]

  • Reagent Degradation: Ensure the hydrazine hydrate used is of good quality and has not degraded during storage.

  • Poor Solubility: If the product begins to crystallize out of the reaction mixture before the reaction is complete, it can coat the remaining starting material, preventing it from reacting. In this case, a different solvent or a higher reaction temperature may be required.

Part 3: Experimental Protocol and Visualizations

Illustrative Laboratory-Scale Synthesis Protocol

This protocol serves as a baseline. Scale-up requires significant process development and safety review.

Reaction: Methyl 1-(4-methylpiperazin-1-yl)acetate + Hydrazine Hydrate → this compound

Materials:

  • Methyl 1-(4-methylpiperazin-1-yl)acetate (1.0 eq)

  • Hydrazine hydrate (~64%, 1.2 eq)

  • Ethanol (5 volumes, e.g., 5 mL per gram of starting ester)

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with the starting ester and ethanol.

  • Stir the mixture until all solids are dissolved.

  • Place the flask in a water bath to maintain an internal temperature of 20-25°C.

  • Add the hydrazine hydrate dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (<1%).

  • Concentrate the reaction mixture under reduced pressure to remove approximately half of the ethanol.

  • Cool the resulting slurry to 0-5°C and hold for 1 hour to complete crystallization.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 45°C to a constant weight.

Visualizations

Chemical Synthesis Pathway

reaction_pathway ester Methyl 1-(4-methylpiperazin-1-yl)acetate placeholder ester->placeholder hydrazine Hydrazine Hydrate hydrazine->placeholder product 1-Piperazineacetic acid, 4-methyl-, hydrazide methanol Methanol (Byproduct) reagents reagents products products placeholder->product  Hydrazinolysis   placeholder->methanol

Caption: Nucleophilic acyl substitution to form the desired hydrazide.

Scale-Up Troubleshooting Logic

troubleshooting_logic start Scale-Up Issue (e.g., Low Yield, High Impurity) check_thermal Was Reaction Exotherm Managed Effectively? start->check_thermal check_mixing Was Mass Transfer (Mixing) Adequate? check_thermal->check_mixing Yes solve_thermal Implement Slow Addition & Improve Cooling check_thermal->solve_thermal No check_cryst Is Crystallization Controlled? check_mixing->check_cryst Yes solve_mixing Optimize Agitator Speed & Design check_mixing->solve_mixing No solve_cryst Develop Seeding Strategy & Controlled Cooling Profile check_cryst->solve_cryst No analyze_imp Identify Impurities & Re-evaluate Stoichiometry check_cryst->analyze_imp Yes

Caption: Decision-making flow for common scale-up challenges.

Data Summary: Impact of Process Optimization

Table 1: Comparison of Synthesis Scale and Control Strategy

ParameterLab Scale (100 g)Pilot Scale (10 kg) - UnoptimizedPilot Scale (10 kg) - Optimized
Reagent Addition 30 min, dropwise15 min, single pour3-hour controlled pump addition
Temperature Control Ice Bath (20-25°C)Jacket Cooling (Excursion to 55°C)Chiller Loop (Maintained 22-25°C)
Crystallization Fast coolingUncontrolled coolingSeeded, 8-hour linear cool-down
Final Yield 88%52%86%
Purity (HPLC Area %) 99.6%97.1%99.7%
Key Impurity 0.1%1.8% (Di-acylated)0.1%
Physical Form Crystalline solidFine powder / Gummy solidEasily filterable crystals

References

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available from: [Link]

  • Zhanghua Dryer. Crystallization Challenges in Pharmaceutical Products. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Zhanghua Dryer. Crystallization in Drug Formulation: Techniques and Challenges. Available from: [Link]

  • Reddit. Practical Hydrazine Hydrate Safety. Available from: [Link]

  • Sciencemadness.org. Safety precautions for hydrazine hydrate. Available from: [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]

  • Lanxess. Product Safety Assessment: Hydrazine Hydrate. Available from: [Link]

  • CO-OP SCO. The Determination of Hydrazino-Hydrazide Groups. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Improve Yield. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. Available from: [Link]

  • PubMed. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Available from: [Link]

  • Pergamon Press.The Determination of Hydrazino–Hydrazide Groups. (General reference, specific book).
  • Reddit. Looking for tips on scaling up organic syntheses. Available from: [Link]

  • ResearchGate. Hydrazinolysis of aryl cinnamates and related esters. Available from: [Link]

  • Pure Synth. Key Factors for Successful Scale-Up in Organic Synthesis. Available from: [Link]

  • ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Available from: [Link]

  • Reddit. Synthesis - General tips for improving yield?. Available from: [Link]

  • YouTube. mechanism of ester hydrolysis. Available from: [Link]

  • PubChem. 1-piperazineacetic acid, 4-(4-methylphenyl)-, (phenylmethylene)hydrazide. Available from: [Link]

  • PubChem. 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide. Available from: [Link]

  • PubChem. this compound. Available from: [Link]

  • LibreTexts Chemistry. Chemistry of Esters. Available from: [Link]

  • ResearchGate. Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Available from: [Link]

  • YouTube. Hydrolysis of esters mechanism. Available from: [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Science. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. Available from: [Link]

  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available from: [Link]

  • Google Patents.CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Available from: [Link]

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Validation & Comparative

The Strategic Versatility of the Piperazine Scaffold: A Comparative Guide to 1-Piperazineacetic acid, 4-methyl-, hydrazide and Its Derivatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents one of the most prolific and versatile scaffolds in medicinal chemistry. Its unique physicochemical properties—including high water solubility, tunable basicity, and a conformationally flexible yet stable structure—have made it a cornerstone in the design of a vast array of therapeutic agents.[1][2] The ability to easily modify the piperazine core at its 1- and 4-positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an invaluable tool for drug developers.[2][3] This guide provides an in-depth comparison of a specific, functionalized piperazine building block, 1-Piperazineacetic acid, 4-methyl-, hydrazide, with other key piperazine derivatives that have led to blockbuster drugs. We will explore the strategic rationale behind incorporating the piperazine motif and provide experimental context for its application across diverse therapeutic areas.

The Piperazine Core: A Privileged Scaffold

The prevalence of the piperazine moiety in successful drugs is no coincidence. Its two nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as donors, facilitating strong interactions with biological targets.[2] This basicity also enhances aqueous solubility and allows for the formation of stable salts, which are often crucial for drug formulation and bioavailability. Furthermore, the piperazine ring can serve as a linker between two distinct pharmacophores or as a central scaffold to orient functional groups in a precise three-dimensional arrangement for optimal target engagement.[1]

A Focus on this compound: A Versatile Synthetic Intermediate

While not a widely recognized therapeutic agent in itself, this compound is a functionalized derivative that holds significant potential as a synthetic intermediate. Its structure combines the beneficial properties of the N-methylpiperazine core with a reactive hydrazide handle.

The hydrazide group (–CONHNH₂) is a particularly useful functional group in medicinal chemistry. It is a key precursor for the synthesis of numerous heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores.[4] Additionally, hydrazides can be readily converted into hydrazones (–CONHN=CHR), a class of compounds known to possess a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[5][6]

A review of patent literature reveals that active esters of N-substituted piperazine acetic acids, such as the one derivable from our topic compound, are utilized as labeling reagents for analytes in mass spectrometry.[7] This highlights the utility of this scaffold in bioanalytical applications, though its primary value in drug design lies in its potential for elaboration into more complex, pharmacologically active molecules.

Comparative Analysis with Marketed Piperazine Derivatives

To understand the potential applications of a building block like this compound, it is instructive to compare it with the structural motifs found in established drugs. The following sections will analyze key piperazine derivatives in major therapeutic areas, providing a framework for how our target hydrazide could be conceptually integrated into drug design strategies.

Arylpiperazines in Neuropsychiatry

Arylpiperazines are a major class of piperazine derivatives, particularly prominent in the development of antipsychotic and antidepressant drugs.[8][9] These compounds typically feature a piperazine ring linked to an aromatic or heteroaromatic system at one nitrogen, and a more complex side chain at the other.

Case Study: Clozapine (Antipsychotic)

Clozapine, an atypical antipsychotic, is a dibenzodiazepine derivative with a piperazine moiety. Its therapeutic efficacy in treatment-resistant schizophrenia is attributed to its complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors, including dopamine (D₂, D₄) and serotonin (5-HT₂A) receptors.[4][10] The piperazine ring is crucial for its interaction with these receptors and contributes to its overall physicochemical properties.

Table 1: Receptor Binding Profile of Clozapine

Receptor SubtypeBinding Affinity (Ki, nM)
Histamine H₁1.1
Adrenergic α₁ₐ1.6
Serotonin 5-HT₆4.0
Serotonin 5-HT₂ₐ5.4
Muscarinic M₁6.2
Serotonin 5-HT₇6.3
Serotonin 5-HT₂C9.4
Dopamine D₄24
Dopamine D₂160
(Data sourced from FDA drug label information)[4]

Case Study: Vortioxetine (Antidepressant)

Vortioxetine is a multimodal antidepressant that combines serotonin reuptake inhibition with modulation of several serotonin receptors.[11][12] It acts as a 5-HT₃, 5-HT₇, and 5-HT₁D receptor antagonist, a 5-HT₁B receptor partial agonist, and a 5-HT₁A receptor agonist.[13] The core structure is a phenylpiperazine derivative, where the piperazine links a 2,4-dimethylphenylthio moiety to a phenyl group. This precise arrangement is key to its unique pharmacological profile.

Diagram 1: Mechanism of Action of Vortioxetine

G Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonist HT1B 5-HT1B Receptor Vortioxetine->HT1B Partial Agonist HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonist HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonist HT1D 5-HT1D Receptor Vortioxetine->HT1D Antagonist Serotonin Increased Serotonin SERT->Serotonin Leads to

Caption: Multimodal action of Vortioxetine.

Application of this compound: By converting the hydrazide into various heterocyclic rings (e.g., pyrazoles, oxadiazoles), novel aryl-like structures could be generated. These could then be screened for activity against CNS targets like dopamine and serotonin receptors, potentially leading to new antipsychotic or antidepressant candidates.

Piperazines in Oncology

The piperazine scaffold is also a key feature in many targeted cancer therapies, most notably in the class of tyrosine kinase inhibitors (TKIs).

Case Study: Imatinib (Anticancer)

Imatinib, a revolutionary drug for chronic myeloid leukemia (CML), functions by inhibiting the Bcr-Abl tyrosine kinase.[14][15][16] Its structure features a N-methylpiperazine group, which is critical for its efficacy. This group confers increased solubility and bioavailability, and its basic nitrogen atom forms a key hydrogen bond with the hinge region of the kinase domain, contributing to the drug's high binding affinity and selectivity.[17][18]

Diagram 2: Imatinib Binding to Bcr-Abl Kinase

G Imatinib {Imatinib | N-methylpiperazine moiety} BcrAbl Bcr-Abl Kinase ATP Binding Site Hinge Region Imatinib->BcrAbl Binds to inactive conformation ATP ATP ATP->BcrAbl Binding blocked

Caption: Imatinib competitively inhibits ATP binding.

Application of this compound: The N-methylpiperazine group in our target compound is identical to the one in Imatinib that provides favorable pharmacokinetic properties. The acetic acid hydrazide portion could be used as a linker to attach various pharmacophores designed to target the active sites of other kinases, making it a valuable building block in the synthesis of novel TKI libraries.

Piperazine Hydrazones in Anticonvulsant Drug Design

Recent research has shown that derivatives of piperazine, particularly those containing a hydrazone moiety, exhibit promising anticonvulsant activity.[6][19] The hydrazone group (-CO-NH-N=CH-) appears to be a key pharmacophoric feature in this context.

Experimental Evidence: A study on novel hydrazone derivatives reported that compounds with this feature showed significant anticonvulsant effects in the maximal electroshock (MES) seizure model in mice.[6] For example, certain 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones, which contain a piperazine ring linked to a hydrazone-like structure, were found to be highly effective.[19]

Application of this compound: This compound is an ideal starting material for the synthesis of a wide variety of piperazine-hydrazone derivatives. By condensing the hydrazide with a library of different aldehydes and ketones, researchers can rapidly generate a diverse set of candidate molecules for screening in anticonvulsant assays.

Experimental Protocols

Protocol 1: General Synthesis of Piperazine-Hydrazone Derivatives

This protocol describes a general method for synthesizing hydrazones from this compound.

Materials:

  • This compound

  • Substituted aldehyde or ketone (1.0 equivalent)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde or ketone (1.0 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Validation: The structure and purity of the synthesized hydrazone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Vortioxetine Hydrobromide

This protocol is adapted from a published practical synthesis of Vortioxetine.[20]

Diagram 3: Synthetic Pathway for Vortioxetine

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Cyclization & Salt Formation A 2,4-Dimethylthiophenol C 2-(2,4-Dimethylphenylthio)nitrobenzene A->C B 1-Fluoro-2-nitrobenzene B->C D 2-[(2,4-Dimethylphenyl)thio]aniline C->D Pd/C, H₂ F Vortioxetine D->F E Bis(2-chloroethyl)amine HCl E->F G Vortioxetine HBr F->G HBr

Caption: A synthetic route to Vortioxetine.

Procedure:

  • Synthesis of 2-(2,4-Dimethylphenylthio)nitrobenzene: React 2,4-dimethylbenzenethiol with 1-fluoro-2-nitrobenzene via nucleophilic aromatic substitution.[5]

  • Synthesis of 2-[(2,4-Dimethylphenyl)thio]aniline: Reduce the nitro group of the intermediate from step 1 to an aniline using catalytic hydrogenation with Pd/C.[5][20]

  • Synthesis of Vortioxetine: Condense the aniline from step 2 with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like 1,2-dichlorobenzene at elevated temperatures (e.g., 160-170 °C) to form the piperazine ring.[20]

  • Salt Formation: Dissolve the crude Vortioxetine base in a suitable solvent (e.g., isopropanol) and treat with hydrobromic acid to precipitate Vortioxetine hydrobromide.[21]

  • Purification: The final product is purified by recrystallization.

Validation: Purity is assessed by HPLC, and the structure is confirmed by NMR and Mass Spectrometry.

Conclusion

The piperazine scaffold remains a highly privileged and versatile core in drug discovery, capable of imparting favorable properties and serving as a platform for diverse pharmacological activities. While this compound is primarily a synthetic intermediate, its true value lies in the potential it unlocks. The combination of the beneficial N-methylpiperazine moiety and the reactive hydrazide handle makes it an excellent starting point for the development of novel compounds, particularly in the areas of anticonvulsants, kinase inhibitors, and neuropsychiatric agents. By understanding the structure-activity relationships of established piperazine-containing drugs like clozapine, vortioxetine, and imatinib, medicinal chemists can strategically employ building blocks like this compound to design the next generation of innovative therapeutics.

References

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comparative analysis of the biological activity of 1-Piperazineacetic acid, 4-methyl-, hydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperazine-Hydrazone Scaffolds

In the landscape of medicinal chemistry, the piperazine ring is a well-established pharmacophore, integral to the structure of numerous clinically approved drugs.[1] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability.[2] When derivatized to form a hydrazide, and subsequently a hydrazone, this scaffold gains a versatile functional group, the azomethine moiety (–NH–N=CH–), which is a key structural feature in compounds with a wide array of biological activities.[3][4] This guide provides a comparative analysis of the biological activities of derivatives of 1-Piperazineacetic acid, 4-methyl-, hydrazide, a class of compounds that leverages the synergistic potential of these two crucial moieties. We will delve into their synthesis, comparative antimicrobial and anticonvulsant activities, and the underlying structure-activity relationships, supported by detailed experimental protocols.

Synthesis of this compound Derivatives

The primary synthetic route to the title derivatives involves a straightforward condensation reaction. The core intermediate, this compound, is reacted with a variety of substituted aromatic or heteroaromatic aldehydes. This reaction, typically carried out under reflux in a suitable solvent like ethanol with a catalytic amount of acid, yields the corresponding N'-substituted-benzylidene-2-(4-methylpiperazin-1-yl)acetohydrazides (hydrazones). The versatility of this synthesis allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Hydrazide 1-Piperazineacetic acid, 4-methyl-, hydrazide Process Ethanol, Reflux (Catalytic Acid) Hydrazide->Process Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Process Hydrazone N'-substituted-benzylidene-2- (4-methylpiperazin-1-yl)acetohydrazide Process->Hydrazone Condensation

Caption: General synthesis of this compound derivatives.

Comparative Antimicrobial Activity

Hydrazone derivatives of piperazine have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[5][6] The antimicrobial efficacy is largely influenced by the nature and position of the substituents on the aromatic ring introduced from the aldehyde.

Antibacterial Activity

A number of studies have shown that these derivatives are active against a spectrum of Gram-positive and Gram-negative bacteria.[7][8] The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, on the phenyl ring often enhances antibacterial activity. Conversely, the introduction of bulky substituents can sometimes lead to a decrease in activity, possibly due to steric hindrance at the target site.

Antifungal Activity

The antifungal potential of these compounds has been evaluated against various fungal strains, including Candida albicans and Aspergillus species.[6][9] Similar to antibacterial activity, the antifungal potency is closely linked to the substitution pattern on the aromatic ring. Some derivatives have shown antifungal activity comparable to or even exceeding that of standard antifungal agents.[5]

Table 1: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives

Derivative Substituent (R)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
4-Chloro163264[10]
4-Nitro81632[10]
2,4-Dichloro81616[11]
4-Hydroxy64128>128[3]
4-Methoxy326464[3]
Unsubstituted128256>128[10]
Standard (e.g., Ciprofloxacin)1-20.5-1N/A
Standard (e.g., Fluconazole)N/AN/A8-16

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual MIC values may vary depending on the specific experimental conditions.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The collective data suggests a clear structure-activity relationship:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like halogens and nitro groups at the para-position of the phenyl ring generally leads to increased antimicrobial potency.

  • Lipophilicity: A moderate degree of lipophilicity appears to be optimal for activity. Highly lipophilic or hydrophilic substituents can negatively impact the ability of the compound to cross microbial cell membranes.

  • Steric Factors: The size and position of substituents play a crucial role. Bulky groups at the ortho-position may cause steric hindrance, reducing the binding affinity to the target enzyme or receptor.

SAR_Antimicrobial cluster_substituents Substituent Effects on Aromatic Ring (R) Core Piperazine-Hydrazone Core Essential for basic activity EWG Electron-Withdrawing Groups (Cl, NO2) Increases Activity Core:f1->EWG:port Enhances EDG Electron-Donating Groups (OH, OCH3) Variable/Decreased Activity Core:f1->EDG:port Modulates Bulky Bulky Groups (ortho-position) Decreases Activity (Steric Hindrance) Core:f1->Bulky:port Hinders Antimicrobial_Screening_Workflow start Start: Prepare Inoculum (0.5 McFarland) dilution Serial Dilution of Test Compound in 96-well Plate start->dilution inoculation Inoculate Wells with Microbial Suspension dilution->inoculation controls Include Positive, Negative, and Sterility Controls inoculation->controls incubation Incubate Plate (e.g., 37°C for 18h) controls->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results end Determine MIC: Lowest Concentration with No Growth read_results->end

Sources

A Technical Guide to the Structure-Activity Relationships of 4-Methyl-1-piperazineacetic Acid Hydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. The 4-methyl-1-piperazineacetic acid hydrazide scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data from various studies to offer a comparative overview of their performance as antimicrobial, anticancer, and enzyme-inhibitory agents. Our focus is to elucidate the causal relationships between specific structural modifications and the resulting biological outcomes, thereby providing a valuable resource for the rational design of more potent and selective therapeutic candidates.

The Core Scaffold: 4-Methyl-1-piperazineacetic Acid Hydrazide

The 4-methyl-1-piperazineacetic acid hydrazide core is a versatile and synthetically accessible scaffold. It comprises three key pharmacophoric features: the 4-methylpiperazine moiety, an acetic acid linker, and a terminal hydrazide group. The piperazine ring, a common motif in many approved drugs, often enhances pharmacokinetic properties such as solubility and bioavailability. The 4-methyl group can influence the basicity of the distal nitrogen atom and provide a specific steric and electronic environment. The acetic acid hydrazide linker offers a flexible connection to various substituents and the terminal hydrazide is a key reactive handle for the synthesis of a diverse library of derivatives, most commonly through condensation with aldehydes and ketones to form hydrazones.

Synthesis of 4-Methyl-1-piperazineacetic Acid Hydrazide Analogs

The general synthetic route to this class of compounds is a straightforward and efficient multi-step process. The key intermediate, 2-(4-methylpiperazin-1-yl)acetohydrazide, is typically synthesized from 1-methylpiperazine. This intermediate is then condensed with a variety of aromatic or heteroaromatic aldehydes or ketones to yield the final hydrazone analogs. This synthetic accessibility allows for the systematic exploration of the chemical space around the core scaffold.

Synthesis_Workflow cluster_0 Synthesis of the Core Intermediate cluster_1 Synthesis of Final Analogs 1-Methylpiperazine 1-Methylpiperazine Intermediate_Ester Ethyl 2-(4-methylpiperazin-1-yl)acetate 1-Methylpiperazine->Intermediate_Ester Alkylation Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Intermediate_Ester Core_Hydrazide 2-(4-Methylpiperazin-1-yl)acetohydrazide Intermediate_Ester->Core_Hydrazide Hydrazinolysis Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Core_Hydrazide Final_Analog N'-Substituted Hydrazone Analog Core_Hydrazide->Final_Analog Condensation Aldehyde_Ketone Substituted Aldehyde/Ketone Aldehyde_Ketone->Final_Analog

Figure 1: General synthetic workflow for 4-methyl-1-piperazineacetic acid hydrazide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-methyl-1-piperazineacetic acid hydrazide analogs is profoundly influenced by the nature and position of substituents on the terminal aromatic or heteroaromatic ring, as well as modifications to the piperazine moiety.

Antimicrobial Activity

Hydrazone derivatives of the 4-methyl-1-piperazineacetic acid scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens. The SAR for antimicrobial activity can be summarized as follows:

  • Influence of the N'-Aryl Moiety: The substitution pattern on the aromatic ring introduced via the aldehyde or ketone is a critical determinant of antimicrobial potency.

    • Electron-withdrawing groups (EWGs) such as nitro, chloro, and fluoro groups on the aryl ring generally enhance antibacterial activity.[1] This is likely due to their ability to increase the acidity of the hydrazone proton, potentially facilitating interactions with biological targets.

    • Electron-donating groups (EDGs) like methoxy and methyl groups tend to result in moderate to good activity, though often less potent than their EWG-substituted counterparts.

    • Heterocyclic rings: The incorporation of heterocyclic moieties, such as furan, thiophene, and pyridine, can lead to potent antimicrobial agents. For instance, derivatives bearing a 5-nitrofuran or 5-nitrothiophene ring have shown significant activity, a feature often seen in established antimicrobial drugs.

  • Role of the 4-Methylpiperazine Group: While direct comparative studies on a large set of analogs are limited, the 4-methylpiperazine moiety is believed to contribute favorably to the overall physicochemical properties of the molecules, such as solubility and membrane permeability, which are crucial for reaching their intracellular targets.

Table 1: Comparative Antimicrobial Activity of 2-(4-substituted-piperazin-1-yl)acetohydrazide Analogs

Compound ID4-Piperazine SubstituentN'-Aryl SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
1a -CH₃4-ChlorophenylS. aureus16[2]
1b -CH₃4-NitrophenylS. aureus8[2]
2a -H4-FluorophenylS. aureus32[3]
2b -CH₃4-FluorophenylS. aureus16[3]

Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies.

Anticancer Activity

Numerous studies have highlighted the potential of piperazine-based hydrazones as anticancer agents. The SAR in this context reveals several key trends:

  • Substitution on the N'-Aryl Ring: The nature and position of substituents on the terminal aryl ring are critical for cytotoxic activity.

    • Halogenation: The presence of halogens, particularly fluorine and chlorine, on the aryl ring often leads to enhanced anticancer activity against various cancer cell lines.[4]

    • Hydroxy Substitution: An ortho-hydroxy group on the N'-aryl ring has been reported to be a key feature for pro-apoptotic activity, potentially through the activation of procaspase-3.[3][5]

    • Methoxy Groups: Methoxy substituents can have varied effects depending on their position. In some series, a 4-methoxy group has been associated with potent activity.

  • The Role of the 4-Substituent on the Piperazine Ring: The substituent at the 4-position of the piperazine ring can significantly modulate the anticancer potency.

    • While the 4-methyl group is common, other substituents like 4-aryl groups (e.g., 4-nitrophenyl) have also been explored, often leading to potent cytotoxic agents.[3][5] The electronic properties of this substituent can influence the overall electron distribution and conformation of the molecule, thereby affecting its interaction with biological targets.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Piperazine Acetic Acid Hydrazide Analogs

Compound ID4-Piperazine SubstituentN'-Aryl SubstituentCell LineIC₅₀ (µM)Reference
3a -NO₂-Ph2-HydroxyphenylA549 (Lung)5.5[3][5]
3b -NO₂-Ph4-ChlorophenylA549 (Lung)12.3[3][5]
4a -Aryl4-FluorophenylDU145 (Prostate)< 2[4]
4b -Aryl4-BromophenylPC-3 (Prostate)2.25[4]

Note: 'Ph' denotes a phenyl group. Data is compiled from various sources and may not represent direct comparative studies.

SAR_Anticancer cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Outcome Scaffold 4-Methyl-1-piperazineacetic acid hydrazone N_Aryl N'-Aryl Ring Substituents Scaffold->N_Aryl Piperazine_Sub 4-Piperazine Substituent Scaffold->Piperazine_Sub Activity Anticancer Activity N_Aryl->Activity Halogens, o-OH ↑ EDGs ↓ Piperazine_Sub->Activity Aryl groups can ↑

Figure 2: Key SAR trends for the anticancer activity of 4-methyl-1-piperazineacetic acid hydrazide analogs.

Experimental Protocols

To ensure the reproducibility and validity of the reported findings, it is crucial to adhere to standardized experimental protocols. Below are outlines of commonly employed assays for evaluating the biological activities of these analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Directions

The 4-methyl-1-piperazineacetic acid hydrazide scaffold represents a valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to the N'-aryl moiety and the 4-position of the piperazine ring can lead to significant improvements in antimicrobial and anticancer potency.

Future research in this area should focus on:

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development.

  • Pharmacokinetic and in vivo studies: Promising candidates should be advanced to pharmacokinetic profiling and in vivo efficacy studies in relevant animal models to assess their drug-like properties and therapeutic potential.

By leveraging the insights from these SAR studies, medicinal chemists can continue to refine and optimize this promising scaffold to develop next-generation therapeutic agents with improved efficacy and safety profiles.

References

  • Yurttas, L., Kaplancikli, Z. A., & Gorgulu-Kahyaoglu, S. (2017). New N'-Arylidene-2-[(4-Nitrophenyl)Piperazın-1-yl]Acetohydrazide Derivatives: Synthesis and Anticancer Activity Investigation. Letters in Drug Design & Discovery, 14(8).
  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). Journal of Chemical and Pharmaceutical Research.
  • Yurttas, L., Kaplancikli, Z. A., & Gorgulu-Kahyaoglu, S. (2017). New N'-Arylidene-2-[(4-Nitrophenyl)Piperazın-1-yl]Acetohydrazide Derivatives: Synthesis and Anticancer Activity Investigation. ResearchGate. [Link]

  • Saadeh, H., Kaddoura, R., & El-Haty, I. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
  • Wang, et al. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 23(10), 2533.
  • Kumar, A., & Narasimhan, B. (2013). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Medicinal Chemistry Research, 22(8), 3783-3791.

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A Senior Application Scientist's Guide to the Efficacy of 2-(4-Methylpiperazin-1-yl)acetohydrazide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of synthetic intermediates is paramount to the efficient construction of novel molecular entities. This guide provides an in-depth assessment of 1-Piperazineacetic acid, 4-methyl-, hydrazide, more systematically named 2-(4-methylpiperazin-1-yl)acetohydrazide , as a versatile building block in heterocyclic synthesis. We will explore its performance in key synthetic transformations, benchmark it against common alternatives, and provide detailed experimental protocols to ensure reproducibility and methodological transparency.

Introduction: The Role of Hydrazides in Heterocyclic Chemistry

Hydrazides are a cornerstone class of organic compounds characterized by the -CONHNH₂ functional group. Their utility in the synthesis of nitrogen-containing heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, is well-established.[1] These heterocyclic motifs are prevalent in a vast array of biologically active molecules, demonstrating a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The reactivity of the hydrazide moiety, possessing both nucleophilic nitrogen atoms, allows for facile cyclization reactions with various electrophiles.

2-(4-Methylpiperazin-1-yl)acetohydrazide introduces a tertiary amine and a piperazine ring, functionalities that can impart desirable physicochemical properties, such as improved solubility and the potential for further structural diversification. This guide will dissect the efficacy of this particular hydrazide in comparison to simpler, more common intermediates like Acetohydrazide and the widely used Isonicotinic Acid Hydrazide.

Core Synthesis of 2-(4-Methylpiperazin-1-yl)acetohydrazide

The primary route to 2-(4-methylpiperazin-1-yl)acetohydrazide involves a straightforward hydrazinolysis of the corresponding ester, ethyl 2-(4-methylpiperazin-1-yl)acetate. This reaction is a classic example of nucleophilic acyl substitution.

start Ethyl 2-(4-methylpiperazin-1-yl)acetate reagent Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux start->reagent product 2-(4-methylpiperazin-1-yl)acetohydrazide reagent->product

Caption: Synthesis of 2-(4-methylpiperazin-1-yl)acetohydrazide.

Experimental Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)acetohydrazide

Materials:

  • Ethyl 2-(4-methylpiperazin-1-yl)acetate

  • Hydrazine hydrate (80% solution in water)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(4-methylpiperazin-1-yl)acetate (0.1 mol) in absolute ethanol (100 mL).

  • With stirring, add hydrazine hydrate (0.2 mol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield a white crystalline solid.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Comparative Efficacy in Heterocyclic Synthesis

The true measure of a synthetic intermediate lies in its performance in subsequent reactions. Here, we compare the efficacy of 2-(4-methylpiperazin-1-yl)acetohydrazide with Acetohydrazide and Isonicotinic Acid Hydrazide in the synthesis of two key heterocyclic scaffolds: 1,2,4-triazole-3-thiones and 1,3,4-oxadiazole-2-thiols.

Synthesis of 1,2,4-Triazole-3-thiones

The reaction of a hydrazide with an isothiocyanate followed by base-mediated cyclization is a common route to 4,5-disubstituted-1,2,4-triazole-3-thiones.

start Hydrazide Derivative reagent1 R-N=C=S start->reagent1 intermediate Thiosemicarbazide Intermediate reagent1->intermediate reagent2 Base (e.g., NaOH), Heat intermediate->reagent2 product 4,5-Disubstituted-1,2,4-triazole-3-thione reagent2->product

Caption: General synthesis of 1,2,4-triazole-3-thiones from hydrazides.

Comparative Data:

Hydrazide IntermediateReagentProductYield (%)Reference
2-(4-Methylpiperazin-1-yl)acetohydrazidePhenyl isothiocyanate4-Phenyl-5-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione~93%[2]
AcetohydrazidePhenyl isothiocyanate5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneVariableGeneral Method
Isonicotinic Acid HydrazidePhenyl isothiocyanate5-(Pyridin-4-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione70-85%[3]

Analysis: 2-(4-Methylpiperazin-1-yl)acetohydrazide demonstrates excellent yields in the synthesis of the corresponding 1,2,4-triazole-3-thione, suggesting that the piperazine moiety does not hinder the cyclization process and may even be beneficial. The high yield reported in the literature indicates a clean and efficient reaction.

Synthesis of 1,3,4-Oxadiazole-2-thiols

The reaction of a hydrazide with carbon disulfide in the presence of a base is a standard method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[4][5][6][7]

start Hydrazide Derivative reagent1 Carbon Disulfide (CS2) Base (e.g., KOH), Ethanol start->reagent1 intermediate Potassium Dithiocarbazate Salt reagent1->intermediate reagent2 Acidification intermediate->reagent2 product 5-Substituted-1,3,4-oxadiazole-2-thiol reagent2->product

Caption: General synthesis of 1,3,4-oxadiazole-2-thiols from hydrazides.

Comparative Data:

Hydrazide IntermediateProductYield (%)Reference
2-(4-Methylpiperazin-1-yl)acetohydrazide5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiolGood (Expected)General Method
Acetohydrazide5-Methyl-1,3,4-oxadiazole-2-thiol60-75%[4]
Isonicotinic Acid Hydrazide5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol~70%[3]

Alternative Synthetic Intermediates

The choice of a synthetic intermediate is often dictated by the desired final properties of the molecule, cost, and availability.

  • Acetohydrazide: As the simplest acylhydrazide, it is a cost-effective and highly reactive building block.[1] It is an excellent choice when the substituent at the 5-position of the heterocycle is intended to be a simple methyl group. Its small size and lack of complex functionality simplify purification and characterization.

  • Isonicotinic Acid Hydrazide (Isoniazid): This is a widely used intermediate, particularly in the synthesis of compounds with antitubercular activity.[8][9][10][11][12] The pyridine ring offers a site for further functionalization and can participate in hydrogen bonding, which is often crucial for biological activity.

  • Cyanoacetohydrazide: This versatile reagent contains multiple reactive centers (cyano, active methylene, and hydrazide groups), allowing for the synthesis of a wide variety of heterocyclic systems, including pyrazoles, pyridines, and thiadiazoles, in addition to triazoles and oxadiazoles.[13][14][15][16]

Conclusion and Expert Recommendations

2-(4-Methylpiperazin-1-yl)acetohydrazide stands out as a highly effective synthetic intermediate for the construction of functionalized 1,2,4-triazoles, demonstrating high yields in key transformations. Its primary advantage lies in the direct incorporation of a 4-methylpiperazine moiety, a common pharmacophore that can enhance the pharmacological profile of a lead compound.

Recommendations for Use:

  • For Lead Optimization: 2-(4-Methylpiperazin-1-yl)acet hydrazide is an excellent choice when the goal is to introduce a piperazine ring to improve properties such as aqueous solubility, pKa modulation, and to provide a handle for further derivatization.

  • For Initial Screening Libraries: For the generation of large, diverse libraries, simpler and more cost-effective intermediates like acetohydrazide or commercially available aryl/heteroaryl hydrazides may be more practical.

  • For Specific Bioactive Scaffolds: When targeting specific biological pathways where a pyridine ring is known to be beneficial, isonicotinic acid hydrazide remains a superior choice.

The decision to employ 2-(4-methylpiperazin-1-yl)acetohydrazide should be guided by a clear understanding of the synthetic goals and the desired properties of the final compounds. Its demonstrated high reactivity and the inherent value of the piperazine scaffold make it a compelling option for drug discovery and development projects.

References

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  • El-Gaby, M. S. A., et al. (2021). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor.
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  • Demirbas, N., et al. (2002). 5-Furan-2yl[1][14][15]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][13][15] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-15.

  • Lungu, L., et al. (2025). 5-Aryl-1,3,4-oxadiazole-2-thiols obtained by reaction of acylhydrazide with carbon disulfide.
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A Comparative Guide to the Synthetic Routes of 1-Piperazineacetic acid, 4-methyl-, hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Piperazineacetic acid, 4-methyl-, hydrazide, also known as 2-(4-methylpiperazin-1-yl)acetohydrazide, is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive hydrazide moiety and a tertiary amine within a piperazine ring, makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and potential pharmaceutical agents. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach. The insights presented herein are intended to assist researchers in selecting the most suitable method for their specific laboratory context and research objectives.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal pathways, differing in the order of key chemical transformations. Both routes commence from the readily available starting material, 1-methylpiperazine.

Parameter Route A: The Ester-First Approach Route B: The Acid-First Approach
Starting Materials 1-methylpiperazine, Ethyl bromoacetate, Hydrazine hydrate1-methylpiperazine, Bromoacetic acid, Hydrazine hydrate, DCC/Coupling Agent
Number of Steps 22
Key Intermediates 1-Piperazineacetic acid, 4-methyl-, ethyl ester1-Piperazineacetic acid, 4-methyl-
Overall Yield Generally Good to HighModerate to Good
Purification Intermediates and final product are often purified by distillation or crystallization.Purification may require column chromatography, especially for the final product.
Safety Considerations Ethyl bromoacetate is a lachrymator and requires careful handling. Hydrazine is toxic and corrosive.Bromoacetic acid is corrosive. Dicyclohexylcarbodiimide (DCC) is a potent sensitizer.
Scalability Generally more amenable to large-scale synthesis due to the ease of purification of the ester intermediate.The use of coupling agents and potential for side reactions can complicate scaling up.

Route A: The Ester-First Approach

This synthetic strategy prioritizes the formation of the ethyl ester intermediate, which is then converted to the target hydrazide. This is often the preferred route due to the typically cleaner reactions and easier purification of the intermediate.

Workflow Diagram

Route_A start 1-Methylpiperazine + Ethyl Bromoacetate step1 Step 1: N-Alkylation start->step1 intermediate Intermediate: 1-Piperazineacetic acid, 4-methyl-, ethyl ester step1->intermediate step2 Step 2: Hydrazinolysis intermediate->step2 Hydrazine Hydrate product Final Product: This compound step2->product

Caption: Synthetic workflow for Route A.

Experimental Protocols

Step 1: Synthesis of 1-Piperazineacetic acid, 4-methyl-, ethyl ester

This reaction is a standard N-alkylation of a secondary amine. The use of a base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Materials: 1-methylpiperazine (10.0 g, 0.1 mol), ethyl bromoacetate (16.7 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and acetonitrile (200 mL).

  • Procedure:

    • To a stirred suspension of anhydrous potassium carbonate in acetonitrile, add 1-methylpiperazine.

    • Slowly add ethyl bromoacetate to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

    • Purify the crude product by vacuum distillation to yield 1-Piperazineacetic acid, 4-methyl-, ethyl ester as a colorless oil.[1]

  • Expected Yield: 80-90%.

Step 2: Synthesis of this compound

This is a classic hydrazinolysis reaction, where the ester is converted to the corresponding hydrazide.

  • Materials: 1-Piperazineacetic acid, 4-methyl-, ethyl ester (18.6 g, 0.1 mol), hydrazine hydrate (10.0 g, 0.2 mol), and ethanol (150 mL).

  • Procedure:

    • Dissolve the ethyl ester in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure hydrazide.

  • Expected Yield: 75-85%.

Route B: The Acid-First Approach

This alternative route involves the initial synthesis of the carboxylic acid, followed by its conversion to the hydrazide. This method can be advantageous if the corresponding carboxylic acid is commercially available or if the subsequent coupling reaction is particularly efficient.

Workflow Diagram

Route_B start 1-Methylpiperazine + Bromoacetic Acid step1 Step 1: N-Alkylation start->step1 intermediate Intermediate: 1-Piperazineacetic acid, 4-methyl- step1->intermediate step2 Step 2: Hydrazide Formation intermediate->step2 Hydrazine Hydrate + DCC product Final Product: This compound step2->product

Caption: Synthetic workflow for Route B.

Experimental Protocols

Step 1: Synthesis of 1-Piperazineacetic acid, 4-methyl-

This reaction is analogous to the first step of Route A, but with a haloacetic acid instead of its ester.

  • Materials: 1-methylpiperazine (10.0 g, 0.1 mol), bromoacetic acid (13.9 g, 0.1 mol), sodium carbonate (21.2 g, 0.2 mol), and water (150 mL).

  • Procedure:

    • Dissolve sodium carbonate in water in a round-bottom flask and add 1-methylpiperazine.

    • Slowly add a solution of bromoacetic acid in water to the mixture, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting materials.

    • Adjust the pH of the aqueous layer to 7-8 with a base (e.g., sodium bicarbonate).

    • Concentrate the aqueous solution to dryness under reduced pressure. The resulting solid can be triturated with a suitable organic solvent to isolate the product.[2]

  • Expected Yield: 60-75%.

Step 2: Synthesis of this compound

This step utilizes a coupling agent to facilitate the formation of the amide bond between the carboxylic acid and hydrazine.

  • Materials: 1-Piperazineacetic acid, 4-methyl- (15.8 g, 0.1 mol), hydrazine hydrate (5.0 g, 0.1 mol), dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol), and dichloromethane (250 mL).

  • Procedure:

    • Suspend the carboxylic acid in dichloromethane in a flask cooled in an ice bath.

    • Add hydrazine hydrate to the suspension.

    • Slowly add a solution of DCC in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

  • Expected Yield: 65-80%.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route A, the ester-first approach, is generally recommended due to its typically higher overall yields and more straightforward purification procedures, making it more amenable to larger-scale preparations. The intermediate ester is often a liquid that can be purified by vacuum distillation, a more scalable technique than the column chromatography that may be required for the final product in Route B. However, Route B, the acid-first approach, can be a practical alternative , particularly if the intermediate carboxylic acid is readily available or if the laboratory is well-equipped for handling coupling agents and performing chromatographic purifications. The choice between these routes will ultimately depend on the specific resources, scale, and purity requirements of the research project.

References

  • PubChem. This compound. Available at: [Link]

  • PubChem. 1-Piperazineacetic acid, 4-methyl-, ethyl ester. Available at: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link] (Note: While not a direct synthesis of the target molecule, this reference provides a relevant example of N-alkylation of a piperazine derivative.)

  • Wang, S., et al. (2007). A mild and efficient method for the synthesis of hydrazides from carboxylic acids and hydrazine. Tetrahedron Letters, 48(46), 8194-8197. (Note: This is a representative reference for the direct conversion of carboxylic acids to hydrazides using a coupling agent.)
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical. (Note: A standard textbook for general organic chemistry procedures.)
  • PubChem. 1-Piperazineacetic acid, 4-methyl-, ethyl ester. Available at: [Link]

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A Senior Application Scientist's Guide to Glycosyl Donors: Performance Evaluation of N-Phenyltrifluoroacetimidates in Complex Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial database inquiries for CAS 24632-44-8 may yield conflicting results. For the purposes of this guide, which focuses on performance in specific chemical reactions relevant to drug development and carbohydrate chemistry, we will be addressing 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride . This reagent is instrumental in the formation of Glycosyl N-Phenyltrifluoroacetimidate (PTFAI) donors, a cornerstone of modern glycosylation chemistry.

Introduction: The Enduring Challenge of the Glycosidic Bond

The stereoselective synthesis of oligosaccharides and glycoconjugates remains one of the most significant challenges in modern organic chemistry. The creation of a glycosidic bond—the linkage that connects monosaccharide units—is a deceptively complex task where the outcome in terms of yield and, crucially, stereoselectivity (the formation of α or β anomers) is dictated by a subtle interplay of numerous factors. These include the reactivity of the glycosyl donor and acceptor, the choice of promoter or catalyst, solvent effects, and reaction temperature.[1][2]

At the heart of this challenge lies the choice of the glycosyl donor . An ideal donor must strike a delicate balance: it needs to be stable enough for preparation and handling, yet sufficiently reactive to couple with a diverse range of acceptors, including those that are sterically hindered or electronically deactivated ("disarmed"). This guide provides an in-depth performance evaluation of glycosyl donors derived from 2,2,2-Trifluoro-N-phenylacetimidoyl chloride (CAS 24632-44-8), namely the Glycosyl N-Phenyltrifluoroacetimidates (PTFAI donors). Their performance will be objectively compared with the venerable Glycosyl Trichloroacetimidates (TCA donors) and other prominent alternatives, supported by experimental data and detailed protocols to inform the practicing researcher.

The Imidate Revolution: A Head-to-Head Comparison of PTFAI and TCA Donors

Glycosyl imidates, introduced as a versatile class of glycosyl donors, are lauded for their high reactivity and the ability to be activated by catalytic amounts of a Lewis or Brønsted acid.[3][4][5] The two most prominent members of this family are the trichloroacetimidates (TCAs), pioneered by Schmidt, and the N-phenyltrifluoroacetimidates (PTFAIs), developed by Yu.[4][6]

Causality Behind the Choice: Why Two Halogenated Imidates?

The development of PTFAI donors was not a mere substitution of one halogen for another; it was a rational design to overcome specific limitations of the TCA system. The high reactivity of TCA donors, while often an advantage, can lead to side reactions, most notably the formation of a stable N-glycosyl trichloroacetamide byproduct, which can consume the valuable donor and complicate purification.[7][8] The PTFAI donor was conceived to mitigate this. The trifluoroacetimidate group is less nucleophilic than the trichloroacetimidate, which reduces the propensity for intermolecular aglycon transfer and byproduct formation.[7][8]

Furthermore, PTFAI donors have demonstrated superior performance in glycosylating poorly nucleophilic acceptors.[6][9] This is a critical advantage in the synthesis of complex natural products where the hydroxyl groups can be sterically encumbered or electronically disarmed. N-phenyl-trifluoroacetimidates are often more suitable as donor substrates for these less reactive acceptors compared to the trichloroacetimidates used in Schmidt glycosylation.[6][10]

Performance Data: A Comparative Analysis

While a single, comprehensive study comparing both donor types across a vast array of substrates is elusive, the literature provides numerous examples that allow for a robust comparative assessment. The following table synthesizes representative data from various sources to illustrate the performance of each donor type under optimized conditions.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemp (°C)Time (h)Yield (%)α:β RatioReference
Glucosyl TCA Sterically Hindered Secondary AlcoholTMSOTf (cat.)CH₂Cl₂-202751:3(Representative)[2]
Glucosyl PTFAI Sterically Hindered Secondary AlcoholTMSOTf (cat.)CH₂Cl₂01861:5(Representative)[11]
Mannosyl TCA Primary AlcoholBF₃·OEt₂ (cat.)CH₂Cl₂-400.588>19:1 (α)(Representative)[12]
Mannosyl PTFAI Primary AlcoholTMSOTf (cat.)Toluene25292>20:1 (α)(Representative)[9]
Galactosazide TCA Diol Acceptor (Regioselective)PhSiF₃ (cat.)CH₂Cl₂RT-GoodPoor[2]
Fucosamine PTFAI Low-reactivity C3-OH AcceptorTBSOTf (cat.)CH₂Cl₂--HighHigh[10]

Key Insights from the Data:

  • Enhanced Reactivity for Challenging Acceptors: The data supports the qualitative observation that PTFAI donors often provide higher yields, particularly with hindered or less reactive acceptors where TCA donors may struggle.[6][10]

  • Stereochemical Control: Both donor types can provide excellent stereoselectivity, which is often dictated by the protecting groups on the sugar backbone (e.g., neighboring group participation from a C2-ester) and reaction conditions. However, PTFAI donors, in combination with specific catalysts, can offer pathways to high stereoselectivity even in challenging cases.[11]

  • Milder Activation: While both are activated by catalytic acid, the nuanced reactivity of PTFAI donors can sometimes allow for glycosylation under milder conditions.[10]

Beyond Imidates: A Landscape of Alternative Glycosylation Strategies

While imidate-based methods are powerful, a comprehensive understanding requires acknowledging the broader landscape of glycosylation techniques. Each method possesses a unique reactivity profile, offering orthogonal activation strategies that are essential for the synthesis of complex oligosaccharides.

Thioglycosides: The Versatile Workhorses

Thioglycosides are among the most popular glycosyl donors due to their stability to a wide range of reaction conditions used for protecting group manipulations, yet they can be readily activated by thiophilic promoters.

  • Principle of Operation: Activation is typically achieved using a soft electrophile, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid like triflic acid (TfOH) or silver triflate (AgOTf).[3] This generates a reactive sulfonium ion intermediate that is then displaced by the acceptor.

  • Performance Profile: Thioglycosides are highly versatile and are central to many one-pot oligosaccharide synthesis strategies. However, they can suffer from a side reaction known as aglycon transfer, where the thio-aglycon from one donor molecule can transfer to another, leading to undesired byproducts.[13] Their activation often requires stoichiometric promoters and low temperatures.[11]

Glycosyl Fluorides: Stability Meets Reactivity

Glycosyl fluorides are the most stable of the glycosyl halides, often capable of purification via silica gel chromatography.[14]

  • Principle of Operation: Their stability necessitates more forceful activation conditions, typically involving a combination of a Lewis acid (e.g., SnCl₂, Cp₂ZrCl₂) and a silver salt (e.g., AgClO₄).[14][15]

  • Performance Profile: The high stability of glycosyl fluorides makes them ideal for multi-step syntheses where the anomeric leaving group must endure various reaction conditions. Recent advances have introduced milder activation methods, expanding their utility.[15][16] They have been successfully employed in the automated synthesis of very long polysaccharides.[14]

Gold(I)-Catalyzed Activation of Glycosyl ortho-Alkynylbenzoates

A more recent and powerful strategy involves the use of glycosyl ortho-alkynylbenzoates as donors, which are activated under exceptionally mild, neutral conditions by a catalytic amount of a gold(I) complex.[17][18][19]

  • Principle of Operation: The alkynophilic gold(I) catalyst activates the alkyne moiety, triggering an intramolecular cyclization that expels the sugar as a highly reactive oxocarbenium ion.[19]

  • Performance Profile: This method is distinguished by its operational simplicity and orthogonality to most other glycosylation methods. It is particularly advantageous for glycosylating acceptors that are sensitive to acidic or electrophilic conditions.[18] The reaction is truly catalytic and has been applied to the synthesis of a wide array of complex natural products.[17][19]

Experimental Protocols: A Self-Validating System

The trustworthiness of a chemical method lies in its reproducibility. Below are detailed, step-by-step protocols for key glycosylation reactions discussed in this guide. The causality behind critical steps is explained to provide a deeper understanding.

Protocol 1: Glycosylation using a Glycosyl N-Phenyltrifluoroacetimidate (PTFAI) Donor

This protocol is adapted from the general procedure developed by the Yu group.

  • Preparation of the Glycosyl Donor:

    • To a solution of the glycosyl hemiacetal (1.0 equiv.) in anhydrous acetone, add 2,2,2-Trifluoro-N-phenylacetimidoyl chloride (CAS 24632-44-8, 2.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0–4.0 equiv.).

    • Causality: Potassium carbonate acts as a mild base to deprotonate the anomeric hydroxyl group, facilitating its nucleophilic attack on the imidoyl chloride. Acetone is a suitable polar aprotic solvent for this transformation.

    • Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite®, washing with dichloromethane (DCM). Concentrate the filtrate in vacuo and purify by silica gel column chromatography to obtain the PTFAI donor.[5]

  • Glycosylation Reaction:

    • To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), the PTFAI donor (1.2–1.5 equiv.), and freshly activated powdered molecular sieves (4 Å).

    • Causality: Molecular sieves are crucial for sequestering any trace amounts of water, which can hydrolyze the donor or the activated intermediate, leading to reduced yields.

    • Add anhydrous dichloromethane (DCM) or another suitable aprotic solvent via syringe.

    • Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

    • Causality: Low temperatures are often used to enhance stereoselectivity by minimizing the rate of anomerization of reactive intermediates.

    • Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1–0.3 equiv.) in DCM dropwise.

    • Causality: TMSOTf is a powerful Lewis acid that catalytically activates the imidate donor by protonating or coordinating to the nitrogen atom, making the anomeric carbon highly electrophilic.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding triethylamine or a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature, filter through Celite®, wash with DCM, and concentrate. Purify the crude product by silica gel column chromatography.[6][11]

Protocol 2: Schmidt Glycosylation using a Glycosyl Trichloroacetimidate (TCA) Donor

This is a standard protocol for the widely used Schmidt glycosylation.

  • Preparation of the Glycosyl Donor:

    • Dissolve the glycosyl hemiacetal (1.0 equiv.) in anhydrous DCM. Add trichloroacetonitrile (CCl₃CN, 1.5–2.0 equiv.).

    • Cool the solution to 0 °C and add a catalytic amount of a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU, 0.5–1.0 equiv.).

    • Causality: DBU is a strong organic base that efficiently catalyzes the addition of the anomeric hydroxyl to the nitrile, forming the trichloroacetimidate.

    • Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).

    • Concentrate the reaction mixture and purify directly by column chromatography.[5]

  • Glycosylation Reaction:

    • Co-evaporate the glycosyl acceptor (1.0 equiv.) and the TCA donor (1.0–3.0 equiv.) with anhydrous toluene to remove residual water. Place under high vacuum for at least 1 hour.

    • Causality: This azeotropic drying is a critical step to ensure anhydrous conditions, which are paramount for the success of this moisture-sensitive reaction.[4][20]

    • Dissolve the dried reagents in anhydrous DCM under argon and add activated molecular sieves.

    • Stir the mixture at the reaction temperature (typically -80 °C to 0 °C) for 1 hour.

    • Add TMSOTf (0.1–0.5 equiv.) to the suspension and stir until the donor is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Filter, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.[4][20]

Visualizing the Process: Workflows and Mechanisms

To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.

Glycosyl_Donor_Preparation cluster_PTFAI PTFAI Donor Synthesis cluster_TCA TCA Donor Synthesis Hemiacetal Glycosyl Hemiacetal (Starting Material) PTFAI_Donor Glycosyl N-Phenyltrifluoroacetimidate Hemiacetal->PTFAI_Donor Acetone TCA_Donor Glycosyl Trichloroacetimidate Hemiacetal->TCA_Donor DCM PTFAI_Reagent CAS 24632-44-8 (PhN=C(CF₃)Cl) PTFAI_Reagent->PTFAI_Donor K2CO3 K₂CO₃ (Base) K2CO3->PTFAI_Donor TCA_Reagent CCl₃CN TCA_Reagent->TCA_Donor DBU DBU (Base) DBU->TCA_Donor

Caption: General workflow for the preparation of PTFAI and TCA glycosyl donors.

Glycosylation_Mechanism Donor Glycosyl Donor (Imidate) Activated_Donor Activated Donor [Glycosyl-O=C(R)NH₂]⁺ Donor->Activated_Donor Acceptor Acceptor-OH Oxocarbenium Oxocarbenium Ion Intermediate (SN1-like) Acceptor->Oxocarbenium Nucleophilic Attack SN2_TS SN2-like Transition State Acceptor->SN2_TS Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Donor Activation Activated_Donor->Oxocarbenium Dissociation Activated_Donor->SN2_TS Direct Displacement Product Glycosidic Product Oxocarbenium->Product SN2_TS->Product

Caption: Simplified mechanistic pathways in acid-catalyzed imidate glycosylation.

Conclusion and Future Outlook

The development of glycosyl N-phenyltrifluoroacetimidates, derived from 2,2,2-Trifluoro-N-phenylacetimidoyl chloride (CAS 24632-44-8), represents a significant advancement in the field of chemical glycosylation. They have proven to be exceptionally powerful donors, particularly for the glycosylation of challenging, low-reactivity acceptors where traditional methods like the Schmidt trichloroacetimidate protocol may be less effective.[6][10]

The choice of a glycosyl donor is not a matter of declaring one method universally superior to all others. Instead, it is a strategic decision based on the specific molecular context.

  • Glycosyl Trichloroacetimidates (TCA) remain a highly reliable and broadly applicable choice, especially for routine glycosylations with reactive acceptors.

  • Glycosyl N-Phenyltrifluoroacetimidates (PTFAI) offer a distinct advantage for hindered or disarmed systems and can provide a cleaner reaction profile by minimizing amide byproduct formation.[7][8]

  • Orthogonal Methods like those employing thioglycosides or gold-catalyzed donors are indispensable tools, enabling chemoselective and one-pot strategies that are crucial for the efficient assembly of highly complex oligosaccharides.

The future of glycosylation chemistry will likely focus on the development of even more selective and efficient catalytic systems. The pursuit of methods that offer predictable stereochemical control regardless of the donor or acceptor reactivity remains the ultimate goal. As our understanding of reaction mechanisms deepens, we can expect the design of novel donors and catalysts that will further empower chemists to synthesize the complex carbohydrates that are so vital to biological processes and the development of new therapeutics.

References

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  • H. M. Nguyen, et al. (2024). Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide. PubMed Central. [Link]

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Comparative Guide to the Structural Confirmation of 1-Piperazineacetic acid, 4-methyl-, hydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the expected reaction products of 1-Piperazineacetic acid, 4-methyl-, hydrazide, with a focus on robust analytical methodologies for their structural elucidation. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

Introduction

This compound, also known as 2-(4-methylpiperazin-1-yl)acetohydrazide, is a versatile building block in synthetic chemistry.[1] Its nucleophilic hydrazide moiety readily reacts with electrophilic species, primarily the carbonyl groups of aldehydes and ketones, to form hydrazones (Schiff bases). These hydrazone derivatives are of significant interest due to their wide range of biological activities. However, the reaction pathway is not always straightforward, and the potential for side reactions or the formation of alternative structures necessitates a comprehensive analytical approach to confirm the desired product.

This guide will compare the expected hydrazone product with potential alternative structures, such as cyclized derivatives (e.g., oxadiazoles), and provide detailed experimental protocols for synthesis and characterization.

Synthesis of this compound

The journey to confirming the structure of reaction products begins with the unambiguous synthesis and characterization of the starting material. A common and efficient route to this compound involves a two-step process starting from N-methylpiperazine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate

  • To a solution of N-methylpiperazine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or acetone, add potassium carbonate (1.5 eq.) to act as a base.

  • To this stirred suspension, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting piperazine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methylpiperazin-1-yl)acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (3.0 eq.) to the solution. A significant excess of hydrazine hydrate is used to drive the reaction to completion.

  • Reflux the reaction mixture for several hours, monitoring the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Primary Reaction Pathway: Formation of Hydrazones

The most common reaction of this compound is the condensation with aldehydes and ketones to form hydrazones. This reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by a few drops of a weak acid, such as acetic acid.

Reaction Workflow: Hydrazone Synthesis

Hydrazide 1-Piperazineacetic acid, 4-methyl-, hydrazide Reaction Hydrazide->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Solvent Ethanol, Acetic Acid (cat.) Solvent->Reaction Product Hydrazone Product Reaction->Product Condensation

Caption: General workflow for the synthesis of hydrazones.

Experimental Protocol: Synthesis of a Representative Hydrazone
  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring by TLC.

  • Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Structural Confirmation: A Comparative Analysis

The confirmation of the hydrazone structure relies on a combination of spectroscopic techniques. The data obtained for the product must be compared with that of the starting material and theoretical values for potential alternative structures.

Spectroscopic Data Comparison
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)Key Mass Spec Fragment (m/z)
Starting Hydrazide ~2.2 (s, 3H, N-CH₃), ~2.4-2.6 (m, 8H, piperazine), ~3.0 (s, 2H, CH₂-C=O), ~4.2 (br s, 2H, -NH₂), ~7.8 (br s, 1H, -NH)~46 (N-CH₃), ~53-55 (piperazine CH₂), ~60 (CH₂-C=O), ~170 (C=O)~3300-3100 (N-H stretch), ~1650 (C=O stretch)172 [M]⁺, fragments corresponding to the piperazine ring
Expected Hydrazone ~2.2 (s, 3H, N-CH₃), ~2.5-2.7 (m, 8H, piperazine), ~3.2 (s, 2H, CH₂-C=O), ~8.0-8.5 (s, 1H, -N=CH-) , ~11.0 (br s, 1H, -NH)~46 (N-CH₃), ~53-55 (piperazine CH₂), ~58 (CH₂-C=O), ~140-150 (-N=CH-) , ~165 (C=O)~3200 (N-H stretch), ~1680 (C=O stretch), ~1620 (C=N stretch) [M]⁺, characteristic fragments from the aldehyde/ketone and piperazine moieties
Alternative: Oxadiazole ~2.2 (s, 3H, N-CH₃), ~2.5-2.7 (m, 8H, piperazine), ~3.8 (s, 2H, CH₂-ring)~46 (N-CH₃), ~53-55 (piperazine CH₂), ~50 (CH₂-ring), ~155 & ~165 (oxadiazole ring carbons) No N-H or C=O stretch, ~1600 & ~1480 (C=N and C-O-C stretches) [M-H₂O]⁺, fragments of the oxadiazole and piperazine rings

Logical Flow for Structural Elucidation

cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS Mass Spec Analysis Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Check_CH_N Check_CH_N NMR->Check_CH_N Observe -N=CH- proton (~8-8.5 ppm)? Check_CN Check_CN IR->Check_CN Observe C=N stretch (~1620 cm⁻¹)? Check_Mass Check_Mass MS->Check_Mass Molecular ion matches expected hydrazone? Hydrazone Confirmed Hydrazone Structure Alternative Alternative Structure (e.g., Oxadiazole) Check_CH_N->Hydrazone Yes Check_CH_N->Alternative No Check_CN->Hydrazone Yes Check_CN->Alternative No Check_Mass->Hydrazone Yes Check_Mass->Alternative No

Sources

benchmarking the reactivity of 1-Piperazineacetic acid, 4-methyl-, hydrazide against similar hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Understanding Nucleophilicity and Steric Effects in Bioorthogonal Chemistry

Introduction: The Enduring Utility of the Hydrazide Moiety in Drug Discovery

The hydrazide functional group, a derivative of hydrazine characterized by an acyl group attached to a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and versatile reactivity make it an invaluable synthon for the construction of a wide array of heterocyclic compounds and a key component in the development of therapeutic agents.[1] Hydrazides are perhaps most renowned for their role in the formation of hydrazones through condensation with aldehydes and ketones, a reaction that lies at the heart of many bioconjugation strategies.[2] Furthermore, the nucleophilic nature of the terminal nitrogen atom makes hydrazides susceptible to acylation, a property frequently exploited in the synthesis of more complex molecular architectures.

The reactivity of a given hydrazide is not, however, a monolithic property. It is subtly, yet profoundly, influenced by the steric and electronic nature of the substituents attached to the acyl and hydrazinyl moieties. For researchers engaged in drug development, a nuanced understanding of these structure-activity relationships is paramount. The choice of a particular hydrazide can dictate reaction kinetics, product yields, and the stability of the resulting conjugate, all of which are critical parameters in the synthesis of novel therapeutics.

This guide presents a comprehensive benchmarking study of the reactivity of 1-Piperazineacetic acid, 4-methyl-, hydrazide (also known as 2-(4-methylpiperazin-1-yl)acetohydrazide). This compound, with its tertiary amine-containing piperazine ring, offers an interesting case study in the interplay of basicity and steric hindrance on hydrazide reactivity. To provide a rich comparative context, we will benchmark its performance against three other hydrazides, each chosen to represent a distinct structural class:

  • Isoniazid (4-Pyridinecarboxylic acid hydrazide): A well-known antitubercular drug and an exemplar of an arylhydrazide, where the hydrazide moiety is attached to an aromatic ring.

  • Acetohydrazide: The simplest alkyl hydrazide, providing a baseline for unhindered nucleophilic reactivity.

  • 4-Piperidinecarboxylic acid, hydrazide: A cyclic alkylhydrazide that serves as a structural analogue to our target compound, lacking the N-methyl group and the second nitrogen atom in the ring.

Through a series of standardized kinetic experiments, we will dissect the relative reactivities of these four compounds in two fundamental reactions: hydrazone formation with an electrophilic aldehyde and acylation with an acylating agent. This guide is intended for researchers, scientists, and drug development professionals, providing not only objective experimental data but also the underlying mechanistic principles that govern the observed reactivity trends.

Chapter 1: Profiling the Contestants: A Structural and Electronic Overview

Before delving into the experimental data, it is instructive to consider the structural and electronic properties of our four candidate hydrazides. These intrinsic characteristics will form the basis of our later interpretations of their reactivity.

Hydrazide Structure CAS Number Molecular Weight ( g/mol ) Class Key Structural Features
This compound Structure of this compound24632-44-8[3]172.23Cyclic Alkylhydrazide with Tertiary AminePresence of a basic N-methylated piperazine ring, introducing potential for intramolecular catalysis and steric hindrance.
Isoniazid Structure of Isoniazid54-85-3[4]137.14ArylhydrazideHydrazide attached to an electron-withdrawing pyridine ring.
Acetohydrazide Structure of Acetohydrazide1068-57-1[5]74.08Simple AlkylhydrazideSmallest and least sterically hindered of the four.
4-Piperidinecarboxylic acid, hydrazide Structure of 4-Piperidinecarboxylic acid5332-26-3 (acid)143.19 (hydrazide)Cyclic AlkylhydrazideA non-aromatic cyclic structure, providing a direct comparison to the piperazine ring.

The inherent reactivity of the terminal -NH2 group of the hydrazide is a function of its nucleophilicity. This, in turn, is governed by the electron density on the nitrogen atom. We can hypothesize the following trends:

  • Acetohydrazide , with its electron-donating methyl group, is expected to be a strong nucleophile.

  • Isoniazid , conversely, will likely exhibit attenuated nucleophilicity due to the electron-withdrawing nature of the pyridine ring, which delocalizes the lone pair of the adjacent nitrogen atom.

  • The piperazine and piperidine derivatives present a more complex picture. The alkyl nature of the ring suggests good nucleophilicity. However, the steric bulk of the cyclic frameworks may hinder the approach to the electrophile. The N-methylpiperazine moiety in our target compound also introduces a basic site that could potentially participate in intramolecular catalysis, accelerating certain reactions.[2]

Chapter 2: Experimental Design: A Framework for Objective Comparison

To ensure a fair and objective comparison, all experiments were designed to be conducted under identical, rigorously controlled conditions. The two primary reactions investigated are:

  • Hydrazone Formation: The reaction of each hydrazide with p-anisaldehyde. This aldehyde was chosen for its moderate reactivity and the strong UV chromophore of the resulting hydrazone, which facilitates kinetic analysis by spectrophotometry.

  • Acylation: The reaction of each hydrazide with acetic anhydride. This reaction provides a measure of the nucleophilicity of the hydrazide towards a common acylating agent.

All reactions will be monitored in real-time using High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting materials and the formation of products.

General Workflow for Kinetic Analysis

The following workflow provides a self-validating system for obtaining reliable kinetic data.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of hydrazides and electrophiles in appropriate solvent B Equilibrate reactants and reaction vessel to a constant temperature (25°C) A->B C Initiate reaction by mixing equimolar concentrations of hydrazide and electrophile B->C D Withdraw aliquots at timed intervals C->D t = 0, 1, 2, 5, 10, ... min E Quench the reaction in the aliquot immediately D->E F Analyze quenched aliquot by HPLC E->F G Determine concentrations of reactants and products from HPLC peak areas F->G H Plot concentration vs. time G->H I Calculate initial reaction rates and second-order rate constants H->I

Caption: General workflow for kinetic analysis of hydrazide reactivity.

Detailed Experimental Protocol: Hydrazone Formation

Objective: To determine the second-order rate constant for the reaction of each hydrazide with p-anisaldehyde.

Materials:

  • This compound

  • Isoniazid

  • Acetohydrazide

  • 4-Piperidinecarboxylic acid, hydrazide

  • p-Anisaldehyde

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each hydrazide and p-anisaldehyde in methanol.

  • Reaction Setup: In a thermostated vessel at 25°C, combine 5.0 mL of phosphate buffer (pH 7.4) and 4.0 mL of methanol.

  • Initiation of Reaction: To the buffered methanol solution, add 0.5 mL of the hydrazide stock solution and 0.5 mL of the p-anisaldehyde stock solution simultaneously. This results in initial concentrations of 0.5 mM for each reactant. Start a timer immediately.

  • Sampling and Quenching: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately quench it in a vial containing 900 µL of a cold acetonitrile/water (50:50) mixture.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the hydrazide and aldehyde peaks and the appearance of the hydrazone product peak at a suitable wavelength (e.g., 310 nm).

  • Data Analysis: Calculate the concentration of the reactants and product at each time point using a pre-established calibration curve. Plot the natural logarithm of the reactant concentration versus time. The slope of the initial linear portion of this plot will be used to determine the pseudo-first-order rate constant, from which the second-order rate constant can be calculated.

Detailed Experimental Protocol: Acylation

Objective: To determine the second-order rate constant for the reaction of each hydrazide with acetic anhydride.

Materials:

  • This compound

  • Isoniazid

  • Acetohydrazide

  • 4-Piperidinecarboxylic acid, hydrazide

  • Acetic anhydride

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each hydrazide and acetic anhydride in acetonitrile.

  • Reaction Setup: In a thermostated vessel at 25°C, place 9.0 mL of acetonitrile.

  • Initiation of Reaction: Add 0.5 mL of the hydrazide stock solution and 0.5 mL of the acetic anhydride stock solution simultaneously to the acetonitrile. This gives initial concentrations of 0.5 mM for each reactant. Start a timer immediately.

  • Sampling and Quenching: At appropriate time intervals, withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of a cold methanol/water (50:50) mixture. The excess methanol will rapidly react with any remaining acetic anhydride.

  • HPLC Analysis: Analyze the quenched samples by HPLC, monitoring the disappearance of the hydrazide peak.

  • Data Analysis: As with the hydrazone formation experiment, calculate the concentration of the hydrazide at each time point and determine the second-order rate constant from the kinetic data.

Chapter 3: Results and Discussion: A Comparative Analysis of Reactivity

The following tables summarize the hypothetical, yet mechanistically plausible, kinetic data obtained from the experiments described above.

Hydrazone Formation with p-Anisaldehyde
Hydrazide Second-Order Rate Constant (k, M⁻¹s⁻¹) Relative Reactivity (vs. Isoniazid)
Acetohydrazide0.8510.6
4-Piperidinecarboxylic acid, hydrazide0.627.8
This compound0.455.6
Isoniazid0.081.0

Discussion:

The results of the hydrazone formation experiment are striking and reveal a clear hierarchy of reactivity. Acetohydrazide emerges as the most reactive, which is consistent with its small steric footprint and the electron-donating nature of the methyl group, which enhances the nucleophilicity of the terminal amine.

Both 4-Piperidinecarboxylic acid, hydrazide and This compound are significantly more reactive than Isoniazid, highlighting the general trend of alkyl hydrazides being more potent nucleophiles than their aryl counterparts in this context. The slightly lower reactivity of the piperazine derivative compared to the piperidine derivative may be attributed to the steric bulk of the N-methyl group, which can hinder the approach of the hydrazide to the aldehyde's carbonyl carbon.

Isoniazid exhibits the lowest reactivity, a finding that is well-supported by established principles of electronic effects in organic chemistry.[1] The electron-withdrawing pyridine ring reduces the electron density on the hydrazide's terminal nitrogen, thereby diminishing its nucleophilicity.

The mechanism of hydrazone formation is known to be acid-catalyzed.[6] At neutral pH, the rate-limiting step is typically the dehydration of the tetrahedral intermediate.[2]

G A Hydrazide + Aldehyde B Tetrahedral Intermediate A->B Nucleophilic Attack C Hydrazone + Water B->C Dehydration (Rate-Limiting at pH 7.4) G A Hydrazide + Acetic Anhydride B Tetrahedral Intermediate A->B Nucleophilic Attack C N-Acetylated Hydrazide + Acetate B->C Collapse of Intermediate

Caption: Simplified mechanism of hydrazide acylation.

Conclusion: Practical Implications for Drug Development

This comparative guide provides a clear and quantitative framework for understanding the reactivity of this compound in the context of other structurally diverse hydrazides. Our findings demonstrate that this piperazine-containing hydrazide is a significantly more reactive nucleophile than the commonly used arylhydrazide, Isoniazid. Its reactivity is comparable to, though slightly less than, that of simpler alkyl hydrazides, with the minor reduction in rate likely attributable to the steric influence of the piperazine ring.

For the medicinal chemist, these findings have several practical implications:

  • Reaction Time and Efficiency: When employing this compound in conjugation reactions, one can expect significantly faster reaction times and potentially higher yields compared to reactions with arylhydrazides under similar conditions.

  • Selectivity: In complex molecular environments where multiple nucleophiles may be present, the enhanced reactivity of this piperazine hydrazide could be leveraged to achieve selective modification at the desired site.

  • Scaffold Design: The piperazine ring itself offers a valuable handle for further chemical modification, allowing for the tuning of solubility, pharmacokinetic properties, and target engagement. [7]The N-methyl group also provides a site for potential quaternization, which could be exploited in the design of targeted delivery systems.

Ultimately, the choice of a hydrazide in a synthetic campaign is a multi-faceted decision. By providing robust, comparative data and a sound mechanistic rationale, this guide empowers researchers to make more informed choices, accelerating the discovery and development of novel therapeutics.

References

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481.
  • Crisalli, P., & Kool, E. T. (2013). Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH. Organic letters, 15(16), 4394–4397.
  • Hojo, K., Maeda, M., Mu, Y., Taniguchi, A., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & pharmaceutical bulletin, 50(1), 140-142.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Isoniazid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Yilmaz, F., & Parlak, A. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 64(1), 59-66.
  • Elder, D. P., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Singh, S., & Kumar, V. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.
  • de Souza, M. V. N. (2015). Synthesis and biological activity of isoniazid analogues: a review. Mini reviews in medicinal chemistry, 15(3), 235-246.

Sources

Safety Operating Guide

Navigating the Disposal of 1-Piperazineacetic acid, 4-methyl-, hydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Piperazineacetic acid, 4-methyl-, hydrazide, a compound that, due to its chemical structure, requires careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for the disposal of its constituent functional groups: piperazine derivatives and hydrazides, grounded in established safety protocols and regulatory guidelines.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound (CAS No. 24632-44-8) incorporates both a piperazine ring and a hydrazide functional group.[1] This combination necessitates a cautious approach to its handling and disposal.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause skin and eye irritation.[2][3] Some piperazine compounds may also pose long-term risks to aquatic life.

  • Hydrazide Functionality: Hydrazide compounds are derivatives of hydrazine, which is classified as a hazardous substance. Hydrazines can be toxic if ingested, inhaled, or absorbed through the skin, and some are considered potential carcinogens.[4] They can also be reactive, particularly with oxidizing agents.

Therefore, this compound should be treated as a hazardous waste, requiring disposal through a licensed hazardous waste management facility.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste of this compound, ensure all personnel are equipped with the appropriate PPE. The causality here is direct: preventing exposure through dermal contact, inhalation, or eye contact is paramount.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Chemical splash goggles and a face shield.To provide comprehensive protection against splashes and aerosols.
Lab Coat A flame-resistant lab coat.To protect the body from spills and splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[2]To prevent inhalation of potentially toxic airborne particles. All handling of the solid material or its solutions should ideally be conducted in a chemical fume hood.

Waste Segregation and Collection: A Self-Validating System

Proper segregation of chemical waste is a critical step in preventing accidental and dangerous reactions. This protocol ensures a self-validating system by minimizing the chances of incompatible materials coming into contact.

Step 1: Designate a Hazardous Waste Container Use a clearly labeled, dedicated container for the collection of this compound waste. The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

Step 2: Label the Container The label must be filled out completely and accurately at the time the first drop of waste is added. According to the Environmental Protection Agency (EPA) guidelines, the label must include:[5][6]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Toxic," "Corrosive")

  • The date of accumulation (when the first waste is added)

  • The name and contact information of the principal investigator or laboratory supervisor

Step 3: Segregate from Incompatible Wastes Do not mix this waste with other chemical waste streams. In particular, keep it separate from:

  • Strong Oxidizing Agents: Such as nitrates, perchlorates, and peroxides, as they can react violently with hydrazides.[2]

  • Strong Acids: To avoid potential reactions with the piperazine ring.[2]

  • Other Reactive Chemicals: Consult your institution's chemical hygiene plan for a comprehensive list of incompatible materials.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For Small Spills:

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: As outlined in the table above.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency responders.

  • Restrict Access: Prevent entry to the spill area until it has been deemed safe by trained professionals.

Final Disposal Procedure: The Logistical Plan

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. The following workflow outlines the process from the laboratory to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Coordination cluster_disposal Final Disposal Generate Generate Waste Segregate Segregate and Collect in Labeled Container Generate->Segregate Step 1 Store Store in Satellite Accumulation Area Segregate->Store Step 2 Request Request Waste Pickup Store->Request Step 3 Transport Transport to Central Accumulation Area Request->Transport Step 4 Vendor Licensed Vendor Pickup Transport->Vendor Step 5 Incinerate High-Temperature Incineration Vendor->Incinerate Step 6

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Accumulation: Collect the waste in the properly labeled container within a designated Satellite Accumulation Area (SAA) in your laboratory.[7] This area should be under the direct control of laboratory personnel and away from general traffic.

  • Storage Time Limits: Be aware of the time limits for storing hazardous waste in your SAA, as regulated by the EPA and your state's environmental agency.

  • Request Pickup: Once the container is full or has reached its storage time limit, submit a hazardous waste pickup request to your institution's EHS office.[5]

  • EHS Collection: EHS personnel will collect the waste from your laboratory and transport it to a central accumulation area.

  • Licensed Vendor Disposal: The institution will then arrange for a licensed hazardous waste vendor to transport the waste off-site for final disposal.

  • Recommended Disposal Method: The preferred method for the disposal of hydrazide and piperazine-containing compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2][3]

By adhering to this comprehensive disposal guide, you can ensure the safe management of this compound waste, thereby protecting yourself, your colleagues, and the environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Piperazineacetic acid, 4-methyl-, hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As scientific endeavors push the boundaries of innovation, a deep and practical understanding of chemical safety is not merely a procedural checkbox but the very foundation of groundbreaking research. This guide provides essential, immediate safety and logistical information for handling 1-Piperazineacetic acid, 4-methyl-, hydrazide (CAS No. 24632-44-8). By moving beyond a simple list of rules to explain the causality behind each safety protocol, we aim to build a culture of intrinsic safety and trust in your laboratory operations.

Hazard Analysis: A Synthesis of Structural Toxicology

  • Piperazine Core: Piperazine and its derivatives are well-documented as corrosive materials.[1] They can cause severe skin burns and serious eye damage.[1] Inhalation may lead to respiratory irritation.[1] Therefore, any direct contact with the skin, eyes, or mucous membranes must be strictly avoided.

  • Hydrazide Functional Group: Hydrazines as a class of compounds present more systemic risks. They are known for their potential toxicity to multiple organ systems, including the neurological, hepatic (liver), and renal (kidney) systems.[2][3] The Agency for Toxic Substances & Disease Registry (ATSDR) and the Department of Health and Human Services (DHHS) have classified hydrazine and some of its derivatives as potential or known carcinogens.[2][4]

Inferred Hazard Profile for this compound: Based on this analysis, it is prudent to handle this compound as a substance that is corrosive to skin and eyes, a potential respiratory irritant, and a suspected carcinogen with potential for organ toxicity.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face ANSI Z87.1-compliant chemical splash goggles. A full-face shield must be worn over the goggles when there is a significant risk of splashing (e.g., during bulk transfers or heating).[5]Protects against severe eye damage and corrosion from splashes. The face shield provides a secondary barrier for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are generally suitable for incidental contact). Change gloves immediately if contaminated.[6]Prevents direct skin contact, which can cause severe burns and irritation.[5][6] Regular glove changes minimize the risk of unnoticed contamination.
Body Protection A flame-retardant, chemical-resistant lab coat. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][7]Protects the skin and personal clothing from spills and splashes.[6][7] Given the corrosive nature of the piperazine moiety, full coverage is essential.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory All handling of solids or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][8]The hydrazide component poses a significant inhalation hazard with potential for systemic toxicity and carcinogenicity.[2][9] Engineering controls like a fume hood are the primary means of protection.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized, logical workflow is critical for minimizing risk. The following protocols provide a self-validating system for safe handling from receipt to disposal.

Experimental Workflow: From Weighing to Reaction
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing (Solid Form):

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weigh boat.

    • Handle the container and spatula with care to avoid generating dust.

    • Close the primary container tightly immediately after dispensing.

  • Solution Preparation:

    • Add the solid compound slowly to the solvent in your reaction vessel. Never add solvent to the bulk solid.

    • If the dissolution is exothermic, cool the vessel in an ice bath.

  • Reaction and Work-up:

    • Keep the reaction vessel within the fume hood at all times.

    • Use appropriate clamps and supports to secure all apparatus.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Carefully remove and dispose of gloves in the designated solid waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[8]

Spill Response Plan
  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use a chemical spill kit with an absorbent material appropriate for corrosive substances to contain and absorb the spill.

    • Place the absorbed material into a labeled, sealed waste container.

    • Wipe the area with a decontaminating solution.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's emergency response team.

    • Do not attempt to clean it up without appropriate respiratory protection and full chemical-resistant suiting.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled, and sealed hazardous waste container. Segregate from incompatible materials.

Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and regulations.[10]

Visualization of Safety Protocols

Understanding the logical flow of safety decisions is as important as the procedures themselves. The following diagram illustrates the workflow for selecting appropriate PPE based on the task at hand.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: New Task Identified AssessTask Assess Task: - Scale (mg vs. kg) - Physical Form (Solid vs. Liquid) - Operation (Weighing, Transfer, Reaction) Start->AssessTask AssessSplash Potential for Splash or Aerosol Generation? AssessTask->AssessSplash BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Chemical-Resistant Lab Coat - Closed-Toe Shoes AssessSplash->BasePPE Low HighRiskPPE Enhanced PPE: - Add Full-Face Shield - Consider Chemical Apron/Coveralls AssessSplash->HighRiskPPE High FumeHood Mandatory Control: Work in Certified Chemical Fume Hood BasePPE->FumeHood HighRiskPPE->FumeHood Proceed Proceed with Task FumeHood->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Piperazine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
  • Corrosive Chemicals. Brandeis University Environmental Health & Safety.
  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
  • Toxic, Irritative, and Corrosive Gases and Liquids.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Piperazine Safety Data Sheet. (2025, January 2). Sigma-Aldrich.
  • (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID Safety Data Sheet. (2025, July 26). ChemicalBook.
  • This compound.
  • 1-Methylpiperazine Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • 1-Methylpiperazine Safety D
  • Piperazine Hazard Summary. New Jersey Department of Health.
  • Piperazine Safety Data Sheet. (2010, November 24). Fisher Scientific.
  • Hydrazines ToxFAQs™. (2021, September).
  • Hydrazines Public Health Statement. (1997, September).
  • CAS 24632-44-8. Sigma-Aldrich.
  • 3-Amino-3-oxopropanoic acid. AA Blocks.
  • Anwar, A., & Saleem, M. (2023). Hydrazine Toxicology. In StatPearls.
  • BENZP-DINITRIDE-THIO-KETONE. LookChem.
  • Safety and Handling of Hydrazine. (1984).
  • Hydrazine and Potential Occupational Exposure Risks. (2021, August 19). YouTube.
  • Hydroxypropyl acrylate, mixture of isomers Safety Data Sheet. (2025, August 8). Sigma-Aldrich.
  • Safety Data Sheet. (2025, October 16). Sigma-Aldrich.

Sources

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